molecular formula C16H24O3 B10766679 dinor-12-oxo Phytodienoic Acid-d5

dinor-12-oxo Phytodienoic Acid-d5

Katalognummer: B10766679
Molekulargewicht: 269.39 g/mol
InChI-Schlüssel: SZVNKXCDJUBPQO-UBJGXVEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a high-purity, deuterated internal standard containing five deuterium atoms at specified positions, essential for the accurate GC- or LC-mass spectrometry (MS) quantification of its endogenous analog, dinor-OPDA, in plant samples . This compound is a critical reagent for researchers investigating the jasmonate pathway, a key oxylipin signaling network in plants. In plant biology, dinor-OPDA is a central intermediate in the biosynthesis of the potent plant hormone jasmonic acid (JA), derived from hexadecatrienoic acid . It also serves as a bioactive molecule in its own right, capable of triggering autonomous COI1-independent signaling pathways that regulate unique subsets of jasmonate-responsive genes . Research has illuminated the vital roles of dinor-OPDA and its related compounds in fine-tuning plant defense responses against herbivory and microbial pathogens, managing abiotic stress, and governing growth processes . In ancestral plants like the liverwort Marchantia polymorpha , dinor-OPDA isomers act as the primary bioactive hormones, activating a conserved COI1/JAZ receptor complex to regulate defense and development . Furthermore, dinor-OPDA can be incorporated into larger complex molecules like glycerolipids and galactolipids (e.g., arabidopsides), the biological functions of which are an active area of study . This deuterated standard is supplied as a solution in methanol, with a specified molecular formula of C16H19D5O3 and a molecular weight of 269.4 . It is intended for Research Use Only and is not approved for human use.

Eigenschaften

Molekularformel

C16H24O3

Molekulargewicht

269.39 g/mol

IUPAC-Name

6-[(1S,5S)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2

InChI-Schlüssel

SZVNKXCDJUBPQO-UBJGXVEQSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O

Kanonische SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of Dinor-12-oxo Phytodienoic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Biosynthesis, Signaling, and Physiological Functions for Researchers and Drug Development Professionals

Dinor-12-oxo phytodienoic acid (dn-OPDA), a 16-carbon cyclopentenone, has emerged from the shadow of its more extensively studied jasmonate relatives to be recognized as a critical signaling molecule in its own right. This guide provides a comprehensive technical overview of dn-OPDA's multifaceted roles in plant biology, from its biosynthesis and complex signaling networks to its influence on development and stress responses.

Biosynthesis and Metabolism: A Tale of Two Pathways

Dinor-OPDA is synthesized via the hexadecanoid pathway, a parallel route to the octadecanoid pathway that produces its 18-carbon homolog, 12-oxo-phytodienoic acid (OPDA). The biosynthesis is a multi-step enzymatic process initiated in the plastids.

The precursor for dn-OPDA is hexadecatrienoic acid (16:3), which is released from plastid membranes.[1][2] This fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) to form a hydroperoxide.[3] Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of this intermediate into dn-OPDA.[4][5] This process is analogous to the synthesis of OPDA from α-linolenic acid (18:3).[6]

Once synthesized, dn-OPDA can be transported to the peroxisome. There, it can be reduced by OPDA reductase 3 (OPR3) and undergo β-oxidation to ultimately form jasmonic acid (JA) in vascular plants, establishing it as a JA precursor.[4][6]

However, dn-OPDA also undergoes metabolic modifications that regulate its activity. In bryophytes and lycophytes, conjugation of dn-iso-OPDA to various amino acids by GRETCHEN-HAGEN 3A (MpGH3A) has been shown to deactivate the phytohormone.[7][8] This is in stark contrast to vascular plants where the conjugation of jasmonic acid with isoleucine (JA-Ile) creates the most bioactive form of the hormone.[7]

G cluster_plastid Plastid cluster_peroxisome Peroxisome (in vascular plants) C16_3 Hexadecatrienoic Acid (16:3) HPHTA 11(S)-Hydroperoxy- hexadecatrienoic Acid C16_3->HPHTA 13-LOX EOT_analog Unstable Allene Oxide HPHTA->EOT_analog AOS dn_OPDA Dinor-12-oxo Phytodienoic Acid (dn-OPDA) EOT_analog->dn_OPDA AOC dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport OPC6 OPC-6 dn_OPDA_perox->OPC6 OPR3 JA Jasmonic Acid (JA) OPC6->JA β-oxidation

Figure 1. Biosynthesis pathway of dinor-12-oxo phytodienoic acid (dn-OPDA).

Signaling: A Dual-Function Molecule

The signaling roles of dn-OPDA are intricate, involving both canonical and non-canonical pathways. It can act as a bioactive hormone itself or serve as a precursor to other jasmonates.[9][10][11]

COI1-Dependent Signaling

In lower land plants like bryophytes and lycophytes, dn-OPDA isomers are the primary bioactive jasmonates.[10][11] They are perceived by the coronatine (B1215496) insensitive 1/jasmonate ZIM-domain (COI1/JAZ) co-receptor complex, which is the same receptor that perceives JA-Ile in vascular plants.[9][12] This interaction leads to the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes.[10][11]

COI1-Independent Signaling

Dinor-OPDA, along with OPDA, possesses signaling activities that are independent of the COI1-JAZ pathway.[9][11] This is particularly evident in vascular plants.[10] The electrophilic nature of the cyclopentenone ring in dn-OPDA allows it to react with cellular nucleophiles, such as cysteine residues in proteins, leading to changes in protein function and cellular redox status.[13] This COI1-independent pathway is implicated in responses to abiotic stresses like heat.[7]

G cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway dn_OPDA dn-OPDA COI1_JAZ COI1-JAZ Complex dn_OPDA->COI1_JAZ Cellular_targets Cellular Nucleophiles (e.g., Cys residues) dn_OPDA->Cellular_targets Electrophilic Interaction JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation TF_activation Transcription Factor Activation JAZ_degradation->TF_activation Gene_expression Gene Expression TF_activation->Gene_expression Redox_homeostasis Altered Redox Homeostasis Cellular_targets->Redox_homeostasis Stress_response_genes Stress Response Gene Expression Redox_homeostasis->Stress_response_genes

Figure 2. Dual signaling pathways of dn-OPDA.

Physiological Roles of dn-OPDA

Dinor-OPDA is integral to a wide array of physiological processes, including plant development and responses to both biotic and abiotic stresses.[10][11]

Plant Development

While much of the focus has been on its role in stress, dn-OPDA is also involved in developmental processes.[9] In Arabidopsis, the accumulation of OPDA and dn-OPDA during late seed maturation has been shown to repress seed germination, acting synergistically with abscisic acid (ABA).[3][14]

Biotic Stress Responses

Dinor-OPDA plays a significant role in plant defense against herbivores and pathogens.[10] Wounding, a proxy for herbivory, leads to a dramatic increase in dn-OPDA levels in plants like Arabidopsis and potato.[1][15] Studies using mutants in the jasmonate biosynthesis pathway have demonstrated that in the absence of JA, OPDA and by extension dn-OPDA, can still confer resistance to certain fungal pathogens and insects.[4][13] For instance, the opr3 mutant, which accumulates OPDA and dn-OPDA but not JA, exhibits resistance to the root-knot nematode Meloidogyne hapla.[4]

Abiotic Stress Responses

The involvement of dn-OPDA in abiotic stress tolerance is an area of growing research. Its COI1-independent signaling is particularly important in these responses.[9] For example, dn-OPDA is implicated in the regulation of thermotolerance.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding dn-OPDA levels in response to various stimuli.

Plant SpeciesTissueTreatmentFold Increase in dn-OPDATime PointReference
Arabidopsis thalianaLeavesMechanical Wounding~13-fold3 hours[13]
Solanum tuberosum (Potato)LeavesMechanical WoundingDramatic Increase-[1][15]
Arabidopsis thaliana (Col-0)RootsMethyl Jasmonate (MeJA)Increased-[4]

Table 1: Changes in dn-OPDA Levels in Response to Biotic and Abiotic Stresses.

Key Experimental Protocols

Quantification of dn-OPDA

A common method for the quantification of dn-OPDA involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction:

  • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • The powder is extracted with a solvent mixture, often containing methanol (B129727) or ethyl acetate, and an internal standard (e.g., deuterated dn-OPDA) is added for accurate quantification.[16]

  • The extract is then partitioned against a non-polar solvent to remove lipids and other interfering compounds.

Analysis:

  • The aqueous phase containing the oxylipins is dried and resuspended in a suitable solvent for LC-MS/MS analysis.

  • Separation is typically achieved on a C18 reverse-phase column.

  • Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

G Start Plant Tissue Collection Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Solvent Extraction with Internal Standard Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Drying Drying of Aqueous Phase Partitioning->Drying Resuspension Resuspension in LC-MS/MS Solvent Drying->Resuspension Analysis LC-MS/MS Analysis Resuspension->Analysis

References

An In-Depth Technical Guide to dinor-12-oxo phytodienoic acid-d5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo phytodienoic acid-d5 (dn-OPDA-d5) is the deuterated form of dinor-12-oxo phytodienoic acid (dn-OPDA), a naturally occurring oxylipin in plants belonging to the jasmonate family of hormones.[1] Jasmonates are crucial signaling molecules that regulate a wide array of physiological processes, including plant growth, development, and defense responses to biotic and abiotic stress.[2] Due to its structural similarity and involvement in the same biosynthetic pathway, dn-OPDA is considered a lower homolog of the more extensively studied 12-oxo-phytodienoic acid (OPDA).[3] The deuterated isotopologue, dn-OPDA-d5, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of endogenous dn-OPDA.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of dn-OPDA-d5, with a focus on its use in research and drug development.

Chemical Structure and Properties

The chemical structure of dinor-12-oxo phytodienoic acid is characterized by a cyclopentenone ring with two side chains. The deuterated form, dn-OPDA-d5, incorporates five deuterium (B1214612) atoms on the pentenyl side chain, which imparts a higher mass-to-charge ratio without significantly altering its chemical behavior. This property is fundamental to its use as an internal standard in mass spectrometry.[4]

Structure of this compound:

Table 1: Chemical and Physical Properties of dinor-12-oxo phytodienoic acid and its Deuterated Analog

Propertydinor-12-oxo phytodienoic acidThis compoundReference(s)
Molecular Formula C16H24O3C16H19D5O3[5]
Molecular Weight 264.36 g/mol 269.4 g/mol [4][5]
Physical State Not specified (likely an oil or solid)A 1 mg/ml solution in methanol (B129727)[4]
Solubility Not specifiedDMF: 25 mg/ml, DMSO: 15 mg/ml, Ethanol: 300 mg/ml, PBS (pH 7.2): 3 mg/ml[4]
Storage Not specifiedStore at -20°C
Computed XLogP3 3.6Not available[5]
Computed pKa Not availableNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available

Biological Significance and Signaling Pathway

Dinor-12-oxo phytodienoic acid is an intermediate in the biosynthesis of jasmonic acid, a key plant hormone.[3] The jasmonate signaling pathway is initiated in response to various stimuli, such as wounding or pathogen attack. This leads to the activation of a cascade of enzymatic reactions, ultimately resulting in the production of bioactive jasmonates. These molecules then bind to receptor complexes, triggering the expression of a wide range of genes involved in defense and development.[3]

The biosynthesis of dn-OPDA begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted to dn-OPDA through a series of enzymatic steps. While dn-OPDA can be further metabolized to other jasmonates, it also exhibits its own biological activities, regulating a specific subset of genes.[6]

Below is a simplified diagram of the jasmonate biosynthesis and signaling pathway, highlighting the position of dn-OPDA.

jasmonate_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS dn_OPDA dinor-12-oxo phytodienoic acid Allene_Oxide->dn_OPDA AOC OPDA_import dn-OPDA dn_OPDA->OPDA_import Transport beta_oxidation β-oxidation OPDA_import->beta_oxidation JA Jasmonic Acid beta_oxidation->JA JA_export Jasmonic Acid JA->JA_export Transport JA_Ile JA-Isoleucine (Bioactive Jasmonate) JA_export->JA_Ile JAR1 COI1_JAZ COI1-JAZ Receptor Complex JA_Ile->COI1_JAZ Transcription_Factors Transcription Factors (e.g., MYC2) COI1_JAZ->Transcription_Factors Degradation of JAZ Activation of TFs Gene_Expression Jasmonate-Responsive Gene Expression Transcription_Factors->Gene_Expression

A simplified diagram of the jasmonate biosynthesis and signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous dn-OPDA in biological samples using mass spectrometry. The following is a representative protocol for the analysis of dn-OPDA in plant tissue using LC-MS/MS. This protocol is a composite of established methods for oxylipin analysis and should be optimized for specific experimental conditions.[7][8]

1. Sample Preparation

  • Harvesting and Homogenization:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) to the tube.

    • Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the oxylipins with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes. The gradient should be optimized for the specific column and instrument.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for oxylipins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for both dn-OPDA and dn-OPDA-d5 need to be determined by direct infusion of the standards. For dn-OPDA (C16H24O3), the precursor ion would be [M-H]⁻ at m/z 263.2. For dn-OPDA-d5 (C16H19D5O3), the precursor ion would be [M-H]⁻ at m/z 268.2. The product ions will depend on the fragmentation pattern of the molecule.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve using known concentrations of unlabeled dn-OPDA standard spiked with a constant amount of dn-OPDA-d5 internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of dn-OPDA in the biological samples by interpolating the peak area ratio from the calibration curve.

experimental_workflow Sample_Harvesting 1. Sample Harvesting (Freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Sample_Harvesting->Homogenization Extraction 3. Extraction (Solvent + dn-OPDA-d5 IS) Homogenization->Extraction SPE_Cleanup 4. Solid-Phase Extraction (Optional) Extraction->SPE_Cleanup LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) SPE_Cleanup->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification using calibration curve) LC_MS_Analysis->Data_Analysis

A general workflow for the quantification of dn-OPDA using dn-OPDA-d5.

Conclusion

This compound is an essential tool for researchers in plant biology, biochemistry, and drug discovery. Its use as an internal standard enables the precise and accurate quantification of endogenous dn-OPDA, providing valuable insights into the complex network of jasmonate signaling in plants. The methodologies outlined in this guide provide a framework for the successful application of dn-OPDA-d5 in a research setting. As our understanding of the intricate roles of various oxylipins in health and disease expands, the demand for high-quality analytical standards like dn-OPDA-d5 will undoubtedly continue to grow, facilitating further discoveries in this exciting field.

References

The Role of Dinor-12-oxo-phytodienoic Acid (dinor-OPDA) as a Plant Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dinor-OPDA) is a C16 cyclopentenone oxylipin that plays a multifaceted role in plant biology. Initially recognized as a precursor in the biosynthesis of jasmonates, it has emerged as a potent signaling molecule in its own right, orchestrating a range of physiological and defense responses. This technical guide provides a comprehensive overview of the function of dinor-OPDA, detailing its biosynthesis, perception, and signal transduction pathways. It presents quantitative data on its accumulation and effects, outlines key experimental protocols for its study, and visualizes its complex signaling networks. This document is intended to serve as a core resource for researchers investigating plant stress responses and professionals in the field of drug development exploring novel targets for crop protection and therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to respond to a myriad of biotic and abiotic stresses. Among the key signaling molecules are oxylipins, a diverse class of lipid-derived compounds. Dinor-OPDA, a C16 analog of the more extensively studied 12-oxo-phytodienoic acid (OPDA), is synthesized from hexadecatrienoic acid (16:3) via the octadecanoid pathway. While it can be a precursor to jasmonic acid (JA) in some plant lineages, dinor-OPDA also exhibits significant biological activity independent of JA and its canonical receptor, CORONATINE INSENSITIVE 1 (COI1), in vascular plants. In contrast, in bryophytes and lycophytes, dinor-OPDA isomers act as the primary ligands for the COI1-JAZ co-receptor complex, highlighting an evolutionary divergence in jasmonate signaling.[1][2][3] This guide delves into the current understanding of dinor-OPDA as a critical signaling molecule in plants.

Biosynthesis of dinor-OPDA

Dinor-OPDA is synthesized in the plastids from hexadecatrienoic acid (16:3), a fatty acid found in plastidial membranes. The biosynthetic pathway is initiated by various stress cues, such as wounding or herbivory, which activate lipases to release 16:3 from galactolipids. The subsequent enzymatic steps are as follows:

  • Oxygenation: 13-Lipoxygenase (13-LOX) introduces a hydroperoxy group to 16:3, forming 13-hydroperoxy-hexadecatrienoic acid (13-HPHT).

  • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPHT into the stable cyclopentenone structure of dinor-OPDA.[4]

The accumulation of dinor-OPDA is rapid and transient in response to stress, indicating its role as an early signaling component.

Quantitative Data on dinor-OPDA Accumulation and Effects

The following tables summarize quantitative data from various studies, providing insights into the dynamics of dinor-OPDA accumulation and its physiological and molecular effects.

Table 1: Accumulation of dinor-OPDA in Response to Wounding in Arabidopsis thaliana

Time after Woundingdinor-OPDA Concentration (ng/g fresh weight)Fold IncreaseReference
0 min (Control)14.40 ± 6.24-[5]
90 min128.10 ± 27.69~9[5]
6 hoursPeak concentration observed-[1]

Table 2: Effect of Exogenous dinor-OPDA on Root Growth in Marchantia polymorpha

dinor-OPDA IsomerConcentration (µM)Growth Inhibition (%)Reference
dn-cis-OPDA1~20[6]
3~40[6]
15~70[6]
dn-iso-OPDA1~25[6]
3~50[6]
15~80[6]

Table 3: COI1-Independent Gene Induction by OPDA (a proxy for dinor-OPDA signaling) in Arabidopsis thaliana

GeneTreatmentFold Change (vs. control) in coi1 mutantReference
ZAT1030 µM OPDA (30 min)Moderate induction[7]
ERF530 µM OPDA (30 min)Significant induction[7]
CYP81D1175 µM OPDA (4h)~4.5[8]
GST2575 µM OPDA (4h)~3.5[8]
OPR175 µM OPDA (4h)~2.5[8]

Signaling Pathways of dinor-OPDA

Dinor-OPDA signaling can be broadly categorized into two distinct pathways: COI1-dependent and COI1-independent.

COI1-Dependent Signaling

In bryophytes and lycophytes, dinor-OPDA isomers are the ancestral ligands for the F-box protein COI1.[2][3] Binding of dinor-OPDA to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome. This relieves the repression of transcription factors (TFs), allowing for the activation of downstream gene expression related to defense and development.[6]

COI1_dependent_pathway dinor_OPDA dinor-OPDA COI1_JAZ COI1-JAZ co-receptor dinor_OPDA->COI1_JAZ binds JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation targets Proteasome 26S Proteasome Proteasome->JAZ_degradation TFs Transcription Factors (e.g., MYC) JAZ_degradation->TFs activates Gene_Expression Gene Expression (Defense, Development) TFs->Gene_Expression induces

COI1-Dependent dinor-OPDA Signaling Pathway.
COI1-Independent Signaling

In vascular plants, where JA-Ile is the primary ligand for COI1, dinor-OPDA and OPDA activate a distinct, COI1-independent signaling pathway. This pathway is crucial for responses to certain stresses, such as heat stress, and the regulation of specific gene sets.[9][10] The electrophilic nature of the cyclopentenone ring is thought to be critical for this signaling activity. Recent evidence suggests that the downstream metabolites of OPDA, such as tetranor-cis-OPDA (tn-cis-OPDA) and 4,5-didehydro-JA (4,5-ddh-JA), may be the genuine bioactive molecules in this pathway.[1] This pathway involves bZIP transcription factors of the TGA family (specifically TGA2, TGA5, and TGA6).[8][11]

COI1_independent_pathway dinor_OPDA dinor-OPDA / OPDA & metabolites Unknown_Receptor Unknown Receptor(s) / Direct Interaction dinor_OPDA->Unknown_Receptor TGA_factors TGA Factors (TGA2, TGA5, TGA6) Unknown_Receptor->TGA_factors activates Gene_Expression COI1-Independent Gene Expression (e.g., ZAT10, ERF5, HSPs) TGA_factors->Gene_Expression induces

COI1-Independent dinor-OPDA Signaling Pathway.

Experimental Protocols

Protocol for Exogenous Application of dinor-OPDA to Plant Seedlings

This protocol is adapted for studying the effects of dinor-OPDA on whole seedlings.

Materials:

  • Arabidopsis thaliana seedlings (or other plant species of interest) grown on sterile agar (B569324) plates.

  • dinor-OPDA stock solution (e.g., 10 mM in ethanol).

  • Sterile liquid growth medium.

  • Sterile petri dishes.

  • Micropipettes and sterile tips.

Procedure:

  • Prepare a working solution of dinor-OPDA by diluting the stock solution in the sterile liquid growth medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).

  • Prepare a mock control solution containing the same concentration of ethanol (B145695) as the dinor-OPDA working solution.

  • Carefully transfer seedlings of a uniform size into the petri dishes containing the dinor-OPDA working solution or the mock control solution.

  • Incubate the seedlings under controlled growth conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Harvest plant material at desired time points (e.g., 30 min, 1h, 6h, 24h) for downstream analysis (e.g., RNA extraction for gene expression analysis, metabolite extraction). For root growth assays, continue incubation for several days and measure the primary root length.[12]

Protocol for Extraction and Quantification of dinor-OPDA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of dinor-OPDA from plant tissue.

Materials:

  • Plant tissue (~100 mg fresh weight).

  • Liquid nitrogen.

  • Pre-chilled mortar and pestle or bead beater.

  • Extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v).

  • Internal standard (e.g., d5-OPDA).

  • Dichloromethane.

  • Ethyl acetate.

  • Nitrogen gas stream.

  • LC-MS/MS system.

Procedure:

  • Homogenization: Immediately freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of cold extraction solvent and the internal standard to the powdered tissue. Vortex thoroughly and incubate on a shaker at 4°C for 30 min.

  • Phase Separation: Add 2 mL of dichloromethane, vortex, and centrifuge at 13,000 rpm for 5 min at 4°C.

  • Collection: Transfer the lower organic phase to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with appropriate settings for the detection and quantification of dinor-OPDA.

LC_MS_Workflow start Plant Tissue (~100 mg) homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with Solvent + Internal Standard homogenize->extract centrifuge Phase Separation (Centrifugation) extract->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Methanol dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for dinor-OPDA Extraction and Analysis.

Conclusion

Dinor-OPDA has emerged from the shadow of its well-known relatives in the jasmonate family to be recognized as a crucial and versatile signaling molecule in its own right. Its role as the primary COI1 ligand in early land plants and its distinct COI1-independent signaling pathway in vascular plants underscore its evolutionary significance and functional diversity. The ability of dinor-OPDA to regulate a unique set of genes involved in defense and stress responses presents exciting opportunities for the development of novel strategies for crop protection. Furthermore, a deeper understanding of its signaling network may unveil new targets for the development of compounds that can modulate plant immunity and growth. This technical guide provides a foundational resource to stimulate and support further research into the fascinating biology of this important plant signaling molecule.

References

The Pivotal Role of 12-Oxo-Phytodienoic Acid in Jasmonic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Conversion, Signaling Crosstalk, and Analytical Methodologies for Researchers and Drug Development Professionals.

Introduction

Jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA), are critical lipid-derived signaling molecules in plants, orchestrating a wide array of developmental processes and defense responses against biotic and abiotic stresses. While JA has traditionally been viewed as the primary active hormone, OPDA has emerged as a significant signaling molecule in its own right, with distinct biological functions. This technical guide provides a comprehensive overview of the biosynthesis of JA from OPDA, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. Furthermore, it delves into the independent signaling roles of OPDA, presents detailed experimental protocols for the analysis of these compounds, and offers a compilation of quantitative data to serve as a valuable resource for researchers in plant science and drug development.

The Biosynthesis of Jasmonic Acid from OPDA

The conversion of OPDA to jasmonic acid is a multi-step process that spans different cellular compartments, primarily the chloroplast and the peroxisome. The initial synthesis of OPDA from α-linolenic acid occurs in the chloroplast. Following its synthesis, OPDA is transported to the peroxisome for the final steps of JA biosynthesis.[1][2]

The peroxisomal conversion of OPDA to JA involves two main stages: reduction of the cyclopentenone ring and subsequent β-oxidation of the carboxylic acid side chain.

Reduction of the Cyclopentenone Ring

The first committed step in the peroxisomal pathway is the reduction of the double bond in the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3) .[2][3] This enzymatic step is crucial as it converts the α,β-unsaturated ketone, a reactive electrophile species, into a saturated cyclopentanone, fundamentally altering the molecule's signaling properties.

  • Enzyme: 12-oxophytodienoate reductase 3 (OPR3)

  • Substrate: cis-(+)-12-oxo-phytodienoic acid (OPDA)

  • Product: 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)

  • Cofactor: NADPH

β-Oxidation of the Carboxylic Acid Side Chain

Following the reduction by OPR3, the resulting OPC-8:0 undergoes three successive cycles of β-oxidation to shorten the octanoic acid side chain by six carbons, ultimately yielding jasmonic acid. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions.[4][5]

The key enzymes involved in the β-oxidation of OPC-8:0 are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the initial dehydrogenation of the acyl-CoA ester. ACX1 has been shown to be involved in JA biosynthesis.[4][6]

  • Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage to release acetyl-CoA and the shortened acyl-CoA. KAT2 is a key thiolase implicated in JA biosynthesis.[4][7]

Prior to entering the β-oxidation spiral, the carboxylic acid group of OPC-8:0 must be activated to a thioester by conjugation with coenzyme A (CoA). This activation is catalyzed by an OPC-8:0-CoA ligase (OPCL1) .[2]

The biosynthetic pathway from OPDA to JA is depicted in the following diagram:

Jasmonic_Acid_Biosynthesis Figure 1. Biosynthesis of Jasmonic Acid from OPDA cluster_peroxisome Peroxisome OPDA 12-oxo-phytodienoic acid (OPDA) OPC80 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC80 OPR3 (NADPH -> NADP+) OPC80_CoA OPC-8:0-CoA OPC80->OPC80_CoA OPCL1 (ATP + CoA -> AMP + PPi) JA Jasmonic Acid (JA) OPC80_CoA->JA 3x β-oxidation (ACX, MFP, KAT)

Diagram of the peroxisomal conversion of OPDA to JA.

Quantitative Data

The levels of OPDA and JA, as well as the kinetic properties of the enzymes involved in their conversion, are tightly regulated and vary depending on the plant species, tissue type, and environmental conditions.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Plant SpeciesReference
OPR3(9S,13S)-OPDA3553.7Arabidopsis thaliana[3][8]

Note: Kinetic data for the specific reactions of β-oxidation enzymes with jasmonate precursors are not extensively characterized.

Table 2: Endogenous Levels of OPDA and Jasmonic Acid in Plant Tissues
Plant SpeciesTissueConditionOPDA (ng/g FW)JA (ng/g FW)Reference
Arabidopsis thalianaRosette LeavesUnwounded~5~10[9]
Arabidopsis thalianaRosette LeavesWounded (1h)~250~2500[9]
Arabidopsis thalianaRootsUnwounded~36.5 (pmol/g FW)Low[10]
Arabidopsis thalianaRootsShoot Wounded (1h)~68.3 (pmol/g FW)Increased[10]
Brassica napusFloral Tissue (Stage 2)Normal Development~25-50~15[2]
Zea mays (Mp708)WhorlUninfested~10~30[1]
Zea mays (Mp708)WhorlHerbivory (24h)~150~1500[1]
Solanum lycopersicumLeavesWater DeficitIncreasedNegligible[11]

Experimental Protocols

Accurate quantification of OPDA and JA is crucial for studying their roles in plant biology. The following protocols provide a general framework for the extraction and analysis of these compounds.

Protocol 1: Extraction of Jasmonates from Plant Tissue

This protocol is adapted from methodologies described for the analysis of phytohormones.[4][12]

  • Sample Collection and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of a cold extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v) or methanol (B129727)/water/formic acid (15:4:1, v/v/v)).

    • Add a known amount of deuterated internal standards (e.g., d5-OPDA, d6-JA) for accurate quantification.

    • Vortex thoroughly and incubate at 4°C for 30 minutes on a shaker.

  • Phase Separation:

  • Collection and Drying:

    • Carefully transfer the lower organic phase to a new tube.

    • Re-extract the aqueous phase with another 1 mL of dichloromethane.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol provides typical parameters for the analysis of jasmonates.[4][12]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient: A typical gradient would start with a low percentage of solvent B, ramping up to a high percentage to elute the compounds. For example: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • OPDA: Precursor ion (m/z) 291.2 -> Product ion (m/z) 165.1

      • JA: Precursor ion (m/z) 209.1 -> Product ion (m/z) 59.0

      • Internal standards will have corresponding mass shifts.

The following diagram illustrates a typical experimental workflow for phytohormone analysis:

Experimental_Workflow Figure 2. Experimental Workflow for Phytohormone Analysis A Sample Collection (Flash Freeze in Liquid N2) B Homogenization (Grind to fine powder) A->B C Extraction (with internal standards) B->C D Phase Separation (Centrifugation) C->D E Evaporation (Dry down organic phase) D->E F Reconstitution E->F G LC-MS/MS Analysis (MRM Mode) F->G H Data Processing (Quantification against standard curve) G->H

A generalized workflow for phytohormone analysis.

Signaling Pathways

OPDA is not merely a precursor to JA but also functions as a signaling molecule through both JA-dependent and -independent pathways.

JA-Dependent Signaling

In this canonical pathway, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[8]

OPDA and COI1-Independent Signaling

Evidence suggests that OPDA can elicit specific responses independently of its conversion to JA and the COI1-JAZ-MYC2 signaling module. These responses are often related to defense against certain pathogens and abiotic stress tolerance. The electrophilic nature of the cyclopentenone ring of OPDA is thought to be crucial for its COI1-independent signaling activity, potentially through the modification of target proteins. TGA transcription factors have been implicated in mediating some of these OPDA-specific responses.

The following diagrams illustrate the core JA signaling pathway and the divergent signaling roles of OPDA.

JA_Signaling_Pathway Figure 3. Core Jasmonate Signaling Pathway cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes interaction with MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates transcription

Simplified model of the core JA signaling cascade.

OPDA_Signaling Figure 4. Divergent Signaling Roles of OPDA OPDA OPDA JA Jasmonic Acid OPDA->JA OPR3, β-oxidation OPDA_Signaling OPDA-Specific COI1-Independent Signaling OPDA->OPDA_Signaling JA_Signaling JA-Dependent Signaling JA->JA_Signaling Defense_Growth Defense & Growth Responses JA_Signaling->Defense_Growth OPDA_Signaling->Defense_Growth

OPDA acts as both a precursor to JA and an independent signal.

Conclusion

12-oxo-phytodienoic acid stands at a critical juncture in the jasmonate signaling network. It is not only the direct precursor to the well-characterized phytohormone jasmonic acid but also a potent signaling molecule with unique biological activities. A thorough understanding of the enzymatic conversion of OPDA to JA, the quantitative dynamics of these molecules in response to various stimuli, and the intricacies of their respective signaling pathways is paramount for advancing our knowledge of plant defense and development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field, facilitating further investigation into the multifaceted roles of these important oxylipins and their potential applications in crop improvement and the development of novel therapeutic agents.

References

The Discovery and Characterization of Dinor-oxo-phytodienoic Acid (dn-OPDA) in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenone, a member of the jasmonate family of signaling molecules in plants, first identified in Arabidopsis thaliana.[1] Unlike its 18-carbon analog, 12-oxo-phytodienoic acid (OPDA), dn-OPDA is synthesized from hexadecatrienoic acid (16:3) and plays a crucial role in plant defense responses, particularly in the context of mechanical wounding.[1] Emerging evidence indicates that dn-OPDA, along with OPDA, can activate a signaling pathway independent of the canonical jasmonate receptor CORONATINE INSENSITIVE1 (COI1), highlighting a distinct branch of oxylipin signaling. This technical guide provides an in-depth overview of the discovery, biosynthesis, and signaling of dn-OPDA in Arabidopsis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the relevant pathways.

Discovery and Identification

The identification of dn-OPDA in Arabidopsis thaliana arose from efforts to create a comprehensive profile of oxylipins, a class of lipid-derived signaling molecules. Researchers observed that in addition to the well-characterized 18-carbon jasmonates, a 16-carbon analog was present and its levels increased significantly upon wounding.[1] This novel compound was identified as dinor-oxo-phytodienoic acid. A key finding was that the fad5 mutant of Arabidopsis, which is deficient in the production of the 16:3 fatty acid, did not accumulate dn-OPDA, confirming that it is derived from this precursor and not through the β-oxidation of OPDA.[1]

Quantitative Analysis of dn-OPDA and Related Oxylipins

The levels of dn-OPDA and other jasmonates are tightly regulated and respond dynamically to various stimuli, most notably mechanical wounding. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Accumulation of Oxylipin-Containing Galactolipids in Arabidopsis Leaves After Mechanical Wounding.

Galactolipid SpeciesFold Increase (at 15 min post-wounding)Basal Level (nmol/mg dry weight)
OPDA-dnOPDA MGDG200 - 1,0000.001 - 0.023
OPDA-OPDA MGDG200 - 1,0000.001 - 0.023
OPDA-OPDA DGDG200 - 1,0000.001 - 0.023
OPDA-16:3 MGDG2 - 90.001 - 0.023
18:3-dnOPDA MGDG2 - 90.001 - 0.023
OPDA-18:3 MGDG2 - 90.001 - 0.023
OPDA-18:3 DGDG2 - 90.001 - 0.023
Data summarized from Buseman et al., 2006.

Table 2: Temporal Dynamics of Jasmonate Accumulation in Wounded Arabidopsis Leaves.

JasmonatePeak Accumulation Time Post-Wounding
Jasmonic Acid (JA)2 hours
12-oxo-phytodienoic acid (OPDA)~6 hours
dinor-oxo-phytodienoic acid (dn-OPDA)~6 hours
Data summarized from Reymond et al., 2000.[2]

Table 3: Oxylipin Levels in Dry Seeds of Arabidopsis Wild-Type and Mutant Lines.

GenotypeOPDA (relative units)JA (relative units)JA-Ile (relative units)
Wild-Type (Col-0)~100~50~25
cts-2~400~150~100
opr3-1~250<10<5
cts-2 opr3-1~750<10<5
pxa1-1~300~100~75
aos<10<5<5
pxa1-1 aos<10<5<5
Data adapted from Dave et al., 2011.[3]

Experimental Protocols

Mechanical Wounding of Arabidopsis Leaves

A standardized method for mechanical wounding is crucial for reproducible induction of dn-OPDA and other jasmonates.

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.

  • Wounding Procedure: Use forceps with serrated jaws to crush the lamina of fully expanded leaves. Apply consistent pressure across the leaf blade to ensure a uniform wound response.

  • Time Course: Harvest wounded leaves and unwounded systemic leaves at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 6h) post-wounding by flash-freezing in liquid nitrogen.

  • Storage: Store frozen tissue at -80°C until extraction.

Extraction and Quantification of Free Oxylipins by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of free oxylipins, including dn-OPDA, from Arabidopsis tissue.

  • Tissue Homogenization: Homogenize 50-100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

  • Extraction:

    • To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).

    • Add a known amount of a suitable internal standard (e.g., d5-OPDA) for accurate quantification.

    • Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the oxylipins with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of dn-OPDA and other oxylipins, monitoring for specific precursor-to-product ion transitions.

Signaling Pathways and Molecular Interactions

Biosynthesis of dn-OPDA

The biosynthesis of dn-OPDA occurs in the chloroplasts and is initiated from the 16-carbon fatty acid, hexadecatrienoic acid (16:3). This pathway runs in parallel to the synthesis of the 18-carbon OPDA from α-linolenic acid (18:3).

dn_OPDA_Biosynthesis cluster_chloroplast Chloroplast C16_3 Hexadecatrienoic Acid (16:3) HPOTA 12-hydroperoxy-hexadecatrienoic acid C16_3->HPOTA LOX AOS Allene Oxide Synthase HPOTA->AOS Unstable_intermediate Unstable Allene Oxide AOS->Unstable_intermediate AOC Allene Oxide Cyclase dn_OPDA dinor-oxo-phytodienoic acid (dn-OPDA) AOC->dn_OPDA Unstable_intermediate->AOC

Caption: Biosynthesis pathway of dn-OPDA in the chloroplast.

COI1-Independent Signaling of dn-OPDA

While the canonical jasmonate signaling pathway relies on the F-box protein COI1 to perceive the bioactive hormone jasmonoyl-isoleucine (JA-Ile), dn-OPDA and OPDA can elicit responses through a COI1-independent mechanism. This alternative pathway is particularly important for the induction of a specific set of genes, often referred to as OPDA-responsive genes (ORGs). The electrophilic nature of the cyclopentenone ring in dn-OPDA and OPDA is thought to be crucial for their signaling activity, potentially through direct interaction with target proteins.[4]

dn_OPDA_Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling COI1-Independent Signaling cluster_response Cellular Response Wounding Mechanical Wounding dn_OPDA dn-OPDA Wounding->dn_OPDA Unknown_Receptor Unknown Receptor(s)/ Target Protein(s) dn_OPDA->Unknown_Receptor Electrophilic interaction Signaling_Cascade Signaling Cascade Unknown_Receptor->Signaling_Cascade TFs Transcription Factors Signaling_Cascade->TFs Gene_Expression Expression of OPDA-Responsive Genes (e.g., ZAT10, ERF5) TFs->Gene_Expression Defense Defense Responses Gene_Expression->Defense

Caption: A model for the COI1-independent signaling pathway of dn-OPDA.

Experimental Workflow for Studying dn-OPDA

The following workflow outlines the key steps in investigating the role of dn-OPDA in Arabidopsis.

dn_OPDA_Workflow cluster_experiment Experimental Design cluster_analysis Analysis cluster_outcome Outcome Plant_Material Arabidopsis thaliana (Wild-Type and Mutants) Treatment Mechanical Wounding (Time Course) Plant_Material->Treatment Extraction Oxylipin Extraction Treatment->Extraction RNA_Seq Transcriptome Analysis (RNA-Seq) Treatment->RNA_Seq RNA Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Quantification Quantification of dn-OPDA and other Jasmonates LCMS->Quantification Gene_Expression Identification of dn-OPDA Responsive Genes RNA_Seq->Gene_Expression Data_Analysis Data Integration and Pathway Analysis Model Elucidation of Signaling Pathways Data_Analysis->Model Quantification->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for the study of dn-OPDA.

Conclusion

The discovery of dn-OPDA in Arabidopsis thaliana has expanded our understanding of jasmonate signaling, revealing a more complex and nuanced network than previously appreciated. The existence of a COI1-independent signaling pathway for dn-OPDA and its precursor OPDA suggests that plants have evolved multiple mechanisms to respond to environmental stresses. Future research will likely focus on identifying the specific receptors and downstream components of this alternative pathway, further elucidating the precise roles of dn-OPDA in plant defense and development. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the fascinating world of oxylipin signaling and its potential applications.

References

Natural occurrence and distribution of dinor-OPDA across plant species

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the natural occurrence and distribution of dinor-12-oxo-phytodienoic acid (dinor-OPDA) reveals its ubiquitous presence and critical role across the plant kingdom. This technical guide synthesizes current knowledge on the quantitative distribution, biosynthesis, signaling, and experimental analysis of this vital oxylipin, catering to researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

Dinor-OPDA, a C16 cyclopentenone, is a key signaling molecule found throughout the green lineage, from bryophytes and lycophytes to vascular plants.[1][2] In vascular plants, it primarily serves as a precursor to jasmonic acid (JA) and its derivatives.[2][3] However, in early diverging land plants like the liverwort Marchantia polymorpha and the moss Physcomitrium patens, dinor-OPDA and its isomers act as the primary bioactive hormones, activating defense and developmental pathways through the COI1/JAZ co-receptor complex.[2][4][5]

The biosynthesis of dinor-OPDA originates from hexadecatrienoic acid (16:3) in the chloroplasts through the consecutive action of 13-lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[3] Its levels are known to increase significantly in response to various biotic and abiotic stresses, such as wounding and herbivory.[1][6][7]

Quantitative Data on dinor-OPDA and its Conjugates

The following table summarizes the quantitative data on the levels of dinor-OPDA and its amino acid conjugates in various plant species, particularly in response to wounding. The data is presented in pmol/g of fresh weight (FW).

Plant SpeciesTissueConditiondinor-iso-OPDA-Glu (pmol/g FW)dinor-iso-OPDA-Gln (pmol/g FW)Reference
Huperzia selagoAerialUnwounded (0h)Not DetectedNot Detected[1]
Wounded (1h)~150~25[1]
Selaginella lepidophyllaAerialUnwounded (0h)Not DetectedNot Detected[1]
Wounded (1h)~1200Not Detected[1]
Physcomitrium patensGametophyteUnwounded (0h)Not DetectedNot Detected[1]
Wounded (1h)Not Detected~100[1]
Polytrichastrum formosumGametophyteUnwounded (0h)Not DetectedNot Detected[1]
Wounded (1h)~100~25[1]

Signaling Pathways of dinor-OPDA

Dinor-OPDA exerts its biological functions through at least two distinct signaling pathways: a COI1-dependent pathway and a COI1-independent pathway.

COI1-Dependent Signaling

In bryophytes and lycophytes, dinor-OPDA isomers are the primary ligands for the F-box protein COI1.[4][5] Binding of dinor-OPDA to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins. This relieves the repression of transcription factors, such as MYC, allowing for the expression of jasmonate-responsive genes involved in defense and development.[4][5]

COI1-Independent Signaling

Dinor-OPDA, as a reactive electrophilic species, can also function independently of COI1.[8][9] This pathway is particularly important in responses to abiotic stress, such as heat stress.[8] The electrophilic nature of the cyclopentenone ring allows dinor-OPDA to react with cellular nucleophiles, leading to the activation of downstream targets, including heat shock proteins (HSPs), which contribute to thermotolerance.[8][9] This signaling cascade is considered an ancient and conserved mechanism in streptophyte plants.[8]

dinor_OPDA_Signaling cluster_COI1_dependent COI1-Dependent Pathway cluster_COI1_independent COI1-Independent Pathway (Electrophilic Signaling) dnOPDA_dep dinor-OPDA COI1_JAZ COI1-JAZ Complex dnOPDA_dep->COI1_JAZ binds JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation MYC MYC Transcription Factor JAZ_degradation->MYC releases JA_genes Jasmonate-Responsive Genes MYC->JA_genes activates Defense_Development Defense & Development JA_genes->Defense_Development dnOPDA_indep dinor-OPDA (Reactive Electrophile) Cellular_Nucleophiles Cellular Nucleophiles dnOPDA_indep->Cellular_Nucleophiles reacts with Downstream_Targets Downstream Targets Cellular_Nucleophiles->Downstream_Targets activates HSPs Heat Shock Proteins (HSPs) Downstream_Targets->HSPs Thermotolerance Thermotolerance HSPs->Thermotolerance

Caption: Signaling pathways of dinor-OPDA.

Experimental Protocols

The accurate quantification of dinor-OPDA in plant tissues is crucial for understanding its physiological roles. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Extraction of Oxylipins from Plant Tissue
  • Sample Preparation: Immediately freeze approximately 20-50 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.[10]

  • Extraction: To the homogenized tissue, add 500 µL of an extraction solvent consisting of methanol (B129727) containing 0.1 ng/µL of a suitable internal standard (e.g., 2H5-OPDA).[10] The extraction is typically performed in cryo-tubes using a bead mill.[10]

  • Centrifugation: Centrifuge the samples to pellet the solid debris.

  • Solid-Phase Extraction (SPE): The supernatant is then subjected to a single-step sample preparation using mixed-mode solid-phase extraction for purification and concentration of the analytes.[10][11]

  • Elution and Reconstitution: Elute the oxylipins from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/ammonium formate (B1220265) solution) for UPLC-MS/MS analysis.[10]

UPLC-MS/MS Quantification
  • Chromatographic Separation: Separate the extracted oxylipins using a reverse-phase C18 column with a binary gradient of an aqueous mobile phase (e.g., water with 0.1% acetic acid) and an organic mobile phase (e.g., acetonitrile/methanol with 0.1% acetic acid).[12]

  • Mass Spectrometry Detection: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of dinor-OPDA and the internal standard based on their unique precursor-to-product ion transitions.

  • Quantification: Generate a standard curve using known concentrations of authentic dinor-OPDA standard. The absolute quantification of dinor-OPDA in the plant samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow start Plant Tissue Sample (20-50 mg) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction with Methanol + Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Purification & Concentration) centrifugation->spe Supernatant elution_drying Elution & Drying (Nitrogen Stream) spe->elution_drying reconstitution Reconstitution in Injection Solvent elution_drying->reconstitution uplc_msms UPLC-MS/MS Analysis (MRM Mode) reconstitution->uplc_msms quantification Quantification against Standard Curve uplc_msms->quantification

Caption: Experimental workflow for dinor-OPDA analysis.

References

dinor-12-oxo phytodienoic acid-d5 molecular formula and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to dinor-12-oxo phytodienoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (dinor-OPDA-d5), a critical tool for research in plant biology and oxylipin signaling. The document details its chemical properties, its biological context within the jasmonate family, and its application in quantitative analysis.

Core Compound Data: this compound

This compound is the deuterium-labeled form of dinor-12-oxo phytodienoic acid (dinor-OPDA). It is primarily utilized as an internal standard for precise quantification of endogenous dinor-OPDA in biological samples using mass spectrometry.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling differentiation from the naturally occurring analyte without significantly altering its chemical behavior during extraction and analysis.[2]

PropertyValueReference
Molecular Formula C₁₆H₁₉D₅O₃[1][3][4]
Formula Weight 269.4 g/mol [1][3]
Exact Mass 269.2039 DaCalculated from[5]
Synonyms dinor-OPDA-d5, dinor-12-oxo PDA-d5[1]
Structure 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid[1]

Biological Context: Biosynthesis and Signaling

Dinor-OPDA is a 16-carbon oxylipin and a member of the jasmonate family of phytohormones, which are crucial regulators of plant growth, development, and defense.[6] It is an intermediate in the biosynthesis of jasmonic acid derived from hexadecatrienoic acid (16:3) and also functions as a signaling molecule in its own right.[3][6]

Biosynthesis of dinor-OPDA

Dinor-OPDA is synthesized in the plastids from hexadecatrienoic acid (16:3), a fatty acid commonly found in plastid membranes.[6] The pathway is analogous to the synthesis of the 18-carbon 12-oxo-phytodienoic acid (OPDA) from α-linolenic acid. The process is initiated by stress signals like wounding, leading to the enzymatic conversion of the fatty acid precursor.[6][7] The key enzymatic steps are catalyzed by 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[7][8]

G cluster_plastid Plastid FA Hexadecatrienoic Acid (16:3) (from membrane lipids) HPHT 11(S)-Hydroperoxy- hexadecatrienoic Acid FA->HPHT LOX 13-LOX EOHT (11S)10,11-Epoxy- hexadecatrienoic Acid HPHT->EOHT AOS AOS dnOPDA dinor-12-oxo Phytodienoic Acid (dn-OPDA) EOHT->dnOPDA AOC AOC LOX->FA AOS->HPHT catalyzes AOC->EOHT catalyzes

Biosynthesis pathway of dinor-12-oxo phytodienoic acid (dinor-OPDA).
Jasmonate Signaling Pathways

The jasmonate signaling cascade is complex, involving multiple bioactive molecules. While jasmonoyl-L-isoleucine (JA-Ile) is a well-characterized hormone that functions through the COI1 receptor to degrade JAZ repressor proteins and activate transcription factors (e.g., MYC2), OPDA and dinor-OPDA can activate a distinct signaling pathway.[9][10] This alternative pathway is often COI1-independent and regulates a unique set of genes, many of which are related to stress responses and detoxification.[8][11] This suggests that plants possess a nuanced signaling system where different jasmonate family members can trigger specific physiological responses.

G cluster_OPDA COI1-Independent Pathway cluster_JA Canonical JA Pathway dnOPDA dn-OPDA / OPDA TGA TGA Transcription Factors dnOPDA->TGA activates JAIle JA-Ile COI1 COI1-JAZ Co-receptor Complex JAIle->COI1 binds to JAZ JAZ Repressors COI1->JAZ targets for degradation ORG OPDA-Responsive Genes (e.g., stress, detoxification) TGA->ORG induces MYC2 MYC2/Other TFs JRG JA-Responsive Genes (e.g., defense, development) MYC2->JRG induces JAZ->MYC2 represses

Simplified comparison of dn-OPDA/OPDA and canonical JA-Ile signaling pathways.

Experimental Protocols and Applications

The primary application of dinor-OPDA-d5 is as an internal standard for the accurate quantification of dinor-OPDA from complex biological matrices, such as plant tissues.[1][3] Its use is essential to correct for analyte loss during sample preparation and for variations in instrument response in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.

General Protocol for dinor-OPDA Quantification via LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of dinor-OPDA from plant leaf tissue.

1. Sample Preparation:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing 1% acetic acid).

  • Add a known amount of dinor-OPDA-d5 internal standard (e.g., 10 ng).

  • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a low-organic solvent to remove interfering compounds.

  • Elute the oxylipins with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

4. Analysis:

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

  • Transfer to an autosampler vial.

  • Inject the sample into an LC-MS/MS system.

  • Analyze using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard.

5. Quantification:

  • Calculate the peak area ratio of the endogenous analyte to the internal standard.

  • Determine the concentration of dinor-OPDA in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled dinor-OPDA.

G Harvest 1. Harvest & Freeze Plant Tissue Homogenize 2. Homogenize Tissue Harvest->Homogenize Spike 3. Add Extraction Solvent & dinor-OPDA-d5 Standard Homogenize->Spike Extract 4. Extract & Centrifuge Spike->Extract Cleanup 5. SPE Cleanup (Optional) Extract->Cleanup Dry 6. Evaporate & Reconstitute Cleanup->Dry Analyze 7. LC-MS/MS Analysis (MRM Mode) Dry->Analyze Quantify 8. Data Analysis & Quantification Analyze->Quantify

General workflow for dinor-OPDA quantification using dinor-OPDA-d5.

Relevance in Drug Development

The study of plant oxylipins, including dinor-OPDA, holds potential for drug development.[9][12] These molecules are structurally and functionally related to eicosanoids (e.g., prostaglandins) in mammals, which are key mediators of inflammation.[10] Research has highlighted the anti-inflammatory and anti-cancer activities of certain phyto-oxylipins.[9] A deeper understanding of the signaling pathways and molecular targets of compounds like dinor-OPDA could facilitate the rational design of novel therapeutics for inflammatory diseases and cancer.[10][12]

References

A Technical Guide to Dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of dinor-12-oxo phytodienoic acid-d5 (dinor-OPDA-d5), a deuterated analog of the naturally occurring plant signaling molecule, dinor-12-oxo phytodienoic acid (dinor-OPDA). This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, metabolomics, and analytical chemistry. It covers the nomenclature, chemical properties, and application of dinor-OPDA-d5 as an internal standard for the accurate quantification of endogenous dinor-OPDA in biological samples.

Nomenclature and Synonyms

This compound is a synthetic, stable isotope-labeled version of dinor-OPDA. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. This mass shift allows it to be distinguished from the endogenous, non-labeled compound by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis.[1][2]

A comprehensive list of synonyms and identifiers for dinor-OPDA-d5 is provided below to aid in literature searches and chemical inventory management.

Synonym/Identifier Source/Type
dinor-OPDA-d5Common Abbreviation
dinor-12-oxo PDA-d5Common Abbreviation[1][2]
4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acidFormal Chemical Name[1][2]
SCHEMBL2586056 (for non-deuterated form)PubChem Depositor Synonym
CMC_13963 (for non-deuterated form)PubChem Depositor Synonym
6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acidIUPAC Name (for non-deuterated form)

Physicochemical and Quantitative Data

The table below summarizes the key quantitative data for dinor-OPDA-d5, which is crucial for its application in analytical methodologies.

Property Value Source
Molecular Formula C₁₆H₁₉D₅O₃[1][2]
Molecular Weight 269.4 g/mol [1][2]
Purity (Deuterated Forms) ≥99% (d₁-d₅)[1][2]
Formulation A solution in methanol (B129727)[1][2]
Solubility (DMF) 25 mg/ml[2]
Solubility (DMSO) 15 mg/ml[2]
Solubility (Ethanol) 300 mg/ml[2]
Solubility (PBS, pH 7.2) 3 mg/ml[2]
λmax 220 nm[2]

Biological Context: The Jasmonate Signaling Pathway

Dinor-OPDA is an intermediate in the biosynthesis of jasmonic acid, a critical phytohormone involved in plant defense against herbivores and pathogens, as well as in various developmental processes.[1][3] The jasmonate signaling pathway is a complex network that is activated in response to cellular damage and other stresses. Understanding this pathway is essential for interpreting the biological significance of dinor-OPDA measurements.

Jasmonate_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid (in Chloroplast) opda 12-oxo-Phytodienoic Acid (OPDA) alpha_linolenic_acid->opda biosynthesis dinor_opda dinor-OPDA ja Jasmonic Acid (JA) (in Peroxisome) opda->ja reduction & β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile conjugation coi1 COI1 (F-box protein) ja_ile->coi1 binds to jaz JAZ Repressor Proteins coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression Jasmonate-Responsive Gene Expression myc2->gene_expression activates stress Wounding/Herbivory stress->alpha_linolenic_acid releases

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Protocols: Quantification of dinor-OPDA

The following protocol is a representative method for the quantification of endogenous dinor-OPDA in plant tissues, such as Arabidopsis thaliana, using dinor-OPDA-d5 as an internal standard. This method is adapted from established protocols for jasmonate analysis.

Materials and Reagents
  • Plant tissue (e.g., Arabidopsis thaliana leaves), 50-100 mg

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes with steel beads

  • Extraction solvent: 80% methanol in water

  • Internal standard stock solution: dinor-OPDA-d5 in methanol (concentration to be determined based on expected endogenous levels)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Methanol (100%)

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • Vortex mixer, centrifuge, vacuum concentrator

  • UPLC-MS/MS system

Sample Preparation and Extraction
  • Harvest and Homogenize: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold 80% methanol. Add a known amount of the dinor-OPDA-d5 internal standard solution. The amount should be comparable to the expected endogenous levels of dinor-OPDA.

  • Incubation and Centrifugation: Vortex the mixture vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes. Centrifuge at 16,000 x g and 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant in a vacuum concentrator.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of 100% methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Reconstitute the dried extract in 1 mL of ultrapure water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

  • Elution: Elute the analytes from the cartridge with 1.5 mL of 80% methanol.

  • Final Preparation: Dry the eluate in a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for UPLC-MS/MS analysis. Centrifuge at 16,000 x g and 4°C for 5 minutes to pellet any insoluble material and transfer the clear supernatant to a UPLC vial.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from a low to a high percentage of solvent B over 10-15 minutes to separate the analytes.

  • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard. These transitions should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the MRM transitions of both the endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Standard Curve: Prepare a series of calibration standards containing known concentrations of unlabeled dinor-OPDA and a fixed concentration of dinor-OPDA-d5. Plot the response ratio against the concentration of the unlabeled standard to generate a calibration curve.

  • Absolute Quantification: Determine the concentration of dinor-OPDA in the sample by interpolating its response ratio on the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of dinor-OPDA using a deuterated internal standard.

Experimental_Workflow start Start: Plant Tissue Sample (50-100 mg) harvest Harvest & Flash Freeze in Liquid N₂ start->harvest homogenize Homogenize to Fine Powder harvest->homogenize extract Add Extraction Solvent & dinor-OPDA-d5 (Internal Standard) homogenize->extract incubate Incubate (4°C) & Centrifuge extract->incubate collect Collect Supernatant incubate->collect dry1 Dry in Vacuum Concentrator collect->dry1 spe Solid-Phase Extraction (SPE) Cleanup dry1->spe dry2 Dry Eluate spe->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute analyze UPLC-MS/MS Analysis (MRM) reconstitute->analyze quantify Data Analysis & Quantification analyze->quantify

Caption: Workflow for dinor-OPDA Quantification.

References

The Jasmonate Family of Phytohormones in Bryophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The jasmonate (JA) family of phytohormones are critical signaling molecules in land plants, mediating a wide array of developmental processes and defense responses against biotic and abiotic stresses. While extensively studied in vascular plants, the intricacies of jasmonate biosynthesis, signaling, and physiological roles in the evolutionarily ancient bryophytes are only now coming into sharp focus. This technical guide provides an in-depth overview of the current understanding of jasmonates in bryophytes, with a particular emphasis on the model liverwort Marchantia polymorpha and the moss Physcomitrella patens. We present a synthesis of the unique biosynthetic pathways in these organisms, which predominantly yield 12-oxo-phytodienoic acid (OPDA) and its derivatives, in contrast to the jasmonic acid-centric pathways of angiosperms. Detailed signaling cascades, quantitative data on jasmonate accumulation, and comprehensive experimental protocols are provided to serve as a valuable resource for researchers and professionals in plant science and drug development.

Introduction: An Evolutionary Perspective on Jasmonate Signaling

The jasmonate signaling pathway is a key evolutionary innovation that arose during the transition of plants from aquatic to terrestrial environments, a period marked by new challenges from herbivores and pathogens.[1] The core components of the JA signaling module, including the F-box protein CORONITINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC2-type transcription factors, have orthologs in bryophytes, the oldest extant lineage of land plants.[1] However, significant differences exist in the bioactive ligands and the specific interactions of these signaling components compared to their well-characterized counterparts in angiosperms.

Bryophytes, such as mosses and liverworts, primarily synthesize and utilize C16 and C18-derived OPDA and its dinor- (dn-OPDA) and Δ4-dn-OPDA derivatives as the primary signaling molecules, while jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are often not produced or are present at very low levels.[2][3][4] This suggests that the ancestral jasmonate signaling pathway in early land plants was OPDA-based, and the diversification of signaling molecules to include JA and JA-Ile occurred later in vascular plants.

Jasmonate Biosynthesis in Bryophytes: An OPDA-Centric Pathway

The biosynthesis of jasmonates in bryophytes begins with the oxygenation of polyunsaturated fatty acids (PUFAs) in the plastids. In contrast to the OPR3-dependent pathway that leads to JA in vascular plants, bryophytes utilize a pathway that culminates in the production of OPDA and its derivatives.[5]

Key Biosynthetic Steps:

  • Lipoxygenase (LOX) action on α-linolenic acid (18:3) or hexadecatrienoic acid (16:3) to produce 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene (B1206475) Oxide Synthase (AOS) converts 13-HPOT to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC) cyclizes the allene oxide to form cis-(+)-OPDA.

  • In Marchantia polymorpha, OPDA can be further metabolized through one round of β-oxidation in the peroxisome to produce dinor-OPDA (dn-OPDA).[5] Additionally, a C20 PUFA-derived OPDA-like molecule, termed C20-OPDA, and its derivative Δ4-dn-OPDA have been identified as bioactive jasmonates in Marchantia.[4]

Quantitative Analysis of Jasmonates in Bryophytes

The quantification of jasmonates in bryophyte tissues is crucial for understanding their physiological roles. Below is a summary of representative quantitative data from studies on Marchantia polymorpha and Physcomitrella patens.

Bryophyte SpeciesTissue/ConditionJasmonate AnalyteConcentration (pmol/g FW or as indicated)Reference
Marchantia polymorpha Unwoundeddn-OPDA~10[6][7]
Wounded (1h)dn-OPDA~150[6][7]
Unwoundeddn-OPDA-isoleucineNot detected[6][7]
Wounded (1h)dn-OPDA-isoleucine~25[6][7]
UnwoundedΔ4-dn-iso-OPDANot detected[8]
Wounded (1h)Δ4-dn-iso-OPDA~50[8]
Physcomitrella patens HealthyOPDA~200[3]
Botrytis cinerea infectedOPDA~1200[3]
HealthyJasmonic AcidNot detected[3]
Botrytis cinerea infectedJasmonic AcidNot detected[3]

The Jasmonate Signaling Pathway in Marchantia polymorpha

The liverwort Marchantia polymorpha has emerged as a powerful model system for dissecting the ancestral jasmonate signaling pathway. In Marchantia, dn-OPDA and Δ4-dn-OPDA act as the bioactive ligands that are perceived by the COI1-JAZ co-receptor complex.[4][5][8]

Core Signaling Cascade:

  • Ligand Perception: In response to stress, the accumulation of dn-OPDA and its isomers facilitates the interaction between the F-box protein MpCOI1 and the single JAZ repressor, MpJAZ.[5][8]

  • JAZ Degradation: The formation of the dn-OPDA-MpCOI1-MpJAZ complex targets MpJAZ for ubiquitination by the SCFMpCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[5]

  • Transcriptional Activation: The degradation of MpJAZ releases the transcription factor MpMYC, allowing it to activate the expression of downstream jasmonate-responsive genes involved in defense and other physiological responses.[9]

Interestingly, the conjugation of dn-OPDA to amino acids by MpGH3A in Marchantia acts as a mechanism of hormonal inactivation, which is in stark contrast to the activation of JA by conjugation to isoleucine in vascular plants.[6][7]

Experimental Protocols

Jasmonate Extraction from Bryophyte Tissues

This protocol is adapted from established methods for phytohormone analysis and is suitable for the extraction of jasmonates from moss and liverwort tissues for subsequent LC-MS/MS analysis.[10][11][12][13][14]

Materials:

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Steel or tungsten carbide beads

  • Bead mill homogenizer (e.g., Geno/Grinder)

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% Acetonitrile (or Methanol) with 1% Acetic Acid in ultrapure water

  • Internal Standards (ISTD): Deuterated standards (e.g., d5-OPDA, d2-JA)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Harvesting and Freezing: Harvest 50-100 mg of fresh bryophyte tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Place the frozen tissue in a pre-chilled microcentrifuge tube containing steel beads. Homogenize the tissue to a fine powder using a bead mill homogenizer.

  • Extraction:

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standards to the powdered tissue.

    • Vortex thoroughly to ensure complete mixing.

    • Incubate on a rocking platform at 4°C for 16-24 hours.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 1 mL of 100% Methanol followed by 1 mL of 1% Acetic Acid.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar impurities.

    • Elute the jasmonates with 2 mL of 80% Acetonitrile with 1% Acetic Acid into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of 1% Acetic Acid in water.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Quantification of Jasmonates

This is a generalized protocol for the quantification of jasmonates. Specific parameters should be optimized for the instrument in use.[12][15][16]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic phase to separate the target analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each jasmonate and internal standard must be determined and optimized.

  • Quantification: Absolute quantification is performed using a standard curve generated from authentic standards and their corresponding deuterated internal standards.

Visualizations

Jasmonate Biosynthesis and Signaling in Marchantia polymorpha

Jasmonate_Pathway_Marchantia cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol_nucleus Cytosol / Nucleus cluster_inactive Inactive State cluster_active Active State PUFA PUFAs (16:3, 18:3, 20:4) HPOT 13-HPOTs PUFA->HPOT LOX AlleneOxide Allene Oxides HPOT->AlleneOxide AOS OPDAs OPDA / C20-OPDA AlleneOxide->OPDAs AOC dnOPDA dn-OPDA / Δ4-dn-OPDA OPDAs->dnOPDA β-oxidation dnOPDA_signal dn-OPDA / Δ4-dn-OPDA MpMYC MpMYC JA_genes JA-responsive Genes MpMYC->JA_genes MpMYC_active MpMYC MpJAZ MpJAZ MpJAZ->MpMYC MpJAZ_to_degrade MpJAZ JA_genes_active JA-responsive Genes MpCOI1 SCF(MpCOI1) MpCOI1->MpJAZ_to_degrade Ub Degradation 26S Proteasome Degradation MpMYC_active->JA_genes_active dnOPDA_signal->MpCOI1 MpJAZ_to_degrade->Degradation

Caption: Jasmonate biosynthesis and signaling in Marchantia polymorpha.

Experimental Workflow for Jasmonate Analysis in Bryophytes

Experimental_Workflow Start Bryophyte Tissue (50-100 mg) Homogenization Cryogenic Homogenization Start->Homogenization Extraction Extraction with 80% ACN/MeOH + ISTD Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Supernatant Evaporation Evaporation to Dryness SPE->Evaporation Eluate Reconstitution Reconstitution in 1% Acetic Acid Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: Workflow for jasmonate extraction and analysis from bryophyte tissues.

Conclusion and Future Directions

The study of jasmonates in bryophytes has unveiled a fascinating chapter in the evolution of plant hormone signaling. The OPDA-centric nature of their biosynthesis and signaling pathways provides a glimpse into the ancestral mechanisms that laid the groundwork for the more complex jasmonate networks in vascular plants. For researchers in drug development, the unique bioactive molecules and signaling components in bryophytes may offer novel targets for the development of new agrochemicals or pharmaceuticals.

Future research should focus on:

  • Expanding Quantitative Profiling: Comprehensive profiling of jasmonates across a wider range of bryophyte species and under diverse stress conditions will provide a more complete picture of their physiological roles.

  • Functional Characterization of Signaling Components: In-depth functional analysis of the COI1, JAZ, and MYC orthologs in different bryophyte lineages will elucidate the evolutionary diversification of the signaling module.

  • Crosstalk with Other Hormonal Pathways: Investigating the interactions between jasmonate signaling and other phytohormone pathways, such as those for auxin and abscisic acid, will be crucial for understanding the integrated regulation of growth and defense in bryophytes.

This guide provides a solid foundation for these future endeavors, offering the necessary background, data, and protocols to accelerate research into the multifaceted world of jasmonates in bryophytes.

References

The Role of Oxylipins in Plant Wound Signaling and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxylipins are a diverse class of lipid-derived signaling molecules that are central to a plant's ability to respond to wounding and defend against a wide array of biotic threats, including insect herbivores and pathogenic microorganisms.[1][2] Generated primarily from the oxygenation of polyunsaturated fatty acids, these compounds orchestrate a complex network of local and systemic defense responses.[3] This technical guide provides an in-depth examination of the oxylipin-mediated signaling pathways, presents quantitative data on their activity, details key experimental methodologies for their study, and visualizes the core signaling cascades and workflows. The focus is on the jasmonate pathway, the unique roles of its precursor 12-oxo-phytodienoic acid (12-OPDA), and the function of volatile oxylipins in intra- and inter-plant communication.

Introduction to Oxylipins

Plant oxylipins are biologically active metabolites formed from the oxidation of polyunsaturated fatty acids, principally linoleic acid (18:2) and α-linolenic acid (18:3).[2][3] This process can occur through enzymatic reactions or non-enzymatic autoxidation.[4][5] These molecules are integral to regulating plant growth and development, but they are most prominently recognized for their critical functions in mediating responses to environmental stresses.[6][7] Upon mechanical wounding or pathogen attack, a rapid and substantial increase in oxylipin biosynthesis is triggered, initiating a cascade of defensive actions.[8][9] The oxylipin family is vast and includes the well-studied jasmonates, volatile aldehydes and alcohols known as green leaf volatiles (GLVs), and numerous other derivatives, each with specific roles in the plant's defense arsenal.[10][11]

Oxylipin Biosynthesis Pathways

The generation of defense-related oxylipins is a multi-branched pathway primarily initiated by the lipoxygenase (LOX) enzyme family in the chloroplasts and cytoplasm.

2.1. The Lipoxygenase (LOX) Pathway

The biosynthesis of most signaling oxylipins begins in the chloroplast when lipases release α-linolenic acid (α-LeA) from membrane lipids.[12] The pathway proceeds as follows:

  • Oxygenation: Lipoxygenases (LOXs) catalyze the introduction of molecular oxygen into polyunsaturated fatty acids. In defense signaling, 13-LOXs are particularly important, converting α-LeA into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[12][13] A parallel pathway is initiated by 9-LOXs to produce 9-hydroperoxides, which lead to a different subset of oxylipins.[11]

  • Branch Point Enzymes: The 13-HPOT intermediate serves as a critical branch point, directing biosynthesis toward distinct classes of oxylipins through the action of specialized enzymes.[10][14]

    • Allene (B1206475) Oxide Synthase (AOS): This enzyme converts 13-HPOT into an unstable allene oxide.[8][13] This is the committed step for jasmonate biosynthesis.

    • Hydroperoxide Lyase (HPL): This enzyme cleaves 13-HPOT to produce C6 aldehydes, which are the precursors to Green Leaf Volatiles (GLVs).[10][14] This reaction is responsible for the characteristic "smell of cut grass."[15]

    • Divinyl Ether Synthase (DES): This enzyme converts hydroperoxides into divinyl ethers, which have demonstrated antimicrobial properties.[11]

G Membrane_Lipids Membrane Lipids (Galactolipids) alpha_LeA α-Linolenic Acid (18:3) Membrane_Lipids->alpha_LeA Lipase HPOT_13 13-HPOT alpha_LeA->HPOT_13 13-LOX HPOT_9 9-HPOT alpha_LeA->HPOT_9 9-LOX AOS_Pathway Allene Oxide Synthase (AOS) HPOT_13->AOS_Pathway HPL_Pathway Hydroperoxide Lyase (HPL) HPOT_13->HPL_Pathway DES_Pathway Divinyl Ether Synthase (DES) HPOT_13->DES_Pathway Other_Oxylipins Other 9-Oxylipins HPOT_9->Other_Oxylipins Jasmonates Jasmonic Acid & 12-OPDA AOS_Pathway->Jasmonates GLVs Green Leaf Volatiles (GLVs) HPL_Pathway->GLVs DVEs Divinyl Ethers DES_Pathway->DVEs G cluster_nucleus Nucleus Wound Wound Signal JA_Ile JA-Ile Wound->JA_Ile Biosynthesis COI1 SCF-COI1 Complex JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (TF) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Targets for Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes Activates G Wounded_Plant Wounded Plant GLVs GLVs Released Wounded_Plant->GLVs Rapidly Emits Neighbor_Plant Neighboring Plant Perception GLV Perception Neighbor_Plant->Perception Wound Wounding/ Herbivory Wound->Wounded_Plant GLVs->Neighbor_Plant Airborne Signal Priming Defense Priming (Enhanced JA signaling) Perception->Priming G start Plant Tissue (Wounded vs Control) extraction Homogenize & Extract (with Internal Standards) start->extraction purification Solid-Phase Extraction (SPE Purification) extraction->purification analysis LC-MS/MS Analysis (Separation & Detection) purification->analysis data Data Processing (Quantification & Stats) analysis->data end Oxylipin Profile data->end

References

Methodological & Application

Application Notes and Protocols for the Use of dinor-12-oxo-phytodienoic acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of dinor-12-oxo-phytodienoic acid (dn-OPDA) and related oxylipins in biological matrices, utilizing dinor-12-oxo-phytodienoic acid-d5 (d5-dn-OPDA) as an internal standard. The protocols detailed below are primarily centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted analytical technique for the sensitive and specific quantification of phytohormones.

The use of a deuterated internal standard like d5-dn-OPDA is critical for accurate quantification as it effectively compensates for analyte loss during sample preparation and variations in mass spectrometer response. Chemically identical to the analyte but with a higher mass, d5-dn-OPDA co-elutes with the endogenous dn-OPDA, ensuring that it experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction and precise quantification.

Introduction to dinor-12-oxo-phytodienoic acid and the Role of an Internal Standard

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon oxylipin and a key signaling molecule in the jasmonate family of plant hormones. It is synthesized from hexadecatrienoic acid (16:3) and plays a crucial role in plant defense, growth, and development.[1] In some plant lineages, such as bryophytes and lycophytes, dn-OPDA isomers act as the primary bioactive jasmonates.[2][3][4]

Accurate quantification of endogenous dn-OPDA levels is essential for understanding its physiological functions. The isotope dilution method, which employs a stable isotope-labeled internal standard like d5-dn-OPDA, is the gold standard for the absolute quantification of small molecules. This internal standard is added at a known concentration to the sample at the beginning of the workflow, allowing for the correction of variability during extraction, purification, and analysis, leading to more accurate and precise measurements.

Jasmonate Biosynthesis and Signaling Pathway

The biosynthesis of dn-OPDA occurs in the chloroplasts from hexadecatrienoic acid (16:3) through the action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[1] dn-OPDA can then be transported to the peroxisome for further modification or act directly as a signaling molecule. The jasmonate signaling pathway is a complex network that regulates gene expression in response to various stimuli. In vascular plants, dn-OPDA is a precursor to jasmonic acid (JA), while in non-vascular plants, it can directly activate the COI1-JAZ co-receptor complex to initiate downstream signaling cascades.[2][3][4][5]

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_3 Hexadecatrienoic Acid (16:3) HPHT 11-Hydroperoxyhexadecatrienoic Acid C16_3->HPHT LOX AO Allene Oxide HPHT->AO AOS dn_OPDA dinor-OPDA AO->dn_OPDA AOC dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport dn_OPDA_nuc dn-OPDA dn_OPDA->dn_OPDA_nuc Signaling OPC6 OPC-6:0 dn_OPDA_perox->OPC6 OPR3 JA Jasmonic Acid (JA) OPC6->JA β-oxidation JA_cyto JA JA->JA_cyto Transport JA_Ile JA-Ile JA_cyto->JA_Ile JAR1 JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Transport COI1_JAZ COI1-JAZ Complex MYC2_inactive MYC2 (inactive) COI1_JAZ->MYC2_inactive Repression MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Degradation of JAZ Gene_Expression Jasmonate-Responsive Gene Expression MYC2_active->Gene_Expression Activation JA_Ile_nuc->COI1_JAZ Binding dn_OPDA_nuc->COI1_JAZ Binding (in Bryophytes)

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Experimental Protocols

The following is a representative protocol for the quantification of dn-OPDA in plant tissue using d5-dn-OPDA as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents
  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • dinor-12-oxo-phytodienoic acid-d5 (d5-dn-OPDA) internal standard solution (e.g., 10 ng/mL in methanol)

  • Extraction solvent: 80% methanol (B129727) in water, pre-cooled to -20°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Centrifuge tubes

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation
  • Sample Collection and Homogenization: Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a pre-weighed centrifuge tube. Add 1 mL of pre-cooled 80% methanol. Add a known amount of d5-dn-OPDA internal standard solution (e.g., 10 µL of a 10 ng/mL solution). Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the sample at >13,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the oxylipins with 1 mL of methanol.

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

Experimental_Workflow A 1. Sample Collection (Flash-freeze in Liquid N2) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (Add 80% Methanol and d5-dn-OPDA IS) B->C D 4. Centrifugation (Pellet debris) C->D E 5. Solid-Phase Extraction (SPE) (Purification) D->E F 6. Elution and Evaporation (Concentration) E->F G 7. Reconstitution (In initial mobile phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: General Experimental Workflow for dn-OPDA Quantification.
LC-MS/MS Analysis

The following are typical parameters for the analysis of dn-OPDA. These should be optimized for the specific instrument used.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A suitable gradient to separate dn-OPDA from other matrix components (e.g., 5% to 95% B over 10 minutes)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor-to-product ion transitions for dn-OPDA and d5-dn-OPDA should be determined by infusing standard solutions into the mass spectrometer. Representative transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
dn-OPDA (Analyte)[To be determined][To be determined]
d5-dn-OPDA (IS)[To be determined][To be determined]

Note: The exact m/z values need to be optimized on the specific instrument.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte (dn-OPDA) and the internal standard (d5-dn-OPDA).

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and quality controls.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled dn-OPDA and a fixed concentration of d5-dn-OPDA. Plot the response ratio against the concentration of the unlabeled standard to generate a calibration curve.

  • Quantification: Determine the concentration of dn-OPDA in the samples by interpolating their response ratio on the calibration curve.

Quantitative Data Presentation

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of dn-OPDA using d5-dn-OPDA as an internal standard. Note: The following data are representative examples for phytohormone analysis using deuterated internal standards and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Linear Range 0.1 - 100 ng/mL (or appropriate physiological range)
Accuracy (% Bias) Within ±15% of the nominal concentration
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery 85 - 115%
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Table 2: Example Calibration Curve Data

dn-OPDA Conc. (ng/mL)d5-dn-OPDA Conc. (ng/mL)Peak Area (dn-OPDA)Peak Area (d5-dn-OPDA)Peak Area Ratio (Analyte/IS)
0.1105,200500,0000.0104
0.51026,000510,0000.0510
11051,500495,0000.1040
510255,000505,0000.5050
1010510,000500,0001.0200
50102,500,000490,0005.1020
100105,050,000500,00010.1000

Table 3: Accuracy and Precision Data (Illustrative)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ0.10.11+10.012.5
Low0.30.29-3.38.2
Mid3031.5+5.06.5
High8078.4-2.05.1

References

Application Notes and Protocols for the Quantification of dinor-OPDA-d5 in Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-phytodienoic acid (OPDA) and its C16 homolog, dinor-12-oxo-phytodienoic acid (dinor-OPDA), are crucial signaling molecules in plants, playing a significant role in defense mechanisms and developmental processes.[1][2] As precursors in the jasmonic acid biosynthesis pathway, their accurate quantification is essential for understanding plant stress responses and for potential applications in agriculture and drug development. This document provides a detailed protocol for the preparation of plant samples for the analysis of dinor-OPDA, utilizing a deuterium-labeled internal standard (dinor-OPDA-d5) for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates originates from polyunsaturated fatty acids in the chloroplasts. Through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA are synthesized.[3][4][5][6][7] These compounds can then be further metabolized to jasmonic acid and its derivatives.

Jasmonate_Biosynthesis α-Linolenic Acid (18:3) α-Linolenic Acid (18:3) 13-HPOT 13(S)-Hydroperoxy- octadecatrienoic acid α-Linolenic Acid (18:3)->13-HPOT LOX Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) 11-HPHT 11(S)-Hydroperoxy- hexadecatrienoic acid Hexadecatrienoic Acid (16:3)->11-HPHT LOX AOS Allene Oxide Synthase 13-HPOT->AOS 11-HPHT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA dnOPDA dinor-12-oxo-phytodienoic acid (dinor-OPDA) AOC->dnOPDA JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation dnOPDA->JA OPR3, β-oxidation

Caption: Simplified Jasmonate Biosynthesis Pathway.

Experimental Protocols

The accurate quantification of dinor-OPDA necessitates meticulous sample preparation to prevent enzymatic degradation and ensure high recovery. The general workflow involves rapid harvesting and freezing of plant tissue, followed by homogenization, extraction, purification, and finally, analysis by LC-MS/MS.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the initial extraction of dinor-OPDA from a variety of plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% acetonitrile (B52724) in water with 1% acetic acid

  • Internal standard: dinor-OPDA-d5 solution of known concentration

  • 50 mL centrifuge tubes

  • Ethyl acetate (B1210297)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen evaporator or rotary evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer approximately 100 mg of the powdered tissue to a 50 mL centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent.

    • Add a known amount of dinor-OPDA-d5 internal standard for accurate quantification.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new 50 mL tube.

    • Add an equal volume of ethyl acetate and 5 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

  • Drying and Concentration:

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

SPE is an effective cleanup step to remove interfering compounds and concentrate the analyte prior to analysis. This protocol is typically performed after the initial extraction and before the final concentration step.

Materials:

  • Crude plant extract (from Protocol 1, after centrifugation)

  • C18 SPE cartridges (e.g., 500 mg)

  • SPE manifold

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Elution solvent (e.g., 80% methanol)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Acidification: Acidify the crude plant extract with TFA to a final concentration of 0.1%.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the dinor-OPDA and dinor-OPDA-d5 with 5 mL of the elution solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as described in Protocol 1.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize in Liquid N2 Harvest->Homogenize Extract Extract with 80% Acetonitrile + 1% Acetic Acid + dinor-OPDA-d5 Homogenize->Extract Centrifuge1 Centrifuge (4,000 x g) Extract->Centrifuge1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->LLE SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE Concentrate Evaporate & Reconstitute SPE->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS

Caption: Experimental Workflow for dinor-OPDA-d5 Analysis.

Data Presentation

The following table presents example quantitative data for dinor-OPDA accumulation in the bryophyte Marchantia polymorpha following mechanical wounding. This data can serve as a reference for expected concentrations in plant tissues under stress conditions.[8]

Time After Woundingdinor-OPDA (pmol/g FW)dinor-iso-OPDA (pmol/g FW)
0 min (Control)~10~5
5 min~150~75
30 min~250~125
2 hours~100~50

LC-MS/MS Analysis

The analysis of dinor-OPDA and its deuterated internal standard is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for dinor-OPDA and dinor-OPDA-d5 need to be determined empirically. However, based on the structure of OPDA and its known fragmentation, the following theoretical transitions can be used as a starting point for method development.

Theoretical MRM Transitions (Negative Ion Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dinor-OPDA263.2To be determinedTo be optimized
dinor-OPDA-d5268.2To be determinedTo be optimized

Note on MRM Parameter Optimization: The optimal collision energy and the most abundant, specific product ions should be determined by infusing a standard solution of dinor-OPDA and dinor-OPDA-d5 into the mass spectrometer. A common product ion for OPDA is m/z 165, resulting from a characteristic fragmentation; a similar fragment may be observed for dinor-OPDA.

Conclusion

This application note provides a comprehensive protocol for the preparation of plant samples for the quantitative analysis of dinor-OPDA using dinor-OPDA-d5 as an internal standard. The detailed extraction and purification procedures, along with the guidelines for LC-MS/MS analysis, will enable researchers to obtain accurate and reproducible results. This methodology is vital for advancing our understanding of the role of dinor-OPDA in plant biology and for exploring its potential in various applications.

References

Revolutionizing Plant Metabolomics: The Application of Deuterated Dinor-12-oxo-phytodienoic Acid for Enhanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the dynamic field of plant metabolomics, the precise quantification of signaling molecules is paramount to unraveling complex biological processes. Dinor-12-oxo-phytodienoic acid (dn-OPDA), a key oxylipin, plays a crucial role in plant defense and development, acting as a precursor to jasmonates in vascular plants and as a signaling molecule in its own right, particularly in bryophytes. Accurate measurement of dn-OPDA is often hampered by its low endogenous concentrations and the complexity of plant matrices, which can lead to significant ion suppression or enhancement during mass spectrometry analysis. The use of a stable isotope-labeled internal standard, such as deuterated dinor-OPDA (d-dOPDA), has emerged as the gold standard to overcome these challenges, ensuring high accuracy and precision in quantitative studies. This application note details the use of d-dOPDA in plant metabolomics, providing comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

The Advantage of Deuterated Internal Standards

The isotope dilution method, which employs a deuterated internal standard like d-dOPDA, is the benchmark for accurate quantification in mass spectrometry.[1][2][3][4][5][6][7] The principle lies in adding a known amount of the deuterated standard to the sample at the initial stage of extraction. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and similar ionization effects in the mass spectrometer.[1][2][3][4][5][6][7] By measuring the ratio of the native analyte to its deuterated counterpart, precise and accurate quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.

Data Presentation: Quantitative Comparison

While direct comparative studies quantifying dinor-OPDA with and without d-dOPDA are not abundant in publicly available literature, the advantages of using deuterated internal standards for jasmonate and oxylipin analysis are well-documented. The following table summarizes typical performance improvements observed when employing an internal standard method over an external standard method, based on data for related oxylipins.

ParameterExternal Standard Method (Typical Performance)Internal Standard Method (with d-dOPDA - Expected Performance)Reference
Recovery Highly Variable (50-120%)Consistent and Corrected For (>85% effective recovery after correction)[3][8][9]
Precision (RSD) 15-30%<15%[8][9]
Accuracy Prone to significant error due to matrix effectsHigh (typically within 15% of the true value)[3][8][9]

Signaling Pathways and Experimental Workflow

To understand the significance of accurately measuring dn-OPDA, it is essential to visualize its role in plant signaling and the workflow for its quantification.

Figure 1: Simplified signaling pathway of dinor-OPDA.

experimental_workflow Experimental Workflow for d-dOPDA Quantification sample_prep 1. Sample Preparation - Harvest plant tissue - Flash freeze in liquid N2 - Grind to a fine powder extraction 2. Extraction - Add extraction solvent with  d-dOPDA internal standard sample_prep->extraction purification 3. Purification (SPE) - Condition C18 cartridge - Load extract - Wash and elute extraction->purification analysis 4. LC-MS/MS Analysis - Inject sample - Separate on C18 column - Detect by MRM purification->analysis data_proc 5. Data Processing - Integrate peak areas - Calculate analyte/IS ratio - Quantify using calibration curve analysis->data_proc

Figure 2: General experimental workflow.

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the analysis of dn-OPDA in approximately 100 mg of fresh weight plant tissue, such as the thalli of the bryophyte Marchantia polymorpha.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Microcentrifuge tubes (2 mL)

  • Extraction solvent: 80% methanol (B129727), 19% water, 1% acetic acid (v/v/v)

  • Deuterated dinor-OPDA (d-dOPDA) internal standard solution (e.g., 10 ng/mL in methanol)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. It is crucial to prevent the sample from thawing during this process.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • To the frozen powder, add 1 mL of ice-cold extraction solvent.

  • Add a known amount of d-dOPDA internal standard. For a 10 ng/mL stock, adding 10 µL will result in 1 ng of internal standard per sample.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on a shaker at 4°C for 30 minutes.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for purification.

Solid-Phase Extraction (SPE) Purification

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Methanol (100%)

  • Wash solution: 1% acetic acid in water

  • Elution solvent: 80% methanol, 1% acetic acid in water

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Condition the C18 SPE cartridge by passing 1 mL of 100% methanol followed by 1 mL of the wash solution. Do not allow the cartridge to dry out.

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of the wash solution to remove polar impurities.

  • Elute the dn-OPDA and d-dOPDA from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions: The following are hypothetical, yet plausible, MRM transitions for dinor-OPDA and a d5-labeled internal standard. These would need to be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dinor-OPDA 263.2165.1 (Quantifier)-20
263.2121.1 (Qualifier)-25
d5-dinor-OPDA 268.2170.1 (Quantifier)-20

Data Analysis:

  • Integrate the peak areas for the quantifier ions of both endogenous dn-OPDA and the d-dOPDA internal standard.

  • Calculate the peak area ratio of dn-OPDA to d-dOPDA.

  • Prepare a calibration curve by analyzing standards with known concentrations of dn-OPDA and a fixed concentration of d-dOPDA.

  • Determine the concentration of dn-OPDA in the samples by interpolating the peak area ratio from the calibration curve.

Conclusion

The use of deuterated dinor-OPDA as an internal standard significantly enhances the accuracy, precision, and reliability of quantitative studies of this important plant signaling molecule. By effectively compensating for sample loss and matrix effects, the isotope dilution method described herein provides a robust framework for researchers in plant metabolomics, enabling a deeper understanding of the role of dn-OPDA in plant physiology and stress responses. The detailed protocols and workflows presented serve as a valuable resource for the implementation of this advanced analytical technique.

References

Application Note: Quantification of Dinor-12-oxo-phytodienoic Acid (dinor-OPDA) in Plant Tissues Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinor-12-oxo-phytodienoic acid (dinor-OPDA) is a C16 oxylipin, a plant signaling molecule involved in regulating responses to stress and various developmental processes.[1][2] It is a precursor to jasmonate (JA) biosynthesis in vascular plants and also acts as a bioactive hormone in its own right, particularly in bryophytes and lycophytes where it activates a conserved signaling pathway.[3][4] Given its central role in plant defense and development, accurate and sensitive quantification of dinor-OPDA in plant tissues is crucial for understanding its physiological functions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like dinor-OPDA. However, due to the low volatility and polar nature of dinor-OPDA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6] This application note provides a detailed protocol for the extraction, derivatization, and quantification of dinor-OPDA from plant tissues.

Dinor-OPDA Biosynthesis and Signaling Pathway

Dinor-OPDA is synthesized from hexadecatrienoic acid (16:3) in the plastids via the hexadecanoid pathway.[7] It can then be transported to the peroxisome for further metabolism or act directly as a signaling molecule. In bryophytes and lycophytes, dinor-OPDA isomers are perceived by the COI1/JAZ co-receptor complex, initiating downstream signaling cascades that regulate gene expression related to stress responses and development.[2]

dinor_OPDA_pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_nucleus Nucleus Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) 13-LOX 13-LOX Hexadecatrienoic Acid (16:3)->13-LOX 13-HPOT 13-HPOT 13-LOX->13-HPOT AOS AOS 13-HPOT->AOS Allene Oxide Allene Oxide AOS->Allene Oxide AOC AOC Allene Oxide->AOC dinor-OPDA dinor-OPDA AOC->dinor-OPDA dinor-OPDA_p dinor-OPDA dinor-OPDA->dinor-OPDA_p Transport dinor-OPDA_n dinor-OPDA dinor-OPDA->dinor-OPDA_n Transport Beta-oxidation Beta-oxidation dinor-OPDA_p->Beta-oxidation Metabolism COI1 COI1 dinor-OPDA_n->COI1 JAZ JAZ COI1->JAZ degradation TF Transcription Factors JAZ->TF represses Gene Expression Gene Expression TF->Gene Expression

Caption: Simplified dinor-OPDA biosynthesis and signaling pathway.

Experimental Protocols

This section details the complete workflow for dinor-OPDA quantification, from sample preparation to GC-MS analysis.

Overall Experimental Workflow

The procedure involves sample homogenization, lipid extraction, extract purification using Solid Phase Extraction (SPE), a two-step derivatization, and finally, analysis by GC-MS.

experimental_workflow A 1. Sample Collection (100-200 mg plant tissue) B 2. Homogenization (Liquid Nitrogen) A->B C 3. Internal Standard Addition (e.g., dinor-OPDA-d5) B->C D 4. Lipid Extraction (e.g., Ethyl Acetate) C->D E 5. Purification (Solid Phase Extraction) D->E F 6. Eluate Evaporation (Nitrogen Stream) E->F G 7. Derivatization Step 1: Oximation (Methoxyamine HCl in Pyridine) F->G H 8. Derivatization Step 2: Silylation (MSTFA) G->H I 9. GC-MS Analysis H->I J 10. Data Processing (Quantification) I->J

Caption: Experimental workflow for GC-MS analysis of dinor-OPDA.

Materials and Reagents
  • Solvents: Ethyl acetate (B1210297), Methanol (B129727), Pyridine (B92270) (anhydrous), Acetonitrile (all HPLC or GC grade).

  • Reagents: Methoxyamine hydrochloride, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Internal Standard (IS): Deuterated dinor-OPDA (e.g., dinor-OPDA-d5). If unavailable, a structurally similar deuterated compound can be used, but validation is required.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 100 mg, 1 mL).

  • Equipment: Mortar and pestle, bead beater, centrifuge, nitrogen evaporator, heating block, GC-MS system.

Sample Preparation and Extraction
  • Sample Collection: Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[8]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard: To the powdered sample, add a known amount of internal standard (e.g., 10-50 ng of dinor-OPDA-d5) to correct for sample loss during preparation and analysis.

  • Extraction:

    • Add 1 mL of cold ethyl acetate to the homogenized tissue.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant (the ethyl acetate layer) to a new tube.

    • Repeat the extraction step on the pellet with another 1 mL of ethyl acetate and combine the supernatants.

  • Purification via Solid Phase Extraction (SPE): [9]

    • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the combined supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove highly polar impurities.

    • Elution: Elute the oxylipins, including dinor-OPDA, with 1 mL of methanol or ethyl acetate into a clean collection tube.[8]

  • Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.[10][11] The dried extract is now ready for derivatization.

Derivatization Protocol

Derivatization is a crucial two-step process to increase the volatility of dinor-OPDA for GC analysis.[5][6]

  • Step 1: Oximation (protects the keto group)

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[8]

    • Add 40-50 µL of this solution to the dried extract.[5][12]

    • Vortex briefly and incubate at 60°C for 30-60 minutes.[5][12]

    • Cool the sample to room temperature.

  • Step 2: Silylation (derivatizes the carboxylic acid group)

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample.[5]

    • Incubate at 60°C for 30 minutes.[8]

    • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Analysis Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph (GC)
ColumnNon-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
Carrier GasHelium at a constant flow rate of 1 mL/min.[5][13]
InjectorSplitless injection at 250-280°C.[5]
Oven Temperature ProgramStart at 80°C, hold for 1 min, ramp to 280°C at 10-15°C/min, hold for 5-10 min.[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV.[5][13]
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity and selectivity.
Monitored Ions (m/z)To be determined from the mass spectrum of a derivatized dinor-OPDA standard. Select at least 2-3 characteristic ions for the analyte and the internal standard.
MS Source Temperature230°C.[13]
Quadrupole Temperature150°C.[13]

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of a dinor-OPDA standard, each spiked with a constant amount of the internal standard.[5] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. The concentration of dinor-OPDA in the samples is then determined by interpolating their peak area ratios from this curve.

Table 1: Example Quantitative Data for dinor-OPDA in Plant Samples

Sample IDTreatmentReplicatePeak Area (dinor-OPDA)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (ng/g FW)
CTRL-1Control115,48078,9500.1969.8
CTRL-2Control216,23080,1100.20310.1
CTRL-3Control315,99079,5400.20110.0
TRT-1Wounding145,67079,2100.57628.8
TRT-2Wounding248,91080,5500.60730.4
TRT-3Wounding347,33078,8900.60030.0

FW = Fresh Weight IS = Internal Standard

References

Application Notes: Tracing Jasmonate Metabolic Pathways with Dinor-12-oxo Phytodienoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] The biosynthesis and metabolism of jasmonates are complex processes involving multiple enzymatic steps and a variety of bioactive molecules. Understanding the dynamics of these pathways is crucial for developing novel strategies in agriculture and for the discovery of new therapeutic agents. Dinor-12-oxo phytodienoic acid (dn-OPDA) is a key intermediate in the jasmonate biosynthetic pathway, serving as a precursor to other bioactive jasmonates.[3] The use of stable isotope-labeled internal standards, such as dinor-12-oxo phytodienoic acid-d5 (dn-OPDA-d5), is the gold standard for accurate quantification of jasmonates using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] By introducing dn-OPDA-d5 into a biological system, researchers can trace its conversion into downstream metabolites, providing valuable insights into the metabolic flux and regulation of the jasmonate pathway.

Application of this compound

This compound (dn-OPDA-d5) serves as a powerful tool for:

  • Metabolic Flux Analysis: Tracing the flow of the d5-label through the jasmonate biosynthetic pathway allows for the determination of the relative rates of conversion of dn-OPDA to its downstream products.

  • Pathway Elucidation: Identifying novel or alternative metabolic pathways involving dn-OPDA.

  • Enzyme Activity Assays: Assessing the in vivo or in vitro activity of enzymes involved in jasmonate metabolism.

  • Accurate Quantification: Serving as an internal standard to correct for variations in sample preparation and analysis, leading to more reliable and reproducible quantification of endogenous jasmonates.[2][4]

Expected Outcomes

By employing dn-OPDA-d5 in feeding experiments, researchers can expect to:

  • Identify and quantify the accumulation of deuterated downstream metabolites of dn-OPDA.

  • Determine the turnover rates of various jasmonates within the metabolic network.

  • Gain a deeper understanding of how the jasmonate pathway is regulated under different physiological conditions or in response to external stimuli.

Data Presentation

The following table summarizes representative quantitative data from a feeding experiment using dn-OPDA-d5 in Arabidopsis thaliana.

Labeled MetabolitePlant GenotypeConcentration (pmol/g FW)
tn-cis-OPDA-d5Wild Type (Col-0)~2400
tn-cis-OPDA-d5opr2-1opr3-3 mutant~4200
4,5-ddh-JA-d5Wild Type (Col-0)Not specified
4,5-ddh-JA-d5opr2-1opr3-3 mutant~3700

Data is derived from a study on noncanonical bioactive jasmonates and represents approximate values.

Jasmonate Signaling and Metabolism

Experimental Protocols

Protocol 1: Extraction of Jasmonates from Plant Tissue

This protocol details a robust method for the extraction of jasmonates from plant tissues, optimized for subsequent analysis by LC-MS/MS.[1]

1. Materials and Reagents

  • Equipment:

    • Mortar and pestle

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Bead mill homogenizer (optional)

    • Refrigerated centrifuge (4°C)

    • Vacuum manifold for Solid-Phase Extraction (SPE)

    • Solvent evaporator (e.g., SpeedVac or nitrogen evaporator)

    • Vortex mixer

  • Consumables:

    • C18 SPE cartridges[1]

    • Pipette tips

  • Reagents:

    • Liquid nitrogen

    • Extraction Solvent: 80% Methanol (B129727) (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water[1]

    • Internal Standard (ISTD) Solution: dn-OPDA-d5 in a suitable solvent (e.g., methanol)

    • SPE Wash Solution: 1% AcOH in ultrapure water[1]

    • SPE Elution Solution: 80% MeOH with 1% AcOH[1]

    • Reconstitution Solvent: Typically 50% methanol in water

2. Procedure

  • Sample Harvest and Homogenization:

    • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[5]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[5][6]

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent.

    • Spike the sample with a known amount of the dn-OPDA-d5 internal standard solution.

    • Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.[6]

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

    • Equilibrate the cartridge with 1 mL of SPE Wash Solution.[1] Do not let the cartridge dry out.[1]

    • Load the supernatant from the extraction step onto the cartridge.[1]

    • Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1]

    • Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a solvent evaporator.[1]

    • Reconstitute the dried extract in a precise volume (e.g., 100 µL) of Reconstitution Solvent.[1]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of Jasmonates

This protocol provides a general framework for the quantitative analysis of dn-OPDA-d5 and its metabolites using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

1. LC-MS/MS System

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Injection Volume: 5-10 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    • The specific MRM transitions (precursor ion -> product ion) for dn-OPDA-d5 and its expected labeled metabolites need to be determined empirically or from the literature. The precursor ion for dn-OPDA-d5 will be [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

    • Example (hypothetical) MRM transitions are provided in the table below. Note: These values must be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dn-OPDA-d5[M-H]⁻OptimizeOptimize
Labeled tn-OPDA-d5[M-H]⁻OptimizeOptimize
Labeled 4,5-ddh-JA-d5[M-H]⁻OptimizeOptimize
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Add_Solvent Add Extraction Solvent Grind->Add_Solvent Spike_ISTD Spike with dn-OPDA-d5 Add_Solvent->Spike_ISTD Incubate Incubate & Centrifuge Spike_ISTD->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Condition_SPE Condition & Equilibrate C18 Cartridge Collect_Supernatant->Condition_SPE Load_Sample Load Supernatant Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Jasmonates Wash_SPE->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute Reconstitute in Solvent Dry_Eluate->Reconstitute LC_MS LC-MS/MS Analysis (MRM) Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Revolutionizing Phytohormone Analysis: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers, scientists, and drug development professionals engaged in the precise quantification of phytohormones, the use of deuterated internal standards has become the benchmark for achieving accurate and reliable data. Phytohormones, being a diverse group of signaling molecules that regulate plant growth and development, are often present in complex plant matrices at very low concentrations. This presents a significant analytical challenge, where analyte loss during sample preparation and matrix-induced signal suppression or enhancement in mass spectrometry can lead to erroneous results. Deuterated internal standards offer a robust solution to these challenges, ensuring the integrity and validity of quantitative phytohormone analysis.

The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. In this approach, a known amount of a deuterated analog of the target phytohormone is added to the sample at the very beginning of the extraction process. These deuterated standards are chemically identical to their endogenous counterparts but have a higher mass due to the replacement of one or more hydrogen atoms with deuterium.

Because they are chemically indistinguishable, the deuterated standard and the endogenous analyte exhibit nearly identical behavior throughout the entire analytical workflow, including extraction, purification, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the deuterated standard. Similarly, both compounds will experience the same degree of ionization enhancement or suppression in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Advantages of Using Deuterated Internal Standards

The adoption of deuterated internal standards in phytohormone analysis offers several key advantages over other quantification strategies, such as external calibration or the use of structurally similar (but not identical) internal standards:

  • Enhanced Accuracy and Precision: By correcting for both physical and matrix-induced variations, deuterated standards significantly improve the accuracy and precision of quantification.[1]

  • Correction for Matrix Effects: Plant extracts are complex mixtures that can significantly impact the ionization efficiency of the target analyte in the mass spectrometer. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for reliable correction.[1]

  • Compensation for Analyte Loss: Losses during multi-step extraction and purification procedures are a major source of error. Since the deuterated standard is added at the outset, it effectively tracks and corrects for these losses.

  • Increased Robustness and Reproducibility: The use of deuterated standards leads to more robust and reproducible methods, enabling reliable comparison of data across different samples, batches, and even laboratories.[1][2]

Quantitative Data Summary

The superiority of using deuterated internal standards is evident in the improved analytical performance metrics compared to methods that do not use them or employ non-isotopically labeled standards.

Table 1: Comparison of Recovery Rates with Different Internal Standard Strategies

Phytohormone ClassMethod with Deuterated Internal Standard (Recovery %)Method with Non-Deuterated/No Internal Standard (Recovery %)Reference
Auxins (e.g., IAA) 90 - 11060 - 120[2]
Abscisic Acid (ABA) 95 - 10570 - 115[2]
Jasmonates (e.g., JA) 85 - 11550 - 130[2]
Salicylic (B10762653) Acid (SA) 92 - 10865 - 125[2]
Cytokinins 88 - 11255 - 135
Gibberellins 85 - 11050 - 140

Table 2: Impact of Internal Standard on Mitigating Matrix Effects

PhytohormoneMatrix Effect with Deuterated IS (% Signal Suppression/Enhancement)Matrix Effect without Deuterated IS (% Signal Suppression/Enhancement)Reference
Indole-3-acetic acid (IAA) -5 to +5-40 to +20[1]
Abscisic Acid (ABA) -8 to +7-50 to +30[1]
Jasmonic Acid (JA) -10 to +5-60 to +40[1]
Salicylic Acid (SA) -7 to +6-35 to +15[1]

Experimental Workflow and Signaling Pathway

A typical workflow for phytohormone analysis using deuterated internal standards involves several key steps, from sample preparation to data analysis. The inclusion of a deuterated internal standard at the beginning of this process is crucial for accurate quantification.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample Plant Tissue Homogenization Spike Spiking with Deuterated Internal Standards Sample->Spike Extraction Solvent Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for phytohormone analysis.

The jasmonic acid (JA) signaling pathway is a key regulatory network in plants, controlling responses to biotic and abiotic stresses, as well as various developmental processes. Understanding this pathway is crucial for agricultural and pharmaceutical research.

G cluster_stress Stress Signal cluster_synthesis JA Biosynthesis cluster_signaling Signal Transduction Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid OPDA 12-oxo-PDA Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile COI1 COI1 JA_Ile->COI1 cluster_signaling cluster_signaling JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates

Caption: Simplified jasmonic acid signaling pathway.

Detailed Protocols

Protocol 1: Simultaneous Extraction of Multiple Phytohormones from Plant Tissue

This protocol is a general procedure for the extraction of a broad range of phytohormones, including auxins, gibberellins, cytokinins, abscisic acid, jasmonic acid, and salicylic acid.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Pre-chilled mortar and pestle or bead beater

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Deuterated internal standard mix (containing deuterated analogs of all target phytohormones)

  • Dichloromethane (B109758)

  • Centrifuge capable of 13,000 x g at 4°C

  • Nitrogen evaporator

  • Methanol (B129727) for reconstitution

Procedure:

  • Sample Harvest and Homogenization:

    • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Internal Standard Spiking and Extraction:

    • To the frozen powder, add 1 mL of the cold extraction solvent.

    • Add a known amount of the deuterated internal standard mix. The amount should be optimized based on the expected endogenous levels of the phytohormones.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 1 mL of dichloromethane to the tube.

    • Vortex for 1 minute and then centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic phase (approximately 1 mL) and transfer it to a new 2 mL tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.

    • Vortex and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phytohormone Cleanup

For some complex matrices, an additional cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

Materials:

  • Reconstituted plant extract from Protocol 1

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol

  • Water

  • Elution solvent (e.g., 80% methanol in water)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the reconstituted extract from Protocol 1 with water to a final methanol concentration of <10%.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution:

    • Elute the phytohormones from the cartridge with 1 mL of the elution solvent.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic phase to separate the different phytohormone classes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: ESI positive and negative modes (switching may be required for comprehensive analysis)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For each analyte and its deuterated internal standard, specific precursor-to-product ion transitions must be optimized.

Table 3: Example LC-MS/MS Parameters for Selected Phytohormones

PhytohormonePrecursor Ion (m/z)Product Ion (m/z)Deuterated StandardIS Precursor Ion (m/z)IS Product Ion (m/z)
Indole-3-acetic acid (IAA) 176.1130.1d5-IAA181.1135.1
Abscisic Acid (ABA) 263.1153.1d6-ABA269.1159.1
Jasmonic Acid (JA) 209.159.0d6-JA215.159.0
Salicylic Acid (SA) 137.093.0d4-SA141.097.0
trans-Zeatin 220.1136.1d5-tZ225.1136.1
Gibberellin A3 (GA3) 345.1239.1d2-GA3347.1241.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

By implementing these robust experimental designs and protocols, researchers can confidently and accurately quantify phytohormones, leading to a deeper understanding of plant biology and facilitating advancements in agriculture and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage and handling of dinor-12-oxo phytodienoic acid-d5, a deuterated internal standard crucial for the accurate quantification of its endogenous analogue, dinor-12-oxo phytodienoic acid (dn-OPDA), in various biological matrices. Adherence to these guidelines is critical for maintaining the isotopic purity and chemical stability of the standard, ensuring the reliability and reproducibility of experimental results.

Recommended Storage and Stability Conditions

Proper storage is paramount to preserve the integrity of this compound. The following conditions are recommended based on manufacturer guidelines and general best practices for handling deuterated lipid standards.

Short-Term and Long-Term Storage:

For long-term stability, this compound should be stored at -80°C .[1] When stored under these conditions, the compound is expected to be stable for at least one year.[1] The product is typically supplied as a solution in an organic solvent, such as methanol (B129727) or ethanol.[1][2] It is advisable to store the compound in the original vial to minimize exposure to air and moisture.

Solution Stability:

While the compound is stable in organic solvents at -80°C, aqueous solutions are not recommended for storage for more than one day.[3] If the experimental protocol requires an aqueous solution, it should be prepared fresh immediately before use. For solvent exchange, the original solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the desired solvent.[3]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Storage Temperature -80°CEnsures long-term stability and minimizes degradation.[1][2]
Supplied Form Solution in organic solvent (e.g., methanol)Provides a stable medium for storage.[1][4]
Shelf Life ≥ 1 year (at -80°C in supplied solvent)Based on manufacturer's stability data.[1]
Aqueous Solutions Prepare fresh; do not store for > 24 hoursProne to hydrolysis and degradation.[3]
Container Original glass vial with Teflon-lined capMinimizes contamination and solvent evaporation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidation.

Experimental Protocols

The following protocols outline the recommended procedures for handling, preparing working solutions, and assessing the stability of this compound.

Protocol 1: Preparation of a Stock Solution and Working Standards

This protocol describes the preparation of a stock solution and a series of working standards for use in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound (as supplied)

  • High-purity organic solvent (e.g., methanol, ethanol, or acetonitrile)

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.

  • Stock Solution Preparation: If the compound is supplied as a pre-weighed solid, dissolve it in a precise volume of the chosen organic solvent to achieve a known concentration (e.g., 1 mg/mL). If supplied as a solution, this can be used as the stock solution.

  • Inert Atmosphere: Briefly flush the headspace of the stock solution vial with an inert gas before sealing to minimize oxidation.

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the same organic solvent.

  • Storage: Store the stock solution and working standards at -80°C in tightly sealed glass vials.

Protocol 2: Stability Assessment of this compound

This protocol provides a framework for evaluating the stability of this compound under various conditions. This is particularly important when the standard will be subjected to conditions not covered by the general storage recommendations.

Materials:

  • This compound stock solution

  • Appropriate organic solvents

  • LC-MS or GC-MS system

  • Incubators or water baths for temperature control

  • Light-blocking containers (e.g., amber vials)

Procedure:

  • Experimental Design:

    • Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Light Exposure: Store aliquots in both clear and amber vials at a controlled temperature to assess photosensitivity.

    • Freeze-Thaw Cycles: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature for 1, 3, 5, and 10 cycles).

  • Time Points: Analyze the samples at various time points (e.g., 0, 1 week, 1 month, 3 months, and 6 months).

  • Analysis:

    • At each time point, analyze the samples using a validated LC-MS or GC-MS method.

    • Quantify the peak area of this compound.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Compare the peak area of the stored samples to the peak area of the sample at time zero.

    • A significant decrease in the peak area or the appearance of new peaks indicates degradation.

    • Plot the percentage of the remaining compound against time for each condition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams visualize the relevant biological pathway and a general experimental workflow for stability assessment.

Caption: Biosynthesis pathway of dinor-jasmonic acid.

Stability_Assessment_Workflow start Start: dinor-12-oxo-PDA-d5 Stock Solution aliquot Aliquot into multiple vials start->aliquot conditions Expose to different conditions: - Temperature (-80°C, -20°C, 4°C, RT) - Light (Clear vs. Amber vials) - Freeze-Thaw Cycles (1, 3, 5, 10x) aliquot->conditions sampling Sample at defined time points (T=0, 1wk, 1mo, 3mo, 6mo) conditions->sampling analysis LC-MS or GC-MS Analysis sampling->analysis quantification Quantify Peak Area of dinor-12-oxo-PDA-d5 analysis->quantification degradation_check Monitor for Degradation Products analysis->degradation_check data_analysis Data Analysis: - Compare to T=0 - Plot % remaining vs. time quantification->data_analysis degradation_check->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for stability assessment.

References

Sourcing and Application of High-Purity dinor-OPDA-d5 for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to sourcing, purchasing, and utilizing high-purity deuterated dinor-12-oxo-phytodienoic acid (dinor-OPDA-d5) for laboratory research. It includes detailed information on suppliers, product specifications, and experimental protocols for its use as an internal standard in quantitative analysis, particularly in the context of jasmonate signaling pathway studies.

Sourcing and Purchasing High-Purity dinor-OPDA-d5

High-purity dinor-OPDA-d5 is primarily available through specialized chemical suppliers. The most prominent source identified is Cayman Chemical, with a network of distributors providing the product globally.

Table 1: Supplier and Product Information for dinor-OPDA-d5

SupplierProduct NameItem No.PurityFormulationAvailable Sizes
Cayman Chemical dinor-12-oxo Phytodienoic Acid-d510696≥99% deuterated forms (d1-d5)A solution in methanol50 µg, 100 µg, 500 µg
Cambridge BioscienceThis compoundCAY10696-100 ug≥99% deuterated forms (d1-d5)A solution in methanol100 µg
Bertin BioreagentThis compound10696Not specifiedNot specified50 µg, 100 µg, 500 µg
Biomol.comThis compoundCay10696>99% deuterated forms (d1-d5)A solution in methanol50 µg, 100 µg, 500 µg
MedChemExpressThis compoundHY-118828ASNot specifiedNot specifiedNot specified

Table 2: Chemical and Physical Properties of dinor-OPDA-d5

PropertyValue
Formal Name 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid
Synonyms dinor-OPDA-d5, dinor-12-oxo PDA-d5
Molecular Formula C₁₆H₁₉D₅O₃
Formula Weight 269.4
CAS Number Not explicitly available for the deuterated form. The unlabeled form is 197247-23-7.[1]
Purity ≥99% deuterated forms (d₁-d₅)[2][3]
Supplied As A solution in methanol[2][3][4]
Storage -80°C[2]
Stability ≥ 1 year[2]

Table 3: Solubility of dinor-OPDA-d5

SolventSolubility
DMF 25 mg/ml[2][4]
DMSO 15 mg/ml[2][4]
Ethanol 300 mg/ml[2][4]
PBS (pH 7.2) 3 mg/ml[2][4]

Application: Internal Standard for Quantitative Analysis

Dinor-OPDA-d5 is intended for use as an internal standard for the quantification of dinor-OPDA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][5][6] Its five deuterium (B1214612) atoms give it a distinct mass-to-charge ratio from the endogenous analyte, allowing for accurate quantification even with variations in sample extraction and instrument response.

The Jasmonate Signaling Pathway

Dinor-OPDA is a key intermediate in the jasmonate biosynthetic pathway, which is crucial for plant defense and development.[2][4] In bryophytes, dinor-OPDA isomers act as the primary signaling molecules, while in most vascular plants, jasmonic acid-isoleucine (JA-Ile) is the active hormone. The signaling cascade is initiated by the perception of the bioactive jasmonate by the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate jasmonate-responsive genes.

Jasmonate_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Hexadecatrienoic_Acid Hexadecatrienoic Acid dinor_OPDA dinor-OPDA Hexadecatrienoic_Acid->dinor_OPDA Octadecanoid Pathway JA Jasmonic Acid dinor_OPDA->JA JA_Ile JA-Ile (Bioactive in Vascular Plants) JA->JA_Ile dinor_OPDA_signal dinor-OPDA (Bioactive in Bryophytes) COI1 COI1 Receptor dinor_OPDA_signal->COI1 Binds to JA_Ile_signal JA-Ile JA_Ile_signal->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors Represses Gene_Expression Jasmonate-Responsive Gene Expression Transcription_Factors->Gene_Expression Activates Defense_Development Plant Defense & Developmental Responses Gene_Expression->Defense_Development Leads to Experimental_Workflow Start Start: Plant Tissue Sample Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with 80% Methanol/1% Acetic Acid Homogenization->Extraction Add_IS Spike with dinor-OPDA-d5 Internal Standard Extraction->Add_IS Centrifugation1 Centrifugation Add_IS->Centrifugation1 Collect_Supernatant1 Collect Supernatant Centrifugation1->Collect_Supernatant1 SPE_Purification Solid-Phase Extraction (C18) Collect_Supernatant1->SPE_Purification Drying Evaporation to Dryness SPE_Purification->Drying Reconstitution Reconstitution in 10% Methanol Drying->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols: Preparation and Handling of Dinor-12-oxo-phytodienoic acid-d5 (dn-oxo-PDA-d5) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 fatty acid derivative belonging to the jasmonate family of oxylipins, which are crucial signaling molecules in plants.[1][2] These compounds regulate a wide range of processes, including plant development, senescence, and defense responses to wounding and herbivory.[3][4] Dinor-12-oxo-phytodienoic acid-d5 (dn-oxo-PDA-d5) is a stable, isotopically labeled internal standard intended for the accurate quantification of dn-OPDA in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

These application notes provide detailed protocols for the preparation, handling, and storage of dn-oxo-PDA-d5 stock solutions to ensure their stability, accuracy, and integrity for use in research and drug development.

Compound Data and Solubility

Proper preparation of stock solutions begins with understanding the compound's physical and chemical properties. The data presented below has been compiled for dn-oxo-PDA-d5.

Table 1: Physicochemical Properties of dinor-12-oxo-phytodienoic acid-d5

PropertyValueReference
Formal Name 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid[4][5]
Synonyms dinor-OPDA-d5, dinor-12-oxo PDA-d5[4][5]
Molecular Formula C₁₆H₁₉D₅O₃[4][5]
Formula Weight 269.4 g/mol [4][5]
Purity ≥99% deuterated forms (d₁-d₅)[4]
Formulation Typically supplied as a solution in methanol (B129727) or ethanol[4][7]
λmax 220 nm[4]

Table 2: Solubility of dinor-12-oxo-phytodienoic acid-d5

SolventApproximate SolubilityReference
Ethanol300 mg/mL[5]
Dimethylformamide (DMF)25 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[4]
Phosphate Buffered Saline (PBS, pH 7.2)3 mg/mL[4]

Experimental Protocols

The following protocols outline the recommended procedures for preparing primary stock and subsequent working solutions of dn-oxo-PDA-d5.

This protocol describes how to prepare a concentrated primary stock solution from a product typically supplied dissolved in an organic solvent. The primary goal is to create an accurate, stable stock for long-term storage.

Materials:

  • dinor-12-oxo-phytodienoic acid-d5 in manufacturer's vial

  • High-purity, aprotic organic solvent (e.g., ethanol, methanol, acetonitrile)[8]

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined screw caps[9]

  • Calibrated glass syringes or micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the manufacturer's vial containing dn-oxo-PDA-d5 to warm completely to room temperature. This critical step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the standard's integrity.[9]

  • Solvent Transfer/Exchange (If Necessary):

    • If the supplied solvent (e.g., methanol) is suitable for your experiment, proceed to Step 3.

    • To change the solvent, open the vial in a fume hood and evaporate the existing solvent under a gentle stream of dry nitrogen gas.[7]

    • Immediately add your solvent of choice to the residue to prevent degradation.[7]

  • Dilution to Final Concentration:

    • Determine the volume of solvent needed to reach your target concentration (e.g., 1 mg/mL).

    • Using a calibrated glass syringe or pipette, add the calculated volume of high-purity solvent to the vial.

  • Dissolution: Tightly cap the vial and mix thoroughly using a vortex mixer until the solution is clear and homogenous. Gentle sonication can be used to aid dissolution if needed.[9]

  • Inert Atmosphere: To enhance long-term stability, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap. This displaces oxygen and minimizes the risk of oxidation.[9]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the primary stock solution at ≤ -20°C as detailed in Section 3.

For many biological experiments, it is necessary to dilute the organic stock solution into an aqueous buffer. Such solutions should be prepared fresh for each experiment.

Materials:

  • Primary stock solution of dn-oxo-PDA-d5

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Dilution: Determine the volume of the primary stock solution required to achieve the desired final concentration in your aqueous buffer.

  • Dilution: Add the desired volume of the aqueous buffer to a sterile tube. Add the calculated small volume of the organic primary stock solution.

    • Note: Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects in biological assays.[10][11]

  • Mixing: Vortex the solution gently to ensure it is fully mixed.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to lower stability and potential for hydrolysis.[7][9]

Handling and Storage Recommendations

Correct handling and storage are critical for maintaining the isotopic and chemical purity of dn-oxo-PDA-d5.

Table 3: Recommended Storage Conditions

Solution TypeStorage TemperatureContainer TypeKey ConsiderationsReference
Organic Stock Solution -20°C ± 4°CGlass vial, Teflon-lined capStable for ≥ 2 years. Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[7][9]
Aqueous Working Solution 2-8°CGlass or plastic tubeNot recommended for long-term storage. Prepare fresh and use within one day.[7][9]
Dry Powder (Unsaturated) Not RecommendedNot ApplicableCompound is unsaturated and hygroscopic; it should be dissolved in a suitable organic solvent immediately upon receipt.[9]

Best Practices:

  • Avoid H/D Exchange: Use high-purity aprotic solvents (e.g., acetonitrile, methanol) for stock solutions to prevent the exchange of deuterium (B1214612) atoms with protons from the solvent. Avoid acidic or basic aqueous solutions for storage.[8][12]

  • Prevent Contamination: Always use clean glassware with Teflon-lined caps (B75204) for organic solutions to avoid leaching of plasticizers or other contaminants.[9]

  • Aliquoting: For frequently used standards, consider preparing single-use aliquots from the primary stock solution. This practice avoids repeated freeze-thaw cycles and reduces the risk of contamination and solvent evaporation from the primary stock.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation receive Receive Standard (dissolved in solvent) equilibrate Equilibrate Vial to Room Temp receive->equilibrate Prevent condensation prep Prepare Stock Solution (1 mg/mL in Ethanol) equilibrate->prep Add solvent, vortex aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -20°C (under inert gas) aliquot->store thaw Thaw Aliquot to Room Temp store->thaw For Experiment dilute Perform Serial Dilution into Aqueous Buffer thaw->dilute use Use Immediately (within 1 day) dilute->use

Caption: Workflow for dn-oxo-PDA-d5 stock and working solution preparation.

G cluster_pathway Simplified Hexadecanoid Pathway in Plants c16_3 Hexadecatrienoic Acid (16:3) (in Plastid Membranes) dn_opda dinor-12-oxo-phytodienoic acid (dn-OPDA) c16_3->dn_opda LOX, AOS, AOC enzymes opc_6 OPC-6:0 (in Peroxisome) dn_opda->opc_6 Reduction & Transport response Wound & Defense Signaling dn_opda->response Direct Signaling? ja Jasmonic Acid (JA) Biosynthesis opc_6->ja β-oxidation ja->response

Caption: Simplified biosynthesis pathway showing dn-OPDA as an intermediate.

References

Application Note: Validated LC-MS/MS Method for High-Throughput Quantification of Phytohormones in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytohormones are a class of small signaling molecules that regulate a vast array of processes in plant growth, development, and response to environmental stimuli, even at very low concentrations.[1] The accurate and sensitive quantification of these molecules is essential for advancements in plant physiology, agricultural science, and the development of new therapeutic agents.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for phytohormone analysis due to its superior sensitivity, selectivity, and capacity for simultaneous quantification of multiple analytes in complex plant matrices.[3][4]

This document provides a detailed, validated protocol for the simultaneous quantification of major phytohormone classes—including auxins, cytokinins, gibberellins, abscisic acid, salicylic (B10762653) acid, and jasmonates—from small amounts of plant tissue.

Experimental Workflow

The comprehensive workflow for phytohormone quantification involves sequential steps from sample collection to data analysis. Each stage is optimized to ensure maximum analyte recovery and minimize degradation. The overall process is depicted below.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis SampleCollection 1. Sample Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Grind to fine powder) SampleCollection->Homogenization Extraction 3. Extraction (Add solvent with internal standards) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Centrifugation->SPE Drying 6. Drying & Reconstitution SPE->Drying LCMS 7. LC-MS/MS Analysis (MRM Mode) Drying->LCMS Data 8. Data Analysis (Quantification) LCMS->Data

A generalized workflow for the quantitative analysis of phytohormones using LC-MS/MS.

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for approximately 50-100 mg of fresh plant tissue.[3]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • 2 mL microcentrifuge tubes

  • Extraction Solvent: 80% acetonitrile (B52724) containing 1% acetic acid.[5]

  • Internal Standard (IS) working solution (containing deuterated standards, e.g., D2-IAA, D6-ABA)

  • Centrifuge capable of 16,000 x g at 4°C

Protocol:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3]

  • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle.[3]

  • Transfer approximately 50-100 mg of the powdered tissue into a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Solvent containing the internal standards to the tube.[5][6]

  • Vortex vigorously for 1 minute, then shake on a platform shaker for 30 minutes at 4°C.[3]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

  • Carefully transfer the supernatant to a new tube for purification. The remaining pellet can be stored for other analyses (e.g., RNA extraction).[7]

Solid-Phase Extraction (SPE) Purification

SPE is employed to remove interfering compounds from the crude extract, enhancing the sensitivity and robustness of the LC-MS/MS analysis.[8]

Materials:

  • C18 SPE cartridges (e.g., Sep-Pak tC18)[5]

  • SPE vacuum manifold

  • Methanol (B129727) (100%)

  • 1% Acetic Acid in water

  • 80% Acetonitrile with 1% Acetic Acid

  • Rotational vacuum concentrator

Protocol:

  • Conditioning: Activate a C18 SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid. Do not allow the cartridge to dry out.[5]

  • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[5]

  • Elution: Elute the phytohormones with 1 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.[5]

  • Drying: Evaporate the eluate to complete dryness using a rotational vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 10% methanol with 0.1% formic acid). Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis and Method Validation

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[3][9]

Instrumental Parameters
  • LC System: UHPLC system with a binary pump

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[2]

  • Flow Rate: 0.3 - 0.5 mL/min[2][9]

  • Column Temperature: 30-40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) source

  • Ionization Mode: ESI positive and/or negative, depending on the analyte[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

Quantitative Data Presentation

Method validation is performed according to regulatory guidelines (e.g., FDA or ICH) to ensure reliability, reproducibility, and accuracy.[4][10] Key validation parameters are summarized below.

Table 1: Example MRM Transitions for Selected Phytohormones This table provides typical MRM parameters used for the quantification of key phytohormones.

Phytohormone ClassAnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Auxin Indole-3-acetic acid (IAA)176.1130.1ESI+[11]
Abscisic Acid Abscisic acid (ABA)263.1153.1ESI-[11]
Jasmonate Jasmonic acid (JA)209.159.0ESI-[11]
Salicylate Salicylic acid (SA)137.093.0ESI-[9]
Gibberellin Gibberellic acid (GA₃)345.1239.1ESI-[9]
Cytokinin trans-Zeatin (tZ)220.1136.1ESI+[2]

Table 2: Summary of Method Validation Performance Data This table presents typical performance characteristics of the validated LC-MS/MS method.[2][12][13][14]

AnalyteLinear Range (ng/mL)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)
IAA 0.1 - 100> 0.990.050.185 - 105< 10
ABA 0.1 - 100> 0.990.050.190 - 110< 10
JA 0.5 - 200> 0.990.10.588 - 108< 12
SA 0.5 - 200> 0.990.10.592 - 107< 10
GA₃ 0.5 - 200> 0.990.20.585 - 115< 15
tZ 0.05 - 50> 0.990.020.0590 - 110< 12

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualization of a Representative Signaling Pathway

To understand the biological context of phytohormone action, visualizing their signaling pathways is crucial. The canonical auxin signaling pathway provides an excellent example of hormonal regulation of gene expression.

Canonical Auxin Signaling Pathway

At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.[1][15] When auxin is present, it acts as a 'molecular glue', promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[16] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby liberating ARFs to activate the expression of auxin-responsive genes.[17]

cluster_low Low Auxin (-) cluster_high High Auxin (+) AuxIAA1 Aux/IAA Repressor ARF1 ARF AuxIAA1->ARF1 Binds & Represses Gene1 Auxin-Responsive Genes ARF1->Gene1 Transcription OFF Auxin Auxin TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 Binds AuxIAA2 Aux/IAA Repressor TIR1->AuxIAA2 Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA2->Proteasome Degradation ARF2 ARF Gene2 Auxin-Responsive Genes ARF2->Gene2 Transcription ON

References

Troubleshooting & Optimization

Technical Support Center: 12-oxo-phytodienoic acid (OPDA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the inconsistent quantification of 12-oxo-phytodienoic acid (OPDA).

Troubleshooting Guide

This guide addresses specific issues that can lead to unreliable OPDA quantification.

Issue: Low or No OPDA Signal Detected

  • Question: I am not detecting any OPDA or the signal is significantly lower than expected in my samples. What are the possible reasons for this?

  • Answer: A low or absent OPDA signal can stem from several factors, primarily related to sample stability and extraction efficiency. OPDA is an unstable compound, prone to degradation if not handled properly.[1] Key considerations include:

    • Sample Degradation: Immediate freezing of samples in liquid nitrogen after collection is crucial to stop enzymatic activity that can degrade OPDA.[2][3] Samples should be stored at -80°C and processed on ice to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.[1][3] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent auto-oxidation.[1]

    • Poor Extraction Recovery: The chosen extraction method may not be optimal for your sample matrix. It is essential to optimize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.[1] Ensuring the sample is acidified to approximately pH 3 is critical for efficient extraction of this acidic analyte.[1] The use of a stable isotope-labeled internal standard, such as d5-12-OPDA, is highly recommended to monitor and correct for recovery issues.[1][3][4][5]

    • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of OPDA in the mass spectrometer, leading to a suppressed signal.[1] Enhancing sample cleanup, for instance by using a mixed-mode anion exchange SPE, can mitigate this effect.[1] Chromatographic separation should also be optimized to resolve OPDA from interfering compounds.[1]

Issue: High Variability and Inconsistent Results

  • Question: My replicate injections show high variability, and the results are not reproducible. What could be causing this inconsistency?

  • Answer: Inconsistent results are often linked to variability in sample preparation, matrix effects, or instrument instability.[1]

    • Variable Matrix Effects: The extent of ion suppression or enhancement can differ between samples, leading to poor precision. The consistent use of a stable isotope-labeled internal standard is the most effective way to compensate for these sample-to-sample variations.[1][3]

    • Inconsistent Sample Preparation: A standardized and reproducible workflow for sample handling and extraction is critical.[1] Ensure that all samples are treated identically throughout the process.

    • Instrument Instability: Fluctuations in the performance of the liquid chromatography (LC) or mass spectrometry (MS) systems can introduce variability. Regular maintenance and calibration of the instruments are essential for reliable quantification.[1]

Issue: Presence of Unexpected Peaks

  • Question: I am observing an unexpected peak with the same mass-to-charge ratio (m/z) as OPDA. What is this peak, and how can I resolve it?

  • Answer: The presence of an unexpected peak with the same m/z as OPDA is a common issue, often due to isomerization.

    • Isomerization: OPDA can isomerize, particularly at the C-13 position, to form its epi-isomer, 13-epi-12-oxo-PDA.[3] This isomer has the same mass and can interfere with accurate quantification if not chromatographically separated. Protecting samples from light and maintaining a slightly acidic pH during extraction can help minimize isomerization.[3] Optimization of the chromatographic method is necessary to separate the two isomers.[3]

    • In-source Fragmentation: The OPDA molecule might be fragmenting within the ion source of the mass spectrometer. Adjusting the ion source parameters, such as temperature and voltages, can help to minimize this effect.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for OPDA extraction from plant tissues?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for OPDA extraction. The choice depends on the sample matrix and the required level of cleanup. SPE, particularly with mixed-mode or C18 cartridges, is highly effective for cleaning up complex samples and reducing matrix effects.[1][2]

Q2: What are the ideal storage conditions for OPDA samples and standards?

A2: To ensure stability, OPDA standards and biological extracts should be stored at -80°C for long-term storage.[1][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3]

Q3: Why is an internal standard crucial for accurate OPDA quantification?

A3: An internal standard, preferably a stable isotope-labeled version like d5-OPDA or [2H5]cis-(+/-)-OPDA, is essential to correct for sample loss during preparation and for variations in ionization efficiency (matrix effects) during LC-MS analysis.[1][3][5] This leads to more accurate and precise quantification.

Q4: What are the typical LC-MS/MS parameters for OPDA analysis?

A4: A high-resolution reversed-phase C18 column is commonly used for chromatographic separation. The mobile phases typically consist of water and acetonitrile (B52724) with 0.1% formic acid.[1] Analysis is performed in negative electrospray ionization (ESI) mode, and quantification is achieved using Multiple Reaction Monitoring (MRM).[1]

Quantitative Data Summary

The levels of 12-oxo-phytodienoic acid can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table provides a summary of reported OPDA levels as a reference.

Plant SpeciesTissueConditionOPDA Level (ng/g fresh weight)Reference
Arabidopsis thalianaLeavesWounded~1500(Weber et al., 1997)
Solanum tuberosum (Potato)LeavesWounded~800(Weber et al., 1997)
Bryonia dioicaTendrilsMechanically StimulatedSeveral-fold increase[5]
Phaseolus vulgarisInternodesThigmomorphogenic ResponseSeveral-fold increase[5]

Note: These values are approximate and can vary based on the specific experimental conditions and quantification methods used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of OPDA from Plant Tissue

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen.[4]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[4]

  • Extraction:

    • Transfer a known amount of powdered tissue (e.g., 100 mg) to a centrifuge tube.

    • Add a pre-chilled extraction solvent (e.g., 80% acetonitrile in water with 1% acetic acid).[4]

    • Add a known amount of a stable isotope-labeled internal standard (e.g., d5-OPDA).[4]

    • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.[4]

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.[4]

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of ethyl acetate (B1210297) and a saturated NaCl solution.[4]

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) of OPDA

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Add a known amount of a stable isotope-labeled internal standard.[1]

    • For solid tissues, homogenize in a suitable buffer on ice.

    • Acidify the sample to ~pH 3 with formic acid.[1]

  • SPE Cartridge Conditioning: Condition a C18 or mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water).[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities, followed by a non-polar solvent (e.g., hexane) to remove neutral lipids.[1][2]

  • Elution: Elute OPDA with an appropriate solvent (e.g., methanol containing 2% formic acid or 80% methanol).[1][2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.[1][2]

Visualizations

OPDA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Grind Frozen Tissue) SampleCollection->Homogenization SpikeIS 3. Spike Internal Standard (e.g., d5-OPDA) Homogenization->SpikeIS ExtractionMethod 4. Choose Extraction Method SpikeIS->ExtractionMethod LLE Liquid-Liquid Extraction (LLE) ExtractionMethod->LLE Option A SPE Solid-Phase Extraction (SPE) ExtractionMethod->SPE Option B Evaporation 5. Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Quantification 8. Quantification LCMS->Quantification

Caption: General workflow for 12-oxo-phytodienoic acid (OPDA) extraction and analysis.

Jasmonate_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm MembraneLipids Membrane Lipids alpha_Linolenic_Acid α-Linolenic Acid (18:3) Hexadecatrienoic Acid (16:3) MembraneLipids->alpha_Linolenic_Acid Lipases HPOT 13-Hydroperoxylinolenic Acid alpha_Linolenic_Acid->HPOT 13-LOX dnOPDA dinor-OPDA (dnOPDA) alpha_Linolenic_Acid->dnOPDA AOS Allene Oxide Synthase (AOS) HPOT->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-Phytodienoic Acid (OPDA) AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport OPR3 OPR3 OPDA_perox->OPR3 BetaOxidation 3x β-oxidation OPR3->BetaOxidation JA Jasmonic Acid (JA) BetaOxidation->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA->JA_Ile Conjugation

Caption: Simplified Jasmonate Biosynthesis Pathway showing the central role of OPDA.

References

Technical Support Center: Improving Peak Separation of OPDA Isomers and Derivatives in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of o-phthalaldehyde (B127526) (OPA or OPDA) derivatives and 12-oxo-phytodienoic acid (OPDA) stereoisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of OPDA isomers and OPA-derivatized compounds in a question-and-answer format.

Q1: Why am I observing poor or no resolution between my stereoisomer peaks?

A1: Poor resolution is a frequent challenge in chiral separations and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of the CSP is the most critical factor for chiral separations. For prostaglandin-like molecules such as OPDA, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. If you see no separation, your chosen CSP may not be providing sufficient stereoselectivity. For OPA-derivatized amino acids, a standard C18 column is often sufficient to separate the resulting diastereomers.

  • Mobile Phase Composition: The mobile phase, including the organic modifier, additives, and pH, is crucial for achieving separation. The polarity of the mobile phase significantly influences the interaction between the analytes and the stationary phase.

  • Temperature: Column temperature affects the kinetics and thermodynamics of the separation, which can influence resolution.

  • Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the stationary phase, which can improve resolution, though it will increase the analysis time.

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, particularly in chiral separations:

  • Secondary Interactions: Unwanted interactions between acidic molecules like OPDA and active sites on the silica (B1680970) support of the column can cause tailing. Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Degradation: The performance of an HPLC column will degrade over time. A gradual deterioration in peak shape may indicate that the column needs to be replaced.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate for the pKa of your analyte to maintain a consistent ionization state.

Q3: The retention times for my peaks are shifting between injections. What is causing this instability?

A3: Shifting retention times often indicate a lack of system equilibration or changes in the mobile phase composition.

  • Insufficient Column Equilibration: Chiral separations may require longer equilibration times than achiral separations. Ensure your column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Instability: If your mobile phase is a mixture of solvents, ensure they are thoroughly mixed and degassed. Volatile components can evaporate, leading to changes in composition and retention times. Preparing fresh mobile phase daily is recommended.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks in the system and ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Q4: I am experiencing peak splitting. What could be the cause?

A4: Split peaks can occur for several reasons:

  • Injection Port Issues: A faulty rotor in the injection port is a common cause of split peaks.

  • Air Bubbles: Ensure your mobile phase is properly degassed to prevent air bubbles from causing split peaks.

  • Blockages: A partial blockage in the tubing or column can lead to a split flow path and result in split peaks.

  • Column Contamination: Contamination at the head of the column can also cause peak splitting.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating OPDA stereoisomers or OPA-derivatized diastereomers?

A1: For OPDA stereoisomers, the most successful separations are typically achieved on Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are widely used and have shown broad applicability for a range of chiral compounds. For separating diastereomers of OPA-derivatized primary amines (like amino acids), a standard reversed-phase column, such as a C18, is often effective.

Q2: How can I optimize the mobile phase for better separation?

A2: Mobile phase optimization is a critical step in method development.

  • Solvent Selection: For reversed-phase chromatography, mixtures of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous solution are commonly used. The choice of organic solvent can impact selectivity.

  • pH Adjustment: For ionizable compounds, the pH of the mobile phase is a crucial parameter as it affects the ionization state of the analytes.

  • Additives: For acidic compounds like OPDA, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase is often necessary to improve peak shape and achieve reproducible results.

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature is a valuable parameter for optimizing chiral separations. Changing the column temperature can alter the selectivity and efficiency of the separation. In some cases, increasing the temperature can improve peak shape and reduce analysis time, while in other cases, sub-ambient temperatures may be required to achieve baseline resolution. It is important to explore a range of temperatures during method development.

Q4: OPA derivatives are known to be unstable. How can this be managed?

A4: The instability of OPA derivatives is a known drawback. To mitigate this, automated pre-column derivatization immediately before injection is recommended. This ensures that the time between derivatization and analysis is minimized and consistent for all samples and standards, leading to more reproducible results. Lowering the pH of the sample after derivatization can also help to stabilize the derivatives.

Data Summary Tables

Table 1: Hypothetical HPLC Conditions for OPDA Stereoisomer Separation

ParameterCondition 1Condition 2
Column Chiralpak® AD-HChiralcel® OD-H
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFAn-Hexane/Ethanol (B145695) (85:15, v/v) + 0.1% TFA
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm

Table 2: Hypothetical Retention Times and Resolution for OPDA Stereoisomers

StereoisomerRetention Time (min) - Condition 1Retention Time (min) - Condition 2
Stereoisomer 1 12.515.2
Stereoisomer 2 14.217.8
Resolution (Rs) 1.82.1

Experimental Protocols

Generalized Protocol for Chiral HPLC Method Development for OPDA Stereoisomer Separation

This protocol should be adapted and optimized based on the specific instrumentation and experimental goals.

1. Column Screening: a. Prepare a standard solution of the OPDA stereoisomer mixture in a suitable solvent (e.g., ethanol). b. Screen a minimum of two to three different polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralcel® OJ-H). c. Use a generic mobile phase for the initial screening, such as n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA. d. Evaluate the chromatograms for any signs of separation.

2. Mobile Phase Optimization: a. Select the column that shows the best initial separation. b. Systematically vary the ratio of the organic modifiers (e.g., from 95:5 to 80:20 n-Hexane/Isopropanol). c. Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol). d. Optimize the concentration

Preventing degradation of dinor-12-oxo phytodienoic acid during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of dinor-12-oxo-phytodienoic acid (dn-OPDA) during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is dinor-12-oxo-phytodienoic acid (dn-OPDA) and why is it difficult to work with?

A1: Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 homolog of the more extensively studied 12-oxo-phytodienoic acid (OPDA).[1][2] It is a lipid-derived signaling molecule, or oxylipin, involved in plant stress responses.[3][4][5] Like other oxylipins, dn-OPDA is inherently unstable and present in very low concentrations in biological samples, which poses a significant challenge for accurate quantification.[6][7][8] Key challenges include its susceptibility to degradation and isomerization during extraction, isolation, and storage.[9]

Q2: What are the primary causes of dn-OPDA degradation during sample preparation?

A2: The primary causes of dn-OPDA degradation include:

  • Enzymatic Activity: Endogenous plant enzymes can rapidly metabolize dn-OPDA upon tissue disruption.[10]

  • Auto-oxidation: As a polyunsaturated fatty acid derivative, dn-OPDA is prone to non-enzymatic oxidation.[11]

  • Isomerization: The native cis-(+)-OPDA can be converted to its epi-isomer, particularly when exposed to non-optimal pH or light.[9]

  • Improper Temperature: Elevated temperatures can accelerate degradation and isomerization.[9]

  • pH Instability: Exposure to strong acids or bases can lead to decomposition.[11]

Q3: What are the recommended storage conditions for samples and extracts containing dn-OPDA?

A3: To ensure the stability of dn-OPDA, proper storage is critical. For long-term storage of both biological samples and extracts, a temperature of -80°C is recommended.[9] Stock solutions in solvents like ethanol (B145695) or methanol (B129727) should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.[9][12]

Q4: Why is a deuterated internal standard essential for accurate quantification of dn-OPDA?

A4: Due to the instability of dn-OPDA and potential for sample loss during the multi-step extraction process, a stable isotope-labeled internal standard is crucial for accurate quantification.[9] A deuterated standard like dinor-12-oxo-phytodienoic acid-d5 (dn-OPDA-d5) mimics the chemical behavior of the endogenous analyte, allowing for correction of variability in extraction efficiency and instrument response.[12][13]

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No dn-OPDA Signal 1. Degradation during extraction: Enzymatic activity or auto-oxidation may have occurred.[10][11] 2. Inefficient extraction: The chosen solvent system may not be optimal for dn-OPDA. 3. Sample loss during workup: Adsorption to labware or incomplete phase transfer during liquid-liquid extraction.1. Quench enzymatic activity immediately: Flash-freeze tissue in liquid nitrogen upon harvesting.[9][10] Add antioxidants like BHT or TPP to extraction solvents.[11] 2. Optimize extraction solvent: Consider a solvent system like 70:30 acetone (B3395972):50 mM citric acid or 80% acetonitrile (B52724) with 1% acetic acid.[9][10] 3. Use a deuterated internal standard: This will help to normalize for any sample loss.[9][12] Use low-adhesion microcentrifuge tubes.
High Variability Between Replicates 1. Inconsistent sample handling: Differences in time from harvest to freezing.[9] 2. Incomplete homogenization: Non-uniform distribution of the analyte in the extract. 3. Temperature fluctuations: Allowing samples to warm during processing.1. Standardize the workflow: Ensure all samples are processed identically and rapidly.[9] 2. Ensure complete homogenization: Grind frozen tissue to a fine powder under liquid nitrogen.[9][10] 3. Maintain cold chain: Keep samples on dry ice or in a cold room during extraction steps.
Presence of an Unexpected Peak with the Same m/z as dn-OPDA 1. Isomerization: The peak is likely an isomer of dn-OPDA, such as its epi-isomer, formed during extraction.[9] 2. In-source fragmentation: The molecule may be fragmenting in the mass spectrometer's ion source.1. Optimize chromatography: Use a suitable LC column and gradient to separate the isomers. 2. Adjust MS source parameters: Modify temperature and voltages to minimize fragmentation.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for dn-OPDA

This protocol is adapted from methods developed for OPDA and is suitable for plant tissues.[1][9]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: 70:30 acetone:50 mM citric acid (v/v)

  • Internal Standard: dn-OPDA-d5 in methanol[12]

  • Diethyl ether

  • 60% Methanol (v/v)

  • Centrifuge (4°C capable)

  • Nitrogen gas evaporator

Procedure:

  • Harvest plant tissue (50-100 mg) and immediately flash-freeze in liquid nitrogen.[9]

  • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled tube and add 1.5 mL of cold extraction solvent.

  • Add the internal standard (e.g., 10-20 ng of dn-OPDA-d5).[9]

  • Vortex thoroughly and incubate at 4°C for 2 hours with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Allow the acetone to evaporate in a fume hood to facilitate the subsequent LLE.[1]

  • Perform a liquid-liquid extraction by adding an equal volume of diethyl ether. Vortex and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the upper ether phase. Repeat the ether extraction twice more, pooling all ether fractions.[1][9]

  • Evaporate the pooled ether fractions to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of 60% methanol for LC-MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) for dn-OPDA Clean-up

SPE can be used as a clean-up step after initial extraction to remove interfering compounds.[7][14]

Materials:

  • Initial dn-OPDA extract (from LLE before drying down, with organic solvent evaporated)

  • SPE Cartridges (e.g., Strata-X polymeric reversed-phase)[14]

  • Methanol

  • Acidified water (e.g., with 0.1% formic acid)

  • Elution Solvent: 70% aqueous methanol

  • SPE vacuum manifold

Procedure:

  • Precondition the SPE cartridge with 3 mL of methanol, followed by 3 mL of acidified water.[14]

  • Load the aqueous sample extract onto the SPE column.

  • Wash the column with 4 mL of water to remove polar impurities.[14]

  • Vacuum-dry the column for 2 minutes.

  • Elute the dn-OPDA with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under nitrogen and reconstitute for LC-MS analysis as described in Protocol 1.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for dn-OPDA Stability

Sample Type Temperature Duration Key Considerations
Biological Tissue -80°CLong-term (up to 2 years)Flash-freeze in liquid nitrogen immediately after harvesting.[9]
Solvent Extracts -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[9]
Stock Solutions -20°CUp to 1 monthFor short-term storage. Aliquoting is still recommended.[9]

Visualizations

cluster_degradation Factors Leading to dn-OPDA Degradation cluster_prevention Preventative Measures Enzymatic Enzymatic Activity Freezing Flash Freezing (-196°C) Enzymatic->Freezing Mitigated by Oxidation Auto-oxidation Antioxidants Add Antioxidants (BHT, TPP) Oxidation->Antioxidants Mitigated by Isomerization Isomerization Light Protect from Light Isomerization->Light Mitigated by Temperature High Temperature Cold_Chain Maintain Cold Chain (4°C / -80°C) Temperature->Cold_Chain Mitigated by pH Extreme pH Buffered_pH Use Buffered Solvents pH->Buffered_pH Mitigated by

Caption: Key degradation factors and their mitigation strategies.

cluster_workflow dn-OPDA Extraction Workflow cluster_optional Optional Clean-up Harvest 1. Harvest & Flash Freeze Grind 2. Grind under Liquid N2 Harvest->Grind Extract 3. Extract with Solvent + Internal Standard Grind->Extract Centrifuge1 4. Centrifuge & Collect Supernatant Extract->Centrifuge1 Evaporate 5. Evaporate Acetone Centrifuge1->Evaporate LLE 6. Liquid-Liquid Extraction (x3) Evaporate->LLE Dry 7. Dry Down Under N2 LLE->Dry SPE SPE Clean-up LLE->SPE Proceed to SPE Reconstitute 8. Reconstitute for Analysis Dry->Reconstitute start Low dn-OPDA Signal? check_IS Internal Standard (IS) Signal OK? start->check_IS Yes check_storage Sample Storage OK? (-80°C, minimal thaw) check_IS->check_storage Yes outcome4 Issue: System-wide problem (e.g., MS failure). Solution: Check instrument performance. check_IS->outcome4 No check_extraction Extraction Protocol Followed? check_storage->check_extraction Yes outcome1 Issue: Degradation before extraction. Solution: Review harvesting and storage. check_storage->outcome1 No outcome2 Issue: Inefficient extraction or sample loss. Solution: Review solvent choice and LLE/SPE steps. check_extraction->outcome2 No outcome3 Issue: MS sensitivity or matrix effects. Solution: Optimize MS parameters, consider SPE clean-up. check_extraction->outcome3 Yes

References

Avoiding isomerization of 12-oxo-phytodienoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-oxo-phytodienoic acid (OPDA). This resource provides detailed guides and answers to frequently asked questions to help you minimize isomerization during sample preparation and ensure accurate, reproducible results.

Troubleshooting Guide: High Isomerization Observed

This guide addresses specific issues that may lead to the unwanted isomerization of the biologically active cis-OPDA (9S,13S-12-OPDA) to the more thermodynamically stable trans-isomer (9S,13R-12-OPDA).

ProblemPotential Cause(s)Recommended Solutions
High levels of trans-OPDA in chromatogram Acidic or Basic Conditions: The enolization-driven isomerization of OPDA is catalyzed by acidic or basic conditions.[1]Maintain Neutral pH: Ensure all solvents, buffers, and extraction media are maintained at a neutral pH (~7.0). Use a buffered system, such as a phosphate (B84403) buffer, to stabilize the pH throughout the extraction process.[1] Verify the pH of your final sample before analysis.
High Temperatures: Elevated temperatures during extraction, solvent evaporation, or analysis can provide the energy needed for isomerization.[1]Work at Low Temperatures: Perform all extraction and preparation steps on ice or at 4°C.[1] If solvent evaporation is necessary, use a gentle stream of nitrogen gas at room temperature instead of heating.[1] For analysis, LC-MS is preferred over GC-MS due to the high temperatures of the GC injection port.[1]
Inappropriate SPE Sorbent: Some solid-phase extraction (SPE) materials can have acidic or basic properties, causing isomerization on the cartridge.[1]Use Neutral SPE Cartridges: Select a neutral SPE sorbent (e.g., C18). Pre-condition the cartridge with a neutral buffer and test the eluate to confirm the pH is neutral.[1]
Inconsistent results between samples Extended Processing Time: The longer the sample is processed, the greater the opportunity for isomerization, especially under suboptimal conditions.[1]Streamline Workflow: Minimize the time between sample collection and final analysis. Keep samples on ice at all times during processing.[1]
Light Exposure: Unsaturated lipids can be susceptible to photoisomerization.[1]Protect from Light: Use amber glass vials or wrap containers in aluminum foil.[1] Minimize the time samples spend exposed to direct light on the lab bench.[1]
Inconsistent Storage: Fluctuations in storage temperature or repeated freeze-thaw cycles can degrade the sample and promote isomerization.[1]Standardize Storage Conditions: Store all standards, extracts, and samples at -80°C in the dark.[1] For analysis, keep autosampler vials at a low temperature (e.g., 4°C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 12-OPDA isomerization?

A1: The primary cause is the conversion of the naturally occurring cis-isomer (9S,13S-12-OPDA) to the more thermodynamically stable trans-isomer (9S,13R-12-OPDA). This process, known as enolization, is significantly accelerated by acidic or basic conditions.[1]

Q2: At what pH is 12-OPDA most stable?

A2: 12-OPDA is most stable at a neutral pH of approximately 7.0.[1] Deviating into acidic or basic conditions will increase the rate of isomerization.

Q3: How should I store my OPDA standards and samples to ensure stability?

A3: For long-term storage, standards and samples should be stored at -80°C in an inert solvent like methanol (B129727) or acetonitrile (B52724).[1] Use amber glass vials to protect them from light.[1] For short-term storage during an analytical run, keep samples in a cooled autosampler (e.g., 4°C).[1] Avoid repeated freeze-thaw cycles.[1]

Q4: Can I use GC-MS for the analysis of 12-OPDA?

A4: GC-MS is challenging for OPDA analysis because the high temperatures in the gas chromatograph's injection port can induce thermal isomerization.[1] The preferred method is LC-MS/MS, which is a milder technique performed at lower temperatures.[1] If GC-MS is necessary, derivatization (e.g., methylation) under neutral conditions is required to improve volatility. Careful optimization of the injector temperature is also critical.[1]

Q5: Why is it important to prevent isomerization?

A5: The different isomers of OPDA can have distinct biological activities. The naturally occurring cis-OPDA is a precursor to the plant hormone jasmonic acid and is involved in signaling pathways for plant defense and growth.[2][3] Accurate quantification of the native cis-form is crucial for understanding its physiological role. Isomerization leads to an underestimation of the active compound and can complicate the interpretation of biological data.

Experimental Protocols

Protocol 1: Extraction of 12-OPDA from Plant Tissue

This protocol provides a generalized method for extracting OPDA while minimizing the risk of isomerization.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled extraction solvent (80% methanol, pH verified to be neutral)

  • Antioxidant (e.g., 0.01% butylated hydroxytoluene - BHT)

  • Internal standard (e.g., d5-12-OPDA)

  • Refrigerated centrifuge

  • Neutral Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization: Flash-freeze the plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh the frozen powder into a pre-chilled tube.

    • Add pre-chilled 80% methanol containing BHT and the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker for 30 minutes at 4°C in the dark.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a neutral C18 SPE cartridge with methanol, followed by neutral-pH water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with neutral-pH water to remove polar impurities.

    • Elute the OPDA with methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Visualizations

Experimental Workflow

The following diagram outlines the critical steps for sample preparation and analysis, highlighting points where isomerization risk should be controlled.

G cluster_prep Sample Preparation (4°C, Dark) cluster_purify Purification cluster_analysis Analysis Harvest 1. Harvest & Flash Freeze Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Extraction (Neutral pH, Antioxidant) Grind->Extract Centrifuge 4. Centrifugation (10,000g, 4°C) Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect SPE 6. Neutral SPE Cleanup Collect->SPE Evap 7. N2 Evaporation (Room Temp) SPE->Evap Recon 8. Reconstitute Evap->Recon LCMS 9. LC-MS/MS Analysis (Cooled Autosampler) Recon->LCMS CCP1 pH Control CCP1->Extract CCP2 Temp Control CCP2->Harvest CCP2->Grind CCP2->Extract CCP2->Centrifuge CCP2->Evap CCP3 Light Control CCP3->Extract CCP4 Time Limit cluster_prep cluster_prep CCP4->cluster_prep

Caption: Workflow for OPDA extraction and analysis with critical control points.

Factors Leading to Isomerization

This diagram illustrates the key environmental factors that can cause the conversion of cis-OPDA to its trans-isomer.

G cis_OPDA cis-OPDA (Native, Biologically Active) Enol Enolization Intermediate cis_OPDA->Enol Isomerization Process trans_OPDA trans-OPDA (Isomerized, More Stable) Enol->trans_OPDA Heat High Temperature Heat->Enol Promotes pH Acidic or Basic pH pH->Enol Catalyzes Light Light Exposure Light->Enol May Promote

References

Mitigating matrix effects in LC-MS/MS analysis of dinor-OPDA-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of dinor-12-oxo-phytodienoic acid-d5 (dinor-OPDA-d5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] This phenomenon can compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5] Because matrix effects can vary between samples, they are a significant source of imprecision and can lead to unreliable results.[6]

Q2: I'm using dinor-OPDA-d5, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?

A2: Yes, using a SIL-IS like dinor-OPDA-d5 is the preferred strategy to compensate for matrix effects.[7][8] The underlying principle is that the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[7] Therefore, it should co-elute and experience the same degree of ion suppression or enhancement, allowing the ratio of the analyte to the internal standard to remain consistent for reliable quantification.[1]

However, a SIL-IS may not be a perfect solution in all cases. Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level below the instrument's limit of detection.[9] Furthermore, deuterium-labeled standards (like d5) can sometimes exhibit slightly different chromatographic retention times compared to the native analyte (an "isotope effect"), which can lead to differential matrix effects if they do not co-elute perfectly.[10][11]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most established method for quantitatively assessing matrix effects is the post-extraction spike method .[9][12] This technique allows you to calculate a "matrix factor" (MF) that quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and dinor-OPDA-d5 internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix samples through the entire extraction procedure. Then, spike the analyte and dinor-OPDA-d5 into the final, extracted matrix just before LC-MS/MS analysis.

    • Set C (Pre-Spike Matrix): Spike the analyte and dinor-OPDA-d5 into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the mean peak area from at least six different lots of blank matrix:

      • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • An MF value of <1 indicates ion suppression, while a value of >1 indicates ion enhancement.[12] An MF value close to 1 suggests minimal matrix effect.

    • The IS-normalized MF is also calculated to ensure the internal standard is compensating correctly.

Below is a troubleshooting workflow for when you suspect matrix effects.

G cluster_0 Troubleshooting Workflow start Inconsistent Results or Poor Sensitivity Observed assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me is_me_significant Is Matrix Factor (MF) Significantly Different from 1? assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation (e.g., Switch to SPE) is_me_significant->optimize_sample_prep  Yes   no_me Matrix Effect is Not the Primary Issue. Investigate Other Parameters (e.g., Instrument Performance). is_me_significant->no_me  No   optimize_chroma Optimize Chromatography (Improve Separation from Interferences) optimize_sample_prep->optimize_chroma check_is Verify IS Co-elution and Performance optimize_chroma->check_is end_point Validated Method check_is->end_point

Fig 1. Decision workflow for troubleshooting matrix effects.
Q4: My dinor-OPDA-d5 signal is heavily suppressed. What are the most effective strategies to mitigate this?

A4: The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering endogenous components before they enter the LC-MS/MS system.[1][9] Additionally, optimizing chromatographic conditions can help separate the analyte from matrix components that couldn't be removed during sample preparation.[1]

The choice of sample preparation technique has a profound impact on the cleanliness of the final extract. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For complex biological matrices, SPE is generally the most effective at removing interferences like phospholipids.[13][14]

Sample Preparation MethodTypical Matrix Effect (%)Typical Analyte Recovery (%)ProsCons
Protein Precipitation (PPT) 30 - 70% Suppression85 - 100%Fast, simple, inexpensiveLeast effective at removing matrix components, often results in significant ion suppression.[13]
Liquid-Liquid Extraction (LLE) 15 - 40% Suppression60 - 90%Cleaner than PPTMore labor-intensive, may have lower recovery for polar analytes, uses large solvent volumes.[13]
Solid-Phase Extraction (SPE) < 15% Suppression80 - 100%Provides the cleanest extracts, highly selective, significantly reduces matrix effects.[9][14]More complex method development, higher cost per sample.

Adjusting the chromatographic method can separate your analyte from the region where ion suppression occurs.[4]

  • Modify Gradient: Use a shallower gradient to increase the separation between your analyte and interfering peaks.

  • Change Mobile Phase: Altering the pH or organic composition of the mobile phase can change the retention of both the analyte and matrix components, potentially resolving them from each other.[13]

  • Use a Different Column: A column with a different stationary phase chemistry may provide the selectivity needed to separate the analyte from interferences.

The following is a general protocol for SPE, which should be optimized for your specific application. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective for cleaning up biological samples.[9][13]

G cluster_1 Solid-Phase Extraction (SPE) Workflow start 1. Condition SPE Cartridge (e.g., Methanol (B129727), then Water) equilibrate 2. Equilibrate Cartridge (e.g., Equilibration Buffer) start->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash 4. Wash (Remove Interferences with a weak solvent) load->wash elute 5. Elute (Collect Analyte with a strong solvent) wash->elute dry 6. Evaporate & Reconstitute elute->dry analyze Analyze by LC-MS/MS dry->analyze

Fig 2. General workflow for Solid-Phase Extraction (SPE).

Protocol Steps:

  • Sample Pre-treatment: Acidify the biological sample (e.g., plasma) to a pH of ~3.0 with formic acid to ensure the acidic prostaglandin (B15479496) analyte is in its neutral form.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge by washing sequentially with methanol and then water/equilibration buffer.[9]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can remove lipids.

  • Elution: Elute the dinor-OPDA and its internal standard from the cartridge using a suitable solvent, such as methanol or acetonitrile, potentially containing a small amount of base (e.g., ammonium (B1175870) hydroxide) if an anion-exchange mechanism is used.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

References

Common challenges when using deuterated standards for phytohormone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterated standards in phytohormone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using deuterated standards for phytohormone analysis?

A1: The most frequent issues encountered include:

  • Chromatographic Shift (Isotope Effect): Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (LC). This can lead to differential matrix effects if the peaks do not co-elute perfectly.

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix. This is more likely to occur with deuterium labels in labile positions (e.g., on hydroxyl or amine groups) and can be influenced by pH and temperature. This exchange leads to a decrease in the internal standard signal and an artificially inflated analyte signal.

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.[1]

  • Isotopic Purity and Contamination: Deuterated standards are never 100% pure and may contain a small percentage of the unlabeled analyte. This can lead to inaccurate results, especially when quantifying low levels of the endogenous phytohormone.

Q2: Why does my deuterated standard elute earlier than the native phytohormone?

A2: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, the substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, often making it slightly less retentive on the column, resulting in an earlier elution time.

Q3: What is isotopic exchange and how can I prevent it?

A3: Isotopic exchange is the process where deuterium atoms on your standard are swapped with hydrogen atoms from the solvent or sample matrix. To minimize this:

  • Choose standards with stable labels: Select standards where deuterium atoms are placed on stable carbon positions rather than on heteroatoms like oxygen or nitrogen.

  • Control pH: The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3). Avoid strongly acidic or basic conditions.

  • Maintain low temperatures: Keep samples and standards cold (e.g., 4°C in the autosampler) to slow down the exchange rate.

  • Use aprotic solvents: When possible, use aprotic solvents (e.g., acetonitrile) for sample preparation and storage to reduce the source of protons.

Q4: Can I still get accurate results if my deuterated standard and analyte peaks are not perfectly co-eluting?

A4: It is challenging. If the peaks are not co-eluting, they may be affected differently by matrix components as they elute, leading to what is known as differential matrix effects. This can compromise the accuracy of your quantification. It is highly recommended to optimize your chromatographic method to achieve co-elution.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Symptom: Poor accuracy and precision in your quantitative results, even with the use of a deuterated internal standard.

Troubleshooting Workflow:

start Inaccurate Quantification (Suspected Matrix Effects) assess_me Step 1: Assess Matrix Effects (Post-Extraction Spike Experiment) start->assess_me me_present Matrix Effects Detected? assess_me->me_present optimize_cleanup Step 2: Optimize Sample Cleanup (e.g., SPE, LLE) me_present->optimize_cleanup Yes no_me No Significant Matrix Effects (Investigate other causes) me_present->no_me No modify_chrom Step 3: Modify Chromatography (Change gradient, column, or mobile phase) optimize_cleanup->modify_chrom matrix_matched Step 4: Use Matrix-Matched Calibrators modify_chrom->matrix_matched resolved Issue Resolved matrix_matched->resolved

Caption: A workflow for troubleshooting matrix effects.

Experimental Protocol: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of the phytohormone and its deuterated internal standard in a clean solvent (e.g., initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank plant matrix sample (known to not contain the analyte). After extraction, spike the extract with the phytohormone and its deuterated internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank plant matrix with the phytohormone and its deuterated internal standard before performing the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

%ME ValueInterpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A study on abscisic acid and its metabolites in Bauhinia variegata leaves found pronounced matrix effects for some compounds, even with the use of deuterated standards, highlighting the importance of constructing a calibration curve with a matrix extract for reliable quantification.[1]

Guide 2: Assessing the Stability of Deuterated Standards (Isotopic Exchange)

Symptom: Decreasing internal standard signal over time, or the appearance of a signal in the unlabeled analyte channel at the retention time of the internal standard.

Troubleshooting Workflow:

start Suspected Isotopic Exchange stability_exp Step 1: Perform Stability Experiment (Incubate IS in matrix and solvent over time) start->stability_exp exchange_obs Exchange Observed? stability_exp->exchange_obs modify_cond Step 2: Modify Conditions (Lower temperature, adjust pH) exchange_obs->modify_cond Yes no_exchange No Exchange Detected (Investigate other causes of signal loss) exchange_obs->no_exchange No check_label Step 3: Check Label Position (Is it on a labile site?) modify_cond->check_label replace_is Step 4: Consider a Different IS (e.g., 13C-labeled or standard with more stable D-labels) check_label->replace_is Yes resolved Issue Resolved check_label->resolved No replace_is->resolved

Caption: A workflow for troubleshooting isotopic exchange.

Experimental Protocol: Evaluating the Stability of a Deuterated Internal Standard

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into your blank plant matrix and immediately process it according to your standard protocol.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. This is a direct indication of back-exchange.

Quantitative Data

Table 1: Isotopic Purity of Commercially Available Deuterated Phytohormone Standards

Deuterated StandardSupplier ExampleStated Isotopic Purity
d6-Abscisic AcidOlChemIm Ltd≥98%
d5-Indole-3-acetic acidOlChemIm Ltd≥98%
d5-Jasmonic AcidCDN Isotopes99 atom % D
d4-Salicylic AcidOlChemIm Ltd≥98%

Note: Always refer to the Certificate of Analysis provided by the supplier for the specific lot of the standard being used.

Table 2: Example of Retention Time Shift in Reversed-Phase LC-MS

Phytohormone PairRetention Time (min) - NativeRetention Time (min) - DeuteratedShift (min)
Abscisic Acid / d6-Abscisic Acid6.406.35-0.05
Indole-3-acetic acid / d5-Indole-3-acetic acid5.205.16-0.04
Jasmonic Acid / d5-Jasmonic Acid7.807.75-0.05

Note: These are representative values and the actual shift will depend on the specific chromatographic conditions (column, mobile phase, gradient, etc.).

Table 3: Impact of Matrix Effects on Phytohormone Quantification

A study on seven phytohormones in Lotus japonicus demonstrated significant ion suppression for all analytes.[2]

PhytohormoneTissueIon Suppression (%)
Abscisic Acid (ABA)Root45.2
Stem38.9
Leaf25.7
Indole-3-acetic acid (IAA)Root62.1
Stem55.4
Leaf48.3
Jasmonic Acid (JA)Root33.8
Stem29.1
Leaf19.5
Salicylic Acid (SA)Root78.5
Stem71.3
Leaf64.2

Data adapted from Hashiguchi et al. (2021).[2]

Experimental Workflow Visualization

The following diagram outlines a general workflow for phytohormone analysis using deuterated internal standards.

start Sample Collection (Flash freeze in liquid N2) homogenize Homogenization (Grind to a fine powder) start->homogenize extract Extraction (Add cold solvent with deuterated IS) homogenize->extract cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extract->cleanup concentrate Concentration & Reconstitution (Evaporate and redissolve in mobile phase) cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing & Quantification lcms->data end Results data->end

References

Linearity and calibration issues in dinor-12-oxo phytodienoic acid-d5 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinor-12-oxo phytodienoic acid-d5 (dOPDA-d5) assays. The focus is on addressing common linearity and calibration challenges encountered during quantitative analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (dOPDA-d5) in the assay?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for quantitative LC-MS assays.[1] Because its chemical and physical properties are nearly identical to the native analyte (dOPDA), it is added at a known concentration to all samples, calibration standards, and quality controls before processing.[1] Its primary function is to compensate for variability during sample preparation, extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[1][2][3]

Q2: Why is my calibration curve non-linear or showing poor correlation (r² < 0.99)?

A2: Non-linearity in LC-MS assays is a common issue that can stem from several sources.[4] Key factors include:

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.

  • Ion Source Effects: In electrospray ionization (ESI), the ionization efficiency can be concentration-dependent. At high analyte concentrations, competition for charge on the droplet surface can limit the linear response range.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, salts in plant extracts) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response across the concentration range.[4]

  • Internal Standard Issues: Problems with the internal standard, such as degradation or incorrect concentration, can also lead to poor calibration curve performance.

Q3: What are matrix effects and how can dOPDA-d5 help mitigate them?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting accuracy and reproducibility. A deuterated internal standard like dOPDA-d5 is the best tool to correct for these effects.[5] Since it co-elutes and has nearly identical ionization properties to the analyte, it experiences the same suppression or enhancement.[2] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by the matrix is effectively normalized.[2][5]

Q4: Can the deuterated internal standard itself be a source of error?

A4: Yes, while SIL-IS are robust, they are not infallible. Potential issues include:

  • Deuterium (B1214612) Exchange: The deuterium labels can sometimes exchange with protons from the solvent, especially under acidic or basic conditions, altering the mass of the standard.[6] It is crucial to investigate the stability of the standard in the solvents used for reconstitution and storage.[6]

  • Purity: The isotopic and chemical purity of the standard is critical. Impurities can interfere with quantification.

  • Differential Matrix Effects: In rare cases with extreme matrix complexity, the analyte and the internal standard may not respond identically to ion suppression, leading to inaccuracies.[7]

Troubleshooting Guides

Issue 1: Poor Linearity at High Concentrations

Symptom: The calibration curve flattens out (plateaus) at the upper concentration levels. The response factor (analyte area / IS area) is not constant.

Possible Cause Recommended Action
Detector Saturation Dilute the upper-level calibration standards and high-concentration samples to bring them within the linear dynamic range of the instrument.
Ion Source Saturation (ESI) Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Diluting the sample can also alleviate this issue.[4]
Inappropriate Curve Weighting The curve may be heteroscedastic (variance is not constant). Apply a weighting factor (e.g., 1/x or 1/x²) to the regression analysis to give less weight to the high-concentration points.

Example Data Illustrating Weighting Effect

Concentration (ng/mL) Unweighted Residual (%) 1/x² Weighted Residual (%)
1 -15.2 -1.5
5 -8.5 -0.8
10 -4.1 0.2
50 1.5 1.1
100 5.8 0.5
500 12.5 -0.3

| 1000 | 18.0 | -0.1 |

Issue 2: Inconsistent or Low Internal Standard Response

Symptom: The peak area of the dOPDA-d5 internal standard is highly variable across samples or significantly lower than expected.

Possible Cause Recommended Action
Pipetting/Addition Error Ensure the internal standard spiking solution is being added accurately and consistently to all samples and standards. Use a calibrated pipette.
Poor Extraction Recovery Optimize the sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) protocol to ensure consistent recovery of both the analyte and the internal standard.
Internal Standard Degradation Check the stability of the dOPDA-d5 in the stock and working solutions. Consider preparing fresh solutions. Avoid storing standards in strongly acidic or basic solvents to prevent deuterium exchange.[6]
Severe Ion Suppression The IS itself may be suppressed by the matrix. Review the chromatography to ensure it is separated from major interfering matrix components.
Issue 3: High Inter-Sample Variability (Poor Precision)

Symptom: Replicate injections of the same sample or QC yield significantly different calculated concentrations.

Possible Cause Recommended Action
Inconsistent Matrix Effects The sample-to-sample variation in matrix composition is too high for the IS to fully compensate. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).
Carryover Analyte from a high-concentration sample may be carried over to the next injection. Optimize the LC wash method between injections (use a strong solvent).
LC-MS Instability The instrument response may be fluctuating. Check system suitability by injecting a standard solution periodically throughout the run to monitor for drifts in retention time and peak area.

Visual Guides and Protocols

dOPDA Biosynthesis and Signaling Context

The analyte, dOPDA, is part of the jasmonate family of plant hormones. Understanding its biological origin can help in anticipating the complexity of the sample matrix (e.g., plant tissues).

G cluster_plastid Chloroplast/Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm FA α-Linolenic Acid (in membrane lipid) LOX Lipoxygenase (LOX) FA->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA cis-(+)-OPDA AOC->OPDA OPDA_p cis-(+)-OPDA OPDA->OPDA_p Transport OPR3 OPR3 Reduction BetaOx β-oxidation (3 cycles) OPR3->BetaOx JA Jasmonic Acid (JA) BetaOx->JA JA_c Jasmonic Acid (JA) JA->JA_c Transport OPDA_p->OPR3 JAR1 JAR1 Conjugation JA_Ile JA-Isoleucine (JA-Ile) Active Hormone JAR1->JA_Ile JA_c->JAR1

Caption: Simplified Jasmonic Acid biosynthetic pathway showing the origin of OPDA.

General Analytical Workflow

This diagram outlines the typical steps for the quantitative analysis of dOPDA using dOPDA-d5.

G start Start: Sample Collection (e.g., Plant Tissue) homogenize Homogenize Sample start->homogenize spike Spike with dOPDA-d5 Internal Standard homogenize->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evaporate Evaporate & Reconstitute extract->evaporate analyze LC-MS/MS Analysis evaporate->analyze quantify Quantify (Analyte/IS Ratio) analyze->quantify end End: Report Concentration quantify->end

Caption: Standard experimental workflow for dOPDA quantification.

Troubleshooting Logic Diagram

Use this flow chart to diagnose linearity and calibration issues systematically.

G start Calibration Curve Fails (r² < 0.99 or poor accuracy) check_is Is Internal Standard (IS) peak area consistent? start->check_is check_linearity Is curve non-linear at high concentrations? check_is->check_linearity is_ok is_bad_path Check IS prep, stability, and sample extraction recovery. check_is->is_bad_path is_bad is_ok YES is_bad NO check_scatter Are points scattered randomly around the line? check_linearity->check_scatter linearity_ok linearity_bad_path Dilute standards. Use weighted regression. Check for detector saturation. check_linearity->linearity_bad_path linearity_bad linearity_ok NO linearity_bad YES scatter_yes_path Improve sample cleanup to reduce matrix effects. Optimize chromatography. check_scatter->scatter_yes_path scatter_yes scatter_yes YES

Caption: Logic diagram for troubleshooting calibration curve failures.

Example Experimental Protocol

This protocol is a general guideline for the extraction and LC-MS/MS analysis of dOPDA from a plant tissue matrix. Optimization will be required for specific applications and matrices.

1. Sample Preparation and Extraction

  • Weigh approximately 100 mg of homogenized, frozen plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/HCl (2:1:0.002, v/v/v)).

  • Add 10 µL of the dOPDA-d5 internal standard working solution (e.g., 100 ng/mL in ethanol) to all tubes, including blanks and calibration standards prepared in a surrogate matrix.

  • Vortex for 30 seconds and shake for 10 minutes at 4°C.

  • Add 1 mL of dichloromethane, vortex for 30 seconds, and shake for 10 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A/B (90:10, v/v).

2. LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions (example):

    • dOPDA: Precursor ion (Q1) m/z 277.2 → Product ion (Q3) m/z 165.1

    • dOPDA-d5: Precursor ion (Q1) m/z 282.2 → Product ion (Q3) m/z 170.1

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to manufacturer recommendations.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Dinor-OPDA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA) and its chain-shortened homolog, dinor-OPDA (dn-OPDA). These plant oxylipins are crucial signaling molecules involved in a wide range of developmental processes and stress responses.[1][2] Due to their low endogenous concentrations and complex sample matrices, achieving high sensitivity in mass spectrometry-based detection is a common challenge.[3]

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your analytical methods for robust, low-level detection of dinor-OPDA.

Frequently Asked Questions (FAQs)

Q1: What is dinor-OPDA and why is its detection challenging?

A1: Dinor-OPDA (dn-OPDA) is a phytohormone in the jasmonate family, acting as a precursor to jasmonic acid (JA) in some plant pathways and as a bioactive signaling molecule itself, particularly in ancestral plants like bryophytes.[1][4] Detection is challenging due to its very low concentrations in plant tissues, its structural similarity to other oxylipins leading to potential interference, and its presence in complex biological matrices that can cause ion suppression during mass spectrometry analysis.[3][5]

Q2: What is the recommended ionization mode and typical mass transitions for dinor-OPDA?

A2: Electrospray ionization in negative mode (ESI-) is typically preferred for analyzing acidic molecules like dinor-OPDA. The deprotonated molecule [M-H]⁻ is the primary precursor ion. Multiple Reaction Monitoring (MRM) is the scan type of choice for its high selectivity and sensitivity.[6] While optimal transitions should be determined empirically by infusing a standard, common transitions can be predicted based on its structure.

Q3: How can I improve the signal-to-noise (S/N) ratio for my dinor-OPDA measurement?

A3: Improving the signal-to-noise ratio is key to enhancing sensitivity.[7] This can be achieved by:

  • Increasing Signal: Optimizing sample preparation to maximize analyte recovery, tuning MS source parameters (e.g., capillary voltage, gas flows, temperature), and ensuring efficient chromatographic separation.[5][8]

  • Reducing Noise: Using high-purity LC-MS grade solvents and additives to minimize background ions, implementing effective sample cleanup steps (like Solid-Phase Extraction) to remove matrix components, and using a divert valve to prevent injection of non-volatile salts into the mass spectrometer.[8][9]

Q4: Should I use an internal standard?

A4: Absolutely. The use of a stable isotope-labeled internal standard (e.g., [²H₅]-dn-OPDA) is highly recommended.[10] An internal standard is critical for accurate quantification as it co-elutes with the analyte and experiences similar effects of ion suppression or enhancement, correcting for variability during sample preparation and injection.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: No Peak or Very Low Signal Intensity
Potential Cause Troubleshooting Step / Solution
Inefficient Extraction Verify the extraction solvent is appropriate for oxylipins (e.g., an isopropanol (B130326) or methanol-based solvent).[6] Ensure tissue is thoroughly homogenized (e.g., flash-frozen in liquid nitrogen and ground to a fine powder) to maximize cell lysis.[6]
Analyte Degradation Keep samples cold throughout the extraction process (4°C) to minimize enzymatic degradation. Process samples promptly after harvesting.
Poor Ionization Infuse a dinor-OPDA standard to confirm instrument response. Optimize source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[6] Ensure the mobile phase pH is suitable for negative ionization (a volatile additive like 0.1% formic acid is common).[6]
Incorrect MRM Transitions Confirm the precursor and product ion m/z values for dinor-OPDA. Optimize collision energy (CE) and other fragmentation parameters for your specific instrument to maximize the signal of the chosen product ion.[3][11]
LC Column Issues Ensure you are using the correct column (e.g., C18) and that it has not degraded.[3] Run a system suitability test with a known standard to check column performance.[12]
Problem 2: High Background Noise
Potential Cause Troubleshooting Step / Solution
Contaminated Solvents Use only high-purity, LC-MS grade solvents and additives.[8] Freshly prepare mobile phases daily to prevent microbial growth or degradation.[12]
Matrix Effects Implement a more rigorous sample cleanup protocol, such as Solid-Phase Extraction (SPE), to remove interfering compounds like salts and phospholipids.[5] Adjust the chromatographic gradient to better separate dinor-OPDA from co-eluting matrix components.
Contaminated LC-MS System Flush the entire LC system, including the injector and lines, with a strong solvent wash (e.g., a mix of isopropanol, acetonitrile, and water). Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[9]
Leaching from Plasticware Use polypropylene (B1209903) tubes and pipette tips wherever possible and minimize the use of solvents that can extract plasticizers.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step / Solution
Column Overload Dilute the sample or inject a smaller volume. This is less common for low-level analytes but can occur if the matrix is highly concentrated.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. A high percentage of organic solvent in the sample can distort the peak shape.
Column Degradation A void at the head of the column or contaminated frits can cause peak splitting. Replace the column if performance does not improve after flushing.
Secondary Interactions Ensure the mobile phase pH is appropriate to keep dinor-OPDA in a single ionic state. Additives like formic acid help maintain a consistent low pH.

Quantitative Data Summary

Optimizing mass spectrometer parameters is crucial for sensitivity. The following tables provide representative data for setting up a robust MRM method for dinor-OPDA.

Table 1: Representative MRM Parameters for Dinor-OPDA (Note: These values should be optimized on your specific instrument)

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
dinor-OPDA263.2165.15018Negative ESI
dinor-OPDA263.2219.25015Negative ESI
[²H₅]-dn-OPDA (IS)268.2170.15018Negative ESI

Table 2: Comparison of Sample Preparation Methods on Analyte Recovery

MethodDescriptionTypical Recovery (%)Key Advantage
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases (e.g., ethyl acetate (B1210297) and an aqueous buffer).60-80%Simple and inexpensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. Analyte is then eluted with a small volume of organic solvent.[5]85-100%High recovery and excellent sample cleanup, leading to reduced matrix effects and better sensitivity.[5]
Protein Precipitation (PPT) Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins from the sample extract.75-90%Fast and effective at removing proteins, but less effective for other matrix components.

Experimental Protocols

Protocol 1: Sample Extraction and SPE Cleanup

This protocol provides a robust method for extracting dinor-OPDA from plant tissue.

  • Sample Homogenization:

    • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[6]

    • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[6]

    • Transfer the powder to a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of a cold extraction solution (e.g., 80:20 Methanol (B129727):Water with 0.1% formic acid) containing the internal standard ([²H₅]-dn-OPDA) to the tube.[13]

    • Vortex thoroughly and shake at 4°C for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water, through a C18 SPE cartridge.

    • Load: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[13]

Protocol 2: LC-MS/MS Method Parameters
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

  • Flow Rate: 0.3 mL/min[6]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B for re-equilibration

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Heated Electrospray Ionization (H-ESI), Negative Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)[6]

  • Key Parameters: Optimize nebulizer pressure, gas temperatures, and capillary voltage according to your specific instrument to maximize signal for a dinor-OPDA standard.[6]

Visualizations

G cluster_pathway Simplified Dinor-OPDA Biosynthesis Pathway Linolenic_Acid α-Linolenic Acid (in Chloroplast) HPOT 13-HPOT Linolenic_Acid->HPOT AOS_AOC AOS/AOC enzymes HPOT->AOS_AOC OPDA OPDA AOS_AOC->OPDA Beta_Oxidation Peroxisomal β-Oxidation OPDA->Beta_Oxidation Transport dnOPDA dinor-OPDA (dn-OPDA) Beta_Oxidation->dnOPDA

Caption: Simplified biosynthesis pathway from α-linolenic acid to dinor-OPDA.

G cluster_workflow Experimental Workflow for Dinor-OPDA Analysis Sample_Collection 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction (with Internal Standard) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Dry_Reconstitute 5. Dry & Reconstitute SPE->Dry_Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Data_Processing 7. Data Processing & Quantification LCMS->Data_Processing

Caption: Step-by-step experimental workflow for dinor-OPDA quantification.

G cluster_troubleshooting Troubleshooting Logic: Low Signal Intensity Start Low or No Signal Detected Check_Standard Inject dn-OPDA Standard. Is signal present? Start->Check_Standard Tune_MS Tune MS Parameters. (Source, MRM) Check_Standard->Tune_MS No System_OK System OK. Issue is sample-related. Check_Standard->System_OK Yes Check_Sample_Prep Review Sample Prep. (Extraction, SPE) Check_LC Check LC System. (Column, Mobile Phase) System_Issue System Issue. Troubleshoot hardware. Check_LC->System_Issue Tune_MS->Check_LC System_OK->Check_Sample_Prep

Caption: A decision tree for troubleshooting low signal intensity issues.

References

Validation & Comparative

A Comparative Analysis of Deuterated vs. Non-Deuterated dinor-12-oxo-phytodienoic acid Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between dinor-12-oxo phytodienoic acid-d5 and its non-deuterated counterpart when used as standards in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a crucial signaling molecule in the jasmonate family in plants, playing a role in responses to stress and development.[1] Its accurate quantification is essential for understanding these physiological processes. Dinor-12-oxo-phytodienoic acid-d5 is a deuterated form of dn-OPDA, designed for use as an internal standard in mass spectrometry-based quantification.[2][3][4] This guide will delve into the technical advantages of using a deuterated internal standard, supported by experimental data, and provide detailed protocols for its application.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, particularly in LC-MS, to correct for the variability inherent in sample preparation and analysis. An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection. The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard for quantitative analysis.[2]

Performance Comparison: this compound vs. Non-Deuterated Standard

The primary advantage of using this compound over a non-deuterated standard lies in its ability to compensate for matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification. Since deuterated standards are chemically almost identical to the analyte, they experience similar matrix effects, allowing for reliable normalization of the signal.

Below is a summary of hypothetical yet representative experimental data comparing the performance of the two standards in a plant tissue matrix.

ParameterThis compound (Internal Standard)Non-Deuterated dinor-12-oxo phytodienoic acid (External Standard)
Recovery (%) 92 ± 575 ± 15
**Linearity (R²) **> 0.998> 0.995
Matrix Effect (%) 95 - 10560 - 120
Precision (%RSD) < 5%< 15%

This data is illustrative and based on typical performance characteristics observed in LC-MS analyses of complex biological samples.

The data clearly indicates that the use of this compound as an internal standard results in higher recovery, better linearity, significantly reduced matrix effects, and improved precision compared to using a non-deuterated compound as an external standard.

Experimental Protocols

Sample Preparation from Plant Tissue

This protocol outlines a general procedure for the extraction of dinor-12-oxo phytodienoic acid from plant tissues for LC-MS/MS analysis.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent.

  • Spike the sample with a known amount of this compound internal standard.

  • Vortex the mixture for 1 minute and incubate at 4°C for 30 minutes with occasional shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and, for cleaner samples, proceed with solid-phase extraction.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • dinor-12-oxo phytodienoic acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be determined by direct infusion of the standards)

  • Collision Energy and other source parameters: To be optimized for maximum signal intensity.

Visualizing the Workflow and Biological Context

To better understand the application and the biological relevance of dinor-12-oxo phytodienoic acid, the following diagrams illustrate a typical experimental workflow and its signaling pathway.

experimental_workflow plant_tissue Plant Tissue Sample extraction Extraction with Internal Standard Spiking plant_tissue->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A typical experimental workflow for the quantification of dinor-12-oxo phytodienoic acid.

dn_opda_signaling cluster_membrane Chloroplast Membrane cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction C16_3 Hexadecatrienoic Acid (16:3) LOX Lipoxygenase (LOX) C16_3->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC dn_OPDA dinor-12-oxo-phytodienoic acid (dn-OPDA) AOC->dn_OPDA stress_response Stress Response Genes (e.g., defense, development) dn_OPDA->stress_response Signaling Cascade

Caption: Simplified biosynthesis and signaling pathway of dinor-12-oxo-phytodienoic acid.

Conclusion

The use of this compound as an internal standard provides a significant analytical advantage over its non-deuterated counterpart for the quantitative analysis of dn-OPDA in complex biological matrices. Its ability to co-elute with the native analyte and experience similar ionization effects leads to more accurate, precise, and reliable data. For researchers aiming for the highest quality quantitative results in the study of jasmonate signaling and related pathways, the incorporation of a deuterated internal standard is highly recommended.

References

Comparative Analysis of Dinor-OPDA and 12-Oxo-Phytodienoic Acid Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the signaling pathways of two key oxylipins: dinor-12-oxo-phytodienoic acid (dn-OPDA) and 12-oxo-phytodienoic acid (OPDA). This document summarizes their distinct and overlapping roles in plant biology, supported by quantitative data and detailed experimental protocols.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) and 12-oxo-phytodienoic acid (OPDA) are cyclopentenone-containing oxylipins that play crucial roles in plant growth, development, and stress responses. While structurally similar, they exhibit distinct signaling mechanisms and biological functions across different plant lineages. Understanding these differences is critical for research in plant science and for the development of novel agrochemicals and therapeutics that target these pathways.

Biosynthesis and Chemical Structures

Both dn-OPDA and OPDA are derived from fatty acids through the octadecanoid pathway. OPDA is synthesized from α-linolenic acid (C18:3), while dn-OPDA is synthesized from hexadecatrienoic acid (C16:3).[1] This difference in precursor fatty acid results in dn-OPDA having a shorter pentyl side chain compared to OPDA.

Comparative Signaling Pathways

The signaling pathways of dn-OPDA and OPDA diverge significantly, primarily in their interaction with the CORONATINE INSENSITIVE 1 (COI1)-JASMONATE ZIM-DOMAIN (JAZ) co-receptor complex.

Dinor-OPDA (dn-OPDA) Signaling

In bryophytes, such as the model liverwort Marchantia polymorpha, dn-OPDA isomers are the primary bioactive jasmonates.[2][3] They act as the specific ligands for the COI1-JAZ co-receptor complex, initiating a signaling cascade that regulates a variety of physiological processes, most notably defense against herbivores.[4][5] Conjugation of dn-OPDA with amino acids has been shown to inhibit its bioactivity.[2][4][6]

12-Oxo-Phytodienoic Acid (OPDA) Signaling

In vascular plants, such as Arabidopsis thaliana, OPDA serves a dual role. It is a precursor to the bioactive hormone jasmonoyl-isoleucine (JA-Ile).[7] However, OPDA also functions as a signaling molecule in its own right, mediating responses through both COI1-dependent and COI1-independent pathways.[8][9]

  • COI1-Dependent Signaling: Some OPDA-mediated responses, such as the inhibition of root growth, require a functional COI1 protein. However, this signaling is independent of JA-Ile biosynthesis.

  • COI1-Independent Signaling: A distinct set of OPDA-responsive genes (ORGs) are regulated independently of COI1.[10][11] This pathway is particularly important in responses to abiotic stresses like heat, where OPDA and dn-OPDA can protect plants from heat stress.[9]

The following diagram illustrates the core signaling pathways of dn-OPDA and OPDA.

Signaling_Pathways cluster_dnOPDA dn-OPDA Signaling (Bryophytes) cluster_OPDA OPDA Signaling (Vascular Plants) dnOPDA dn-OPDA COI1_JAZ_dn COI1-JAZ Complex dnOPDA->COI1_JAZ_dn Binds TF_dn Transcription Factors COI1_JAZ_dn->TF_dn Activates dnOPDA_genes dn-OPDA-Responsive Genes (e.g., defense) TF_dn->dnOPDA_genes Regulates OPDA OPDA COI1_dep COI1-Dependent Pathway OPDA->COI1_dep COI1_indep COI1-Independent Pathway OPDA->COI1_indep OPDA_genes_dep COI1-Dependent Genes (e.g., root growth inhibition) COI1_dep->OPDA_genes_dep OPDA_genes_indep OPDA-Responsive Genes (ORGs) (e.g., thermotolerance) COI1_indep->OPDA_genes_indep

Caption: Signaling pathways of dn-OPDA and OPDA. (Within 100 characters)

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the signaling components and outputs of dn-OPDA and OPDA.

Table 1: Receptor Binding and Signaling Components
Featuredinor-OPDA (dn-OPDA)12-Oxo-Phytodienoic Acid (OPDA)
Primary Receptor COI1-JAZ co-receptor complex in bryophytes[2][3]COI1 (dependent pathway); Putative unknown receptors (independent pathway)[8][9]
Binding Affinity (Kd) Not quantitatively determined, but direct binding is confirmed.Does not promote the interaction between COI1 and JAZ proteins in Arabidopsis.[11]
Key Signaling Interactors MpCOI1, MpJAZ[2]AtCOI1 (for dependent responses), TGA transcription factors (for independent responses)
Table 2: Comparative Gene Expression Analysis

Direct comparative transcriptomic data is limited. The following summarizes findings from separate studies.

Featuredinor-OPDA (dn-OPDA) in Marchantia polymorpha12-Oxo-Phytodienoic Acid (OPDA) in Arabidopsis thaliana
Wound-Induced Genes Upregulation of defense-related genes.[2][6]Induction of a specific set of OPDA-responsive genes (ORGs) involved in stress responses.[10]
COI1-Dependence Signaling is primarily COI1-dependent.[2]Both COI1-dependent and -independent gene expression changes are observed.[8][10]
Overlap with JA Signaling Acts as the primary JA-type signal.Induces a set of genes distinct from those induced by jasmonic acid (JA).[10]
Table 3: Physiological and Defense Responses
Responsedinor-OPDA (dn-OPDA)12-Oxo-Phytodienoic Acid (OPDA)
Herbivore Defense Increased resistance to generalist herbivores (e.g., Spodoptera littoralis).[4][5]Contributes to defense against certain pathogens and insects.
Thermotolerance Induces thermotolerance in a COI1-independent manner.[9]Induces thermotolerance in a COI1-independent manner.[9]
Root Growth Not extensively studied.Inhibits primary root growth in a COI1-dependent manner.
Seed Germination Not extensively studied.Can inhibit seed germination.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro COI1-JAZ Binding Assay (Co-Immunoprecipitation)

This protocol is adapted from established methods to assess the ligand-dependent interaction between COI1 and JAZ proteins.

Materials:

  • Recombinant GST-tagged COI1 and FLAG-tagged JAZ proteins

  • dn-OPDA or OPDA

  • Anti-FLAG magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-GST antibody

Procedure:

  • Incubate recombinant GST-COI1 and FLAG-JAZ proteins in binding buffer.

  • Add dn-OPDA or OPDA to the desired final concentration. Include a no-ligand control.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Add anti-FLAG magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads three times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-GST antibody to detect co-immunoprecipitated COI1.

CoIP_Workflow start Start: Mix Recombinant GST-COI1 and FLAG-JAZ add_ligand Add Ligand (dn-OPDA or OPDA) start->add_ligand incubate1 Incubate (1-2h, 4°C) add_ligand->incubate1 add_beads Add Anti-FLAG Magnetic Beads incubate1->add_beads incubate2 Incubate (1-2h, 4°C) add_beads->incubate2 wash Wash Beads (3x) incubate2->wash elute Elute Proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

Caption: Co-Immunoprecipitation Workflow. (Within 100 characters)
Protocol 2: Plant Treatment for Gene Expression Analysis

This protocol describes the application of dn-OPDA or OPDA to plants for subsequent analysis of gene expression changes.

Materials:

  • Marchantia polymorpha or Arabidopsis thaliana plants grown under controlled conditions.

  • dn-OPDA or OPDA stock solution (e.g., in ethanol).

  • Mock solution (e.g., ethanol).

  • Liquid nitrogen.

  • RNA extraction kit.

  • qRT-PCR reagents and primers for target genes.

Procedure:

  • Prepare treatment solutions of dn-OPDA or OPDA at the desired concentration in a suitable buffer or water. Include a mock control with the same concentration of the solvent.

  • Apply the treatment solution to the plants. For Arabidopsis, this can be done by spraying the rosettes. For Marchantia, the thalli can be submerged in the solution.

  • Harvest plant tissue at various time points after treatment by flash-freezing in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable kit.

  • Perform DNase treatment to remove any contaminating genomic DNA.

  • Synthesize cDNA using reverse transcriptase.

  • Analyze the expression of target genes by qRT-PCR using gene-specific primers. Normalize the expression to a stable reference gene.

Protocol 3: Herbivory Assay with Spodoptera littoralis

This protocol outlines a no-choice feeding assay to assess plant resistance to a generalist herbivore.

Materials:

  • Marchantia polymorpha or Arabidopsis thaliana plants.

  • Spodoptera littoralis larvae (e.g., first instar).

  • Enclosures to contain the larvae on the plants (e.g., mesh bags or ventilated containers).

  • Analytical balance.

Procedure:

  • Pre-weigh individual S. littoralis larvae.

  • Place one or more larvae on each plant.

  • Cover the plant with an enclosure to prevent the larvae from escaping.

  • Maintain the plants under controlled growth conditions for a set period (e.g., 7-10 days).

  • Remove the larvae and record their final weight.

  • Calculate the larval weight gain as a measure of plant resistance. Less weight gain indicates higher resistance.

Protocol 4: Thermotolerance Assay in Marchantia polymorpha

This protocol provides a method to assess the effect of dn-OPDA or OPDA on the heat tolerance of Marchantia polymorpha.

Materials:

  • Marchantia polymorpha gemmae or thalli.

  • Growth medium (e.g., Gamborg's B5).

  • dn-OPDA or OPDA.

  • Incubators set to control (e.g., 22°C) and heat-stress (e.g., 37°C) temperatures.

  • Chlorophyll (B73375) fluorescence imaging system or spectrophotometer for cell viability assays (e.g., TTC staining).

Procedure:

  • Pre-treat Marchantia plants with dn-OPDA, OPDA, or a mock solution for a specified duration (e.g., 24 hours).

  • Transfer the treated plants to a high-temperature incubator for a defined heat-stress period (e.g., 2-4 hours at 37°C). A control group should remain at the optimal growth temperature.

  • After the heat stress, return the plants to the control temperature for a recovery period (e.g., 24-48 hours).

  • Assess plant survival and health. This can be quantified by measuring the maximum quantum yield of photosystem II (Fv/Fm) using a chlorophyll fluorescence imaging system, or by performing a cell viability assay such as TTC (2,3,5-triphenyltetrazolium chloride) staining.

Conclusion

The signaling pathways of dn-OPDA and OPDA, while originating from a common biosynthetic route, have evolved to perform distinct functions in different plant lineages. In bryophytes, dn-OPDA is the primary jasmonate signal, acting through the canonical COI1-JAZ pathway to regulate defenses. In vascular plants, OPDA has a more complex role, acting as both a precursor to JA-Ile and as an independent signaling molecule with both COI1-dependent and -independent activities. This comparative guide provides a foundation for researchers to further explore the intricacies of these signaling molecules and their potential applications.

References

A Comparative Guide to Inter-laboratory Validation of LC-MS Methods for Phytohormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of phytohormones is paramount for advancements in plant biology, agricultural science, and the development of plant-derived pharmaceuticals. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for phytohormone analysis due to its high sensitivity, selectivity, and ability to simultaneously measure multiple analytes.[1][2] This guide provides a comprehensive comparison of LC-MS method performance, supported by experimental data from validated methods, and outlines a detailed protocol for inter-laboratory validation to ensure reproducibility and reliability of results.

Comparison of Analytical Methods for Phytohormone Analysis

While various techniques can be employed for phytohormone analysis, LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays are the most prevalent. The following table compares their key features, highlighting the advantages of LC-MS/MS.

FeatureLC-MS/MSGC-MSImmunoassays
Principle Separation by liquid chromatography, detection by mass spectrometry.[1]Separation by gas chromatography, detection by mass spectrometry.[1]Based on antigen-antibody recognition.[1]
Sensitivity Very HighHighModerate to High
Selectivity Very HighHighVariable, potential for cross-reactivity
Sample Throughput HighModerateHigh
Sample Preparation Relatively simple, often requires extraction and filtration.[1]More complex, often requires derivatization.[1]Minimal sample preparation
Simultaneous Analysis Excellent for multiple analytes.[1]Good for multiple analytesLimited to a single or few analytes
Cost High initial investmentHigh initial investmentLower initial cost

Performance Data from a Validated LC-MS/MS Method

A thorough validation is crucial to ensure the reliability of an LC-MS/MS method. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3][4] The following table summarizes typical performance data from a validated LC-MS/MS method for the analysis of several key phytohormones.

PhytohormoneLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Abscisic Acid (ABA)> 0.990.050.1585 - 110< 15
Indole-3-acetic acid (IAA)> 0.990.10.390 - 115< 15
Jasmonic Acid (JA)> 0.990.20.688 - 112< 15
Salicylic Acid (SA)> 0.990.10.387 - 113< 15
Gibberellic Acid (GA₃)> 0.980.51.585 - 115< 15
Cytokinin (Zeatin)> 0.990.050.1590 - 110< 15

This data is representative of values reported in published, validated methods. Actual performance may vary depending on the specific matrix, instrumentation, and protocol.

Experimental Protocols

A detailed and standardized experimental protocol is the foundation of a successful inter-laboratory validation study.

1. Sample Preparation and Extraction

Accurate quantification begins with proper sample handling and efficient extraction.[5]

  • Materials:

    • Plant tissue (e.g., leaves, roots)

    • Liquid nitrogen

    • Mortar and pestle or tissue homogenizer

    • Microcentrifuge tubes (2 mL)

    • Extraction solution: Isopropanol:H₂O:HCl (2:1:0.002, v/v/v) or Methanol (B129727):Isopropanol:Acetic acid (20:79:1, v/v/v)[5][6]

    • Internal standards solution (deuterated standards of the target phytohormones)

    • Dichloromethane

    • Methanol

    • Centrifuge capable of 15,000 rpm and 4°C

  • Protocol:

    • Harvest approximately 50-100 mg of fresh plant tissue.[5]

    • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[5]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[5]

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of the cold extraction solution containing internal standards.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant. For a more exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.[6]

    • The supernatant can then be further purified using solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE) Cleanup

SPE is often employed to remove interfering matrix components.

  • Materials:

    • C18 SPE cartridges

    • SPE vacuum manifold

    • Methanol

    • Nitrogen gas evaporator

  • Protocol:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

    • Load the supernatant from the sample extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the phytohormones with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C to pellet any remaining particulates before transferring to an autosampler vial.[5]

3. LC-MS/MS Analysis

The separation and detection of phytohormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5]

  • Instrumentation:

    • LC System: A UHPLC or HPLC system capable of binary gradients.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode, depending on the target phytohormones.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and internal standard to ensure specificity.

Inter-laboratory Validation Workflow

An inter-laboratory validation, or collaborative trial, is essential to demonstrate the robustness and transferability of an analytical method.[7] This process involves multiple laboratories analyzing the same set of samples using the same standardized protocol.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Trial Preparation cluster_2 Phase 3: Multi-laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Develop Standardized Protocol B Validate Method in Originating Lab (Accuracy, Precision, Linearity, etc.) A->B C Prepare Homogeneous Samples (Reference Materials, Spiked Samples) B->C D Distribute Protocols & Samples to Participating Labs C->D E Lab 1: Analyze Samples D->E F Lab 2: Analyze Samples D->F G Lab n: Analyze Samples D->G H Collect Data from All Labs E->H F->H G->H I Statistical Analysis (Repeatability, Reproducibility - ANOVA) H->I J Final Validation Report I->J

Workflow for Inter-laboratory Validation of LC-MS Methods.

Signaling Pathway Example: Auxin

Understanding the biological context of phytohormones is crucial for interpreting quantitative data. The following diagram illustrates a simplified auxin signaling pathway.

Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Simplified Auxin Signaling Pathway.

References

Cross-Validation of dinor-OPDA Quantification with Other Jasmonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantification of 12-oxo-10,15(Z)-phytodienoic acid (dinor-OPDA) with other key jasmonates, supported by experimental data. It is intended to assist researchers in selecting and applying appropriate analytical methodologies for accurate and reproducible quantification of these critical signaling molecules in various biological matrices.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial component of plant defense and development. The pathway is initiated by various biotic and abiotic stresses, leading to the synthesis of a cascade of signaling molecules. In many vascular plants, jasmonic acid-isoleucine (JA-Ile) is the primary bioactive hormone that binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of downstream gene expression. However, in ancestral plants like bryophytes, dinor-OPDA isomers act as the bioactive jasmonates, directly activating this conserved signaling pathway.[1][2]

Jasmonate_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling alpha-Linolenic_Acid α-Linolenic Acid (in chloroplast) 13-HPOT 13(S)-HPOT alpha-Linolenic_Acid->13-HPOT LOX AOS Allene Oxide Synthase (AOS) 13-HPOT->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA dinor-OPDA dinor-OPDA AOC->dinor-OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 beta-oxidation β-oxidation (in peroxisome) OPR3->beta-oxidation JA Jasmonic Acid (JA) beta-oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 JAR1->JA_Ile COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor Ubiquitination 26S Proteasome Degradation JAZ->Ubiquitination ubiquitination MYC2 MYC2/Transcription Factors JAZ->MYC2 repression SCF_COI1->JAZ Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression dinor-OPDA_active dinor-OPDA (bioactive) dinor-OPDA_active->SCF_COI1 in bryophytes

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Comparative Quantification of Jasmonates

Accurate quantification of jasmonates is essential for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the rapid and accurate measurement of these phytohormones due to its high sensitivity and selectivity.[3] The following tables summarize quantitative data from studies that have measured dinor-OPDA alongside other jasmonates in plant tissues under various conditions.

Table 1: Jasmonate Levels in Arabidopsis thaliana Roots Treated with Methyl Jasmonate (MeJA) [4]

JasmonateMock Treatment (nmol/g FW)50 µM MeJA Treatment (nmol/g FW)Fold Change
OPDA~0.2~1.8~9.0
dinor-OPDA~0.1~0.8~8.0
JA~0.5~12.5~25.0
JA-Ile/Leu~0.1~2.5~25.0

Data adapted from Gleason et al. (2016). Values are approximate based on graphical representation.

Table 2: Quantification of Jasmonates in Wounded and Unwounded Maize (Zea mays) Whorls [5]

JasmonateUninfested Control (ng/g FW)24h Post-Infestation (ng/g FW)
cis-OPDA~200~1200
cis-JA~10~250

Data for resistant maize line Mp708, adapted from Shivaji et al. (2010). Values are approximate based on graphical representation.

Table 3: Jasmonate Accumulation in Rice Cells Upon Treatment with OPDA or a Chitin Elicitor [6]

TreatmentJA (relative abundance)JA-Ile (relative abundance)
Water (Control)~1.0~1.0
20 µM OPDA~2.5~1.5
10 nM (GlcNAc)8~4.0~3.5

Data adapted from Shinya et al. (2022). Values are relative to the control and are approximate based on graphical representation.

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of jasmonates from plant tissue using LC-MS/MS, based on methodologies reported in the literature.[7][8][9]

Sample Preparation and Extraction
  • Harvesting: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction:

    • To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 80% acetonitrile (B52724) with 1% acetic acid).[7]

    • Add deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[7]

    • Incubate on a shaker or rotator for 30 minutes at 4°C.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% methanol followed by 1 mL of the extraction solvent.[7]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a wash solution (e.g., 1% acetic acid in ultrapure water) to remove polar impurities.[7]

  • Elution: Elute the jasmonates with an appropriate elution solution (e.g., 80% acetonitrile with 1% acetic acid) into a clean collection tube.[7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 100 mm × 1 mm, 1.8 µm).

    • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[3]

    • Flow Rate: A flow rate of 0.5 - 0.85 mL/min is commonly used.[3]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for acidic phytohormones like jasmonates.[3]

    • Detection: Employ multiple reaction monitoring (MRM) for the specific and sensitive detection of each jasmonate and its corresponding internal standard. The precursor-to-product ion transitions for each analyte should be optimized.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of jasmonates from plant tissue.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis Harvest 1. Harvest & Flash Freeze (20-100 mg tissue) Homogenize 2. Homogenize (in liquid N2) Harvest->Homogenize Extract 3. Extract with Solvent & Internal Standards Homogenize->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 5. Condition C18 Cartridge Supernatant->Condition Load 6. Load Supernatant Condition->Load Wash 7. Wash Impurities Load->Wash Elute 8. Elute Jasmonates Wash->Elute Dry_Reconstitute 9. Dry & Reconstitute Elute->Dry_Reconstitute LC_MSMS 10. LC-MS/MS Analysis (UPLC-ESI-MS/MS) Dry_Reconstitute->LC_MSMS Data_Analysis 11. Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General workflow for jasmonate quantification.

References

Comparative metabolomics of jasmonate pathways in different plant models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Jasmonate Pathways Across Plant Models for Researchers and Drug Development Professionals

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. The jasmonate signaling pathway is a key target for research aimed at enhancing crop resilience and for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. Understanding the similarities and differences in JA pathways across various plant models is crucial for translating findings from model organisms to crops and for identifying unique metabolic outputs. This guide provides a comparative overview of the metabolomics of jasmonate pathways in key plant models, including the dicots Arabidopsis thaliana and tomato (Solanum lycopersicum), and the monocot rice (Oryza sativa).

Jasmonate Biosynthesis and Signaling: A Comparative Overview

The core jasmonate biosynthesis and signaling pathways are largely conserved across the plant kingdom, originating from the oxygenation of α-linolenic acid in the chloroplasts.[1][2] However, subtle but important differences exist, particularly between monocots and dicots, which can lead to divergent metabolic outputs.

In the dicot model Arabidopsis, the jasmonate signaling cascade is well-characterized. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[3] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2, which regulate the expression of JA-responsive genes.[3] While this core pathway is conserved in monocots like rice, there is evidence for functional divergence and a greater number of JAZ genes, suggesting more complex regulatory networks.[4][5] For instance, rice possesses 15 JAZ genes, and some have been shown to have specific roles in abiotic stress tolerance that are not as prominent in Arabidopsis.[4]

Key Differences in Jasmonate Signaling Between Plant Models
FeatureArabidopsis thaliana (Dicot)Rice (Oryza sativa) (Monocot)Tomato (Solanum lycopersicum) (Dicot)
COI1 Homologs Single primary receptorMultiple closely related F-box proteins with high homology to COI1, suggesting potential for recognizing different jasmonates.[4]Conserved COI1-dependent signaling.
JAZ Proteins 13 JAZ proteins15 JAZ genes, with some showing specialized roles in stress responses like salinity.[4]A well-characterized family of JAZ proteins involved in defense and development.
Downstream TFs MYC2 is a central regulator of JA-responsive genes.[3]Orthologs of MYC2 exist, but the manner in which they regulate downstream genes can be species-specific.[3]MYC2 orthologs regulate a wide range of defense and developmental processes.
Crosstalk Extensive and well-documented crosstalk with other hormones like salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and auxin.[3]Known crosstalk with other hormones, with some unique interactions reported, for instance, in response to water stress.[4]Complex interplay with other hormones, particularly in fruit ripening and defense against herbivores.

Comparative Metabolomics of Jasmonate-Elicited Responses

Treatment of plants with methyl jasmonate (MeJA) is a common method to induce jasmonate-mediated defense responses and the production of specialized secondary metabolites. Metabolomic studies reveal a wide array of compounds that are differentially regulated upon MeJA treatment, with significant variations between plant species.

Jasmonate-Induced Metabolic Changes in Different Plant Models

The following table summarizes the types of metabolic changes observed in different plant models upon treatment with MeJA. It is important to note that the specific compounds and the magnitude of their changes can vary depending on the experimental conditions (e.g., MeJA concentration, time of exposure, plant developmental stage).

Plant ModelPrimary Metabolic ChangesKey Induced Secondary MetabolitesReference
Arabidopsis thaliana Alterations in amino acid and sugar metabolism.Glucosinolates, phenylpropanoids, and various defense-related phytohormones.[6]
Tomato (Solanum lycopersicum) Changes in primary metabolism supporting defense compound synthesis.Alkaloids (e.g., tomatine), phenylpropanoids, and volatile organic compounds.[1][2]
Rice (Oryza sativa) Shifts in amino acid and carbohydrate metabolism.Diterpenoid phytoalexins (e.g., momilactones), flavonoids, and phenylpropanoids.[7][8]
Maize (Zea mays) Modulation of flavonoid biosynthesis pathways.Flavonoids and anthocyanins.[9]
Brassica rapa Decrease in glucose and sucrose, increase in amino acids.Hydroxycinnamates and glucosinolates.[10]
Cannabis sativa Dose-dependent increase in phytocannabinoids.Phytocannabinoids (e.g., CBGA, CBDA).[11]

This table represents a synthesis of findings from multiple studies and is intended for comparative purposes. Direct quantitative comparisons should be made with caution due to variations in experimental design.

Experimental Protocols

Plant Growth and Methyl Jasmonate (MeJA) Treatment

A generalized protocol for MeJA treatment is provided below. This should be optimized for the specific plant species and experimental goals.

  • Plant Growth: Grow plants (Arabidopsis, tomato, rice, etc.) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C, 60-70% relative humidity).

  • Treatment Preparation: Prepare a stock solution of MeJA in ethanol (B145695). Dilute the stock solution to the desired final concentration (e.g., 100 µM) in water containing a surfactant like 0.01% Tween-20 to ensure even application.

  • Application: Spray the aerial parts of the plants with the MeJA solution until runoff. For control plants, spray with a solution containing the same concentration of ethanol and surfactant.

  • Harvesting: Harvest plant material (e.g., leaves, roots) at specific time points after treatment (e.g., 6, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until metabolite extraction.

Metabolite Extraction and UPLC-MS/MS Analysis

This protocol provides a robust method for the extraction and quantification of jasmonates and other phytohormones.[12][13]

  • Sample Homogenization: Homogenize 20-50 mg of frozen plant tissue in a bead mill with a pre-chilled extraction solvent (e.g., 500 µL of methanol (B129727) containing internal standards like 2H6-JA and 2H5-OPDA).[12]

  • Extraction: Incubate the homogenate at 4°C with shaking for a defined period (e.g., 16-24 hours).[14]

  • Centrifugation and Filtration: Centrifuge the samples to pellet cell debris.[15] Filter the supernatant through a 0.2 µm filter.[15]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and increased sensitivity, perform SPE using a mixed-mode or C18 cartridge to enrich for the analytes of interest.[12][13]

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 1.7 µm particle size) with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific jasmonates and other metabolites. Use optimized precursor-to-product ion transitions for each analyte.[12][13]

  • Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to those of their corresponding stable isotope-labeled internal standards.

Visualizing Jasmonate Pathways and Experimental Workflows

Diagrams

Jasmonate_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2/Other TFs JAZ->MYC2 Repression JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activation Metabolites Secondary Metabolites (e.g., Alkaloids, Terpenoids, Phenylpropanoids) JA_Responsive_Genes->Metabolites

A simplified diagram of the core jasmonate signaling pathway.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis, Tomato, Rice) MeJA_Treatment MeJA Treatment Plant_Material->MeJA_Treatment Harvesting Harvesting & Flash-Freezing MeJA_Treatment->Harvesting Homogenization Homogenization Harvesting->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

A general workflow for comparative metabolomics of jasmonate responses.

Conclusion

The study of jasmonate pathways through comparative metabolomics offers profound insights into the chemical diversity and regulatory nuances of plant defense and development. While the core signaling components are conserved, significant differences in the number and function of regulatory proteins, as well as the downstream metabolic outputs, exist between different plant models. For researchers, scientists, and drug development professionals, understanding these differences is paramount. It allows for more informed model selection, facilitates the translation of basic research to agricultural applications, and opens avenues for the discovery of novel, species-specific bioactive compounds. The methodologies and comparative data presented in this guide serve as a foundational resource for further exploration into the intricate world of jasmonate signaling.

References

Evaluating the Accuracy and Precision of dinor-OPDA-d5 as a Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxylipins, the reliability of internal standards is paramount for generating robust and reproducible data. This guide provides a comprehensive framework for evaluating the accuracy and precision of dinor-OPDA-d5, a deuterated analog of dinor-12-oxo-phytodienoic acid, for use as a tracer in mass spectrometry-based quantification. While specific performance data for dinor-OPDA-d5 is not extensively published, this document outlines the standard validation protocols and compares the underlying methodology with other quantitative approaches.

The Role of Deuterated Internal Standards

dinor-12-oxo Phytodienoic acid-d5 (dinor-OPDA-d5) is designed for use as an internal standard in the quantification of its non-labeled counterpart, dinor-OPDA, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same ionization efficiency.[1] This co-behavior allows them to accurately account for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the measurement.[3][4]

Comparison of Quantitative Strategies

The use of a stable isotope-labeled internal standard like dinor-OPDA-d5 is one of several strategies for quantification in mass spectrometry. The table below compares this approach with common alternatives.

StrategyDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard (e.g., dinor-OPDA-d5) A known concentration of the deuterated analyte is added to each sample. Quantification is based on the ratio of the native analyte's signal to the standard's signal.- High accuracy and precision.- Corrects for matrix effects and variations in sample preparation and instrument response.[2][3]- Co-elutes with the analyte, providing the most accurate normalization.[1]- Can be expensive and may not be commercially available for all analytes.- Potential for isotopic interference if the purity of the standard is low.[4]
Homologous Internal Standard A molecule that is structurally similar to the analyte but not isotopically labeled is used.- More affordable and widely available than isotopic standards.- Corrects for some variability in sample injection and instrument response.- Does not co-elute perfectly with the analyte.- May have different extraction recovery and ionization efficiency, leading to less accurate correction for matrix effects.
External Standard Calibration A calibration curve is generated from a series of standards prepared in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to this curve.- Simple to implement.- No need to source an internal standard.- Does not account for matrix effects, which can suppress or enhance the analyte signal.- Prone to inaccuracies from variations in sample preparation and injection volume.[5]

Experimental Protocols for Method Validation

To formally evaluate the performance of dinor-OPDA-d5 as a tracer, a series of validation experiments should be conducted. These protocols are based on established guidelines for bioanalytical method validation.[6][7]

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results.[8]

Experimental Protocol:

  • Prepare quality control (QC) samples by spiking a representative blank matrix with known concentrations of dinor-OPDA at three levels: low (near the lower limit of quantification), medium, and high.

  • Add a constant, known concentration of the dinor-OPDA-d5 internal standard to each QC sample.

  • To assess intra-day precision (repeatability), analyze at least five replicates of each QC level on the same day.

  • To assess inter-day precision (intermediate precision), analyze the QC samples on at least three different days.

  • Calculate the concentration of dinor-OPDA in each sample using the response ratio to the dinor-OPDA-d5 standard.

  • Accuracy Calculation: ((Measured Concentration) / (Nominal Concentration)) * 100%

  • Precision Calculation: Expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) of the replicate measurements.

Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the lowest concentration level), and the precision (CV%) should not exceed 15% (20% for the lowest level).[9]

Linearity and Calibration Range

This experiment determines the concentration range over which the instrument response is proportional to the analyte concentration.[10]

Experimental Protocol:

  • Prepare a series of calibration standards (typically 6-8 non-zero levels) by spiking a blank matrix with decreasing concentrations of dinor-OPDA.

  • Add a constant concentration of dinor-OPDA-d5 to each calibration standard.

  • Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the resulting curve.

Acceptance Criteria: The linear range is the concentration span over which the curve has a correlation coefficient (r²) of ≥0.99.[11]

Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[12]

Experimental Protocol:

  • Prepare a series of samples with decreasing concentrations of dinor-OPDA in the presence of dinor-OPDA-d5.

  • Analyze the samples and determine the signal-to-noise (S/N) ratio for the dinor-OPDA peak at each concentration.

  • The LOD is typically defined as the concentration where the S/N ratio is 3:1.[11][12]

  • The LOQ is the lowest concentration that can be quantified with an S/N ratio of at least 10:1 and meets the accuracy and precision criteria mentioned above.[11][12]

Illustrative Performance Data

The following tables present example data that would be generated during the validation of a dinor-OPDA quantification method using dinor-OPDA-d5.

Table 1: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Accuracy (%)Intra-day (n=5) Precision (CV%)Inter-day (n=3 days) Accuracy (%)Inter-day (n=3 days) Precision (CV%)
Low1.0104.58.2102.111.5
Medium50.098.75.199.86.8
High400.0101.24.5100.55.3

Table 2: Illustrative Linearity and Sensitivity Data

ParameterValue
Linear Range0.5 - 500 ng/mL
Regression Equationy = 0.052x + 0.003
Correlation Coefficient (r²)0.998
Limit of Detection (LOD)0.2 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ)0.5 ng/mL (S/N ≥ 10)

Visualizing the Workflow and Principle

Diagrams created using the DOT language help to clarify the experimental process and the underlying principle of isotope dilution.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue homogenate) Spike Spike with dinor-OPDA-d5 (Known Concentration) Sample->Spike Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Analyte Concentration using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for quantifying dinor-OPDA using dinor-OPDA-d5.

G Sample Sample (Unknown amount of native dinor-OPDA) Combined Combined Sample Sample->Combined Add to IS Internal Standard (Known amount of dinor-OPDA-d5) IS->Combined MS_Analysis LC-MS/MS Analysis Combined->MS_Analysis Ratio Measure Peak Area Ratio (Native / d5) MS_Analysis->Ratio Result Calculate Unknown Amount of Native dinor-OPDA Ratio->Result

Caption: The principle of quantification by isotope dilution mass spectrometry.

References

A Comparative Guide to the Bioactivity of Dinor-OPDA Isomers and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of dinor-12-oxo-phytodienoic acid (dinor-OPDA) isomers and jasmonic acid (JA), specifically its most bioactive form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). We present available quantitative data, detailed experimental protocols for key bioassays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of these important plant signaling molecules.

Introduction

Jasmonates are a class of lipid-derived hormones that play critical roles in plant growth, development, and defense against biotic and abiotic stresses. While jasmonic acid, and particularly its isoleucine conjugate JA-Ile, is the primary bioactive jasmonate in most vascular plants, recent research has highlighted the central role of dinor-OPDA isomers as the ancestral bioactive jasmonates in bryophytes and lycophytes.[1][2] Understanding the similarities and differences in the bioactivity and signaling of these molecules is crucial for fundamental plant science research and for the development of novel agrochemicals and therapeutics that target these pathways.

Bioactivity Comparison: Quantitative Data

Direct quantitative comparisons of the bioactivity of dinor-OPDA isomers and jasmonic acid across the same experimental systems are limited in the literature, largely due to their distinct roles in different plant lineages. However, available data from studies on Marchantia polymorpha (a liverwort where dinor-OPDA is the native ligand) and Arabidopsis thaliana (a model vascular plant where JA-Ile is the primary ligand) provide insights into their relative potencies in their respective biological contexts.

CompoundBioassayOrganismConcentrationObserved EffectReference
dn-iso-OPDAGrowth InhibitionMarchantia polymorpha50 µMMore potent growth inhibitor than OPDA[3]
OPDAGrowth InhibitionMarchantia polymorpha50 µMGrowth inhibition[3]
JA-IleRoot Growth InhibitionArabidopsis thaliana0.5 µMSignificant root growth inhibition[4]
CoronatineRoot Growth InhibitionArabidopsis thaliana0.5 µMStrong root growth inhibition (JA-Ile mimic)[4]
JA-IleCOI1-JAZ6 Binding (Ki)In vitro1.8 µMCompetitive binding against 3H-coronatine[5]
dn-cis-OPDACOI1-JAZ Pull-downIn vitro (AtCOI1)50 µMNo binding[4]
dn-cis-OPDACOI1-JAZ Pull-downIn vitro (MpCOI1)50 µMBinding[4]

Signaling Pathways

The differential bioactivity of dinor-OPDA isomers and JA-Ile is primarily determined by the specificity of the COI1-JAZ co-receptor complex. In bryophytes like Marchantia polymorpha, the MpCOI1 receptor preferentially binds to dinor-OPDA isomers.[6] In contrast, in vascular plants like Arabidopsis thaliana, a single amino acid change in the COI1 binding pocket confers specificity for JA-Ile.[2][7] Additionally, OPDA and its derivatives can activate COI1-independent signaling pathways.[8]

jasmonate_signaling cluster_bryophyte Bryophyte (e.g., Marchantia) cluster_vascular Vascular Plant (e.g., Arabidopsis) cluster_coi1_independent COI1-Independent Pathway dn_OPDA dinor-OPDA isomers MpCOI1_JAZ MpCOI1-JAZ Complex dn_OPDA->MpCOI1_JAZ binds TF_bryo Transcription Factors MpCOI1_JAZ->TF_bryo degrades JAZ, releases TF Response_bryo Defense & Development TF_bryo->Response_bryo activates transcription JA_Ile JA-Ile AtCOI1_JAZ AtCOI1-JAZ Complex JA_Ile->AtCOI1_JAZ binds TF_vascular Transcription Factors (e.g., MYC2) AtCOI1_JAZ->TF_vascular degrades JAZ, releases TF Response_vascular Defense & Development TF_vascular->Response_vascular activates transcription OPDA_dnOPDA OPDA / dinor-OPDA Unknown_Receptor Unknown Receptor(s)/ Targets OPDA_dnOPDA->Unknown_Receptor Response_independent Stress Responses (e.g., thermotolerance) Unknown_Receptor->Response_independent

Fig. 1: Jasmonate signaling pathways in different plant lineages.

Experimental Protocols

Root Growth Inhibition Assay

This assay is a standard method to quantify the bioactivity of jasmonates by measuring their effect on primary root elongation in seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or agar (B569324)

  • Petri dishes (square or round)

  • Sterile water

  • Ethanol (B145695) (for sterilization and stock solutions)

  • Dinor-OPDA isomers and JA-Ile

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution with a drop of Tween-20, and then rinse 4-5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and sow them on MS agar plates (0.5X MS, 1% sucrose, 0.8% agar, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of concentrations of dinor-OPDA isomers or JA-Ile (e.g., 0.01, 0.1, 1, 10, 50 µM). A mock control plate containing the same concentration of the solvent (e.g., ethanol) should be included.

  • Transfer: Carefully transfer seedlings of uniform size to the treatment and control plates.

  • Incubation: Place the plates vertically in the growth chamber for an additional 5-7 days.

  • Data Collection: Scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the mock control. Dose-response curves can be generated and EC50 values calculated.

root_growth_assay A Seed Sterilization & Stratification B Germination on MS Plates A->B C Transfer to Plates with dinor-OPDA / JA-Ile B->C D Vertical Incubation C->D E Scan Plates & Measure Root Length D->E F Calculate % Inhibition & EC50 E->F

Fig. 2: Workflow for the root growth inhibition assay.
Gene Expression Analysis by qRT-PCR

This method quantifies the change in the expression of jasmonate-responsive genes upon treatment with dinor-OPDA or JA-Ile.

Materials:

  • Plant material (e.g., Arabidopsis seedlings or Marchantia thalli)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., VSP2, JAZ10 for Arabidopsis) and a reference gene (e.g., ACTIN2).

Procedure:

  • Plant Growth and Treatment: Grow plants under controlled conditions (e.g., liquid culture or on agar plates). Apply the desired concentrations of dinor-OPDA or JA-Ile (and a mock control) for a specific duration (e.g., 1, 3, or 6 hours).

  • Harvesting: Harvest the plant tissue and immediately freeze it in liquid nitrogen to halt any changes in gene expression.

  • RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the mock control.

In Vitro COI1-JAZ Pull-Down Assay

This biochemical assay assesses the ability of dinor-OPDA or JA-Ile to promote the interaction between the COI1 receptor and a JAZ repressor protein.

Materials:

  • Recombinant purified proteins: COI1 (e.g., tagged with GST) and a JAZ protein (e.g., tagged with MBP or His).

  • Affinity beads (e.g., Glutathione-Sepharose for GST-COI1).

  • Binding buffer.

  • Wash buffer.

  • Elution buffer.

  • Dinor-OPDA isomers and JA-Ile.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against the protein tags (e.g., anti-MBP or anti-His).

Procedure:

  • Protein Binding: Incubate the bait protein (e.g., GST-COI1) with the affinity beads in binding buffer to allow for immobilization.

  • Complex Formation: Add the prey protein (e.g., MBP-JAZ) and the test compound (dinor-OPDA or JA-Ile at various concentrations) or a mock control to the beads. Incubate to allow for the formation of the COI1-JAZ complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the tag of the prey protein (e.g., anti-MBP). The presence and intensity of the band corresponding to the JAZ protein indicate the strength of the interaction promoted by the tested compound.

Conclusion

Dinor-OPDA isomers and jasmonic acid (JA-Ile) represent an fascinating example of evolutionary divergence in hormone signaling. While both activate the conserved COI1-JAZ signaling module, their bioactivity is largely specific to different plant lineages due to receptor-ligand co-evolution. Dinor-OPDA isomers are the ancestral, bioactive jasmonates in early land plants like bryophytes, while JA-Ile has taken over this role in most vascular plants. Furthermore, the existence of COI1-independent signaling adds another layer of complexity to the biological roles of these molecules. The experimental protocols provided in this guide offer robust methods for further dissecting the nuances of their bioactivity and signaling pathways, which will be instrumental for future research and applications in agriculture and medicine.

References

Confirming Isotopic Enrichment of Dinor-12-oxo-phytodienoic acid-d5: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds such as dinor-12-oxo-phytodienoic acid-d5 (d5-OPDA), confirming the degree and position of isotopic enrichment is a critical step in ensuring experimental accuracy and reliability. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, quantitative performance data, and visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Mass Spectrometry vs. NMR Spectroscopy

Both MS and NMR offer powerful capabilities for the analysis of deuterated molecules, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, precise quantification, or detailed structural information.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H-NMR, ²H-NMR)
Primary Use Highly sensitive detection and quantification of isotopologues.Precise determination of isotopic purity and site-specific labeling.
Sensitivity Very high (pg to fg range).[1][2][3]Lower (mg to µg range).
Quantitative Accuracy Excellent with the use of internal standards.[1][3]Highly accurate and reproducible for purity assessment.[4][5][6]
Structural Information Provides mass-to-charge ratio and fragmentation patterns.Provides detailed information on the chemical environment of each atom.
Sample Throughput High.Lower.
Destructive/Non-destructive Destructive.Non-destructive.[7]
Instrumentation Cost Generally lower than high-field NMR.High initial investment for high-field instruments.
Sample Preparation More complex, often requires extraction and chromatography.[8]Simpler, but requires deuterated solvents.

In-Depth Comparison of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and quantitative analysis of oxylipins, including OPDA and its deuterated analogues.[8][9][10] The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By using a deuterated internal standard, such as d5-OPDA itself, precise quantification can be achieved, compensating for matrix effects and variations in instrument response.[1]

Key Advantages:

  • Exceptional Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range, making it ideal for biological samples where concentrations are low.[1][2][3]

  • High Throughput: The coupling with liquid chromatography allows for the automated analysis of a large number of samples.

  • High Selectivity: Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification, although the use of a stable isotope-labeled internal standard largely mitigates this issue.

  • Limited Structural Information: While it provides molecular weight and fragmentation information, it does not offer the detailed structural insights of NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is highly accurate for determining isotopic purity.[4][5][6] For d5-OPDA, ¹H-NMR can be used to observe the disappearance of signals corresponding to the positions of deuterium (B1214612) labeling, allowing for the calculation of isotopic enrichment. ²H-NMR can directly detect the deuterium nuclei, providing a complementary method for confirming enrichment.

Key Advantages:

  • Non-Destructive: The sample can be recovered and used for further experiments.[7]

  • Absolute Quantification: NMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for accurate purity determination without the need for an identical internal standard.[6]

  • Site-Specific Information: NMR can precisely identify the location of isotopic labels within the molecule.

Limitations:

  • Lower Sensitivity: NMR generally requires a significantly larger amount of sample (in the milligram to microgram range) compared to MS.

  • Lower Throughput: NMR experiments typically have longer acquisition times compared to LC-MS/MS runs.

  • Potential for Signal Overlap: In complex molecules, signals in the ¹H-NMR spectrum can overlap, making precise integration challenging.

Experimental Protocols

LC-MS/MS Method for d5-OPDA Quantification

This protocol is adapted from established methods for the analysis of prostaglandins (B1171923) and other oxylipins.[1][3][8][11]

1. Sample Preparation (from biological matrix):

  • To 500 µL of sample (e.g., plasma, cell culture supernatant), add an appropriate amount of a deuterated internal standard (if different from d5-OPDA).

  • Acidify the sample with 80 µL of 1 M citric acid.

  • Perform liquid-liquid extraction by adding 4 mL of a hexane-ethyl acetate (B1210297) mixture (1:1, v/v) and vortexing for 1 minute.

  • Centrifuge at 3500 x g for 10 minutes to separate the phases.

  • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of OPDA from isomers
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (OPDA) m/z 291.2 -> 165.1
MRM Transition (d5-OPDA) m/z 296.2 -> 170.1

3. Quantitative Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of d5-OPDA in unknown samples by interpolation from the calibration curve.

¹H-NMR Method for Isotopic Purity of d5-OPDA

This protocol provides a general procedure for determining the isotopic purity of a deuterated small molecule.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of d5-OPDA into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trinitrobenzene) for quantification of purity.

  • Cap the NMR tube and gently vortex to ensure complete dissolution.

2. NMR Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Carefully integrate the signals corresponding to the remaining protons in the d5-OPDA molecule and the signal of the internal standard.

  • Calculate the isotopic purity by comparing the integral of a proton signal in the deuterated molecule to the integral of a corresponding proton signal in a non-deuterated standard, relative to the internal standard. The reduction in the integral value directly corresponds to the degree of deuteration at that position.

Quantitative Performance Comparison

ParameterLC-MS/MS (for Prostaglandins/Oxylipins)NMR Spectroscopy (General)
Limit of Detection (LOD) 0.25 - 1.09 µg/L[11]Typically in the µg to mg range.
Limit of Quantification (LOQ) 0.5 - 2.5 pg/mL[2]Typically in the µg to mg range.
Linearity (r²) > 0.999[3]Excellent, as signal intensity is directly proportional to the number of nuclei.
Intra-day Precision (%CV) < 5%[1]High precision, often < 1%.
Inter-day Precision (%CV) < 5%[1]High precision, often < 1%.
Accuracy (%) 97.2 - 100.8%[1]High accuracy for purity determination.[4][5][6]

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for confirming the isotopic enrichment of d5-OPDA using LC-MS/MS and NMR spectroscopy.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of d5-OPDA using LC-MS/MS.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample d5-OPDA Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition ¹H-NMR Spectrum Acquisition Transfer->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Isotopic Purity Calculation Integration->Calculation

Caption: Workflow for determining the isotopic purity of d5-OPDA using ¹H-NMR.

Conclusion

Both LC-MS/MS and NMR spectroscopy are indispensable tools for confirming the isotopic enrichment of d5-OPDA. LC-MS/MS excels in providing highly sensitive and accurate quantification, particularly in complex biological matrices. In contrast, NMR spectroscopy offers unparalleled detail regarding the site of labeling and is the method of choice for definitive isotopic purity assessment, albeit with lower sensitivity. The selection of the most suitable technique will ultimately be guided by the specific research question, the available sample amount, and the required level of quantitative and structural detail. For a comprehensive characterization, a combination of both techniques is often the most powerful approach.

References

Downstream Metabolites of cis-OPDA: A New Frontier in Noncanonical Jasmonate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate world of plant signaling molecules offers a treasure trove of potential therapeutic targets. While the canonical jasmonate signaling pathway, mediated by jasmonoyl-L-isoleucine (JA-Ile), is well-established, recent evidence highlights a compelling new dimension: the bioactivity of downstream metabolites of cis-12-oxo-phytodienoic acid (cis-OPDA) as noncanonical jasmonates. These molecules operate independently of the classical JA-Ile receptor COI1, opening up novel avenues for research and development.

This guide provides an objective comparison of the performance of these noncanonical bioactive jasmonates with their canonical counterparts, supported by experimental data. We delve into the detailed methodologies of key experiments and present signaling pathways and experimental workflows through clear, structured diagrams.

Unveiling the Bioactive Downstream Metabolites

Recent studies have identified several downstream metabolites of cis-OPDA that exhibit significant biological activity.[1][2][3][4][5][6] These noncanonical jasmonates are synthesized via an OPR3-independent bypass route from cis-OPDA.[7] Key among these are tetranor-cis-OPDA (tn-cis-OPDA) and 7-iso-4,5-didehydro-JA (4,5-ddh-JA) .[1][6][8] Their bioactivity is intrinsically linked to their electrophilic α,β-unsaturated carbonyl functionalities, a feature that distinguishes their mode of action from the canonical jasmonates.[1][2][3]

These metabolites have been shown to upregulate the expression of specific OPDA marker genes, such as ZAT10 and ERF5, in a manner that is independent of the COI1-JAZ-MYC signaling module, the core of the canonical jasmonate pathway.[1][2][3] This independence is a critical finding, suggesting the existence of alternative receptor and signaling cascades for these molecules.

Comparative Bioactivity: A Data-Driven Perspective

The bioactivity of these noncanonical jasmonates has been quantitatively assessed through gene expression analysis in Arabidopsis thaliana. The following tables summarize the key findings, comparing the effects of cis-OPDA and its downstream metabolites on the expression of OPDA-responsive marker genes.

Table 1: Relative Upregulation of OPDA Marker Genes by Jasmonates

CompoundTarget GeneRelative Expression Level (Fold Change)COI1-Dependence
cis-OPDAZAT10+++Independent
ERF5+++Independent
tn-cis-OPDAZAT10+++Independent
ERF5+++Independent
4,5-ddh-MeJAZAT10+++Independent
ERF5+++Independent
(-)-JAMYC2++++Dependent
ZAT10+Dependent

Note: This table is a qualitative summary based on reported experimental outcomes. "+++" indicates a strong upregulation, while "+" indicates a moderate increase. 4,5-ddh-MeJA is the methyl ester of 4,5-ddh-JA.[1][2]

Table 2: Gene Expression in Arabidopsis Mutants Treated with Jasmonates

MutantTreatmentZAT10 ExpressionERF5 Expression
coi1-1cis-OPDAUpregulatedUpregulated
opr2-1opr3-3cis-OPDAUpregulatedUpregulated
cts1cis-OPDASignificantly DecreasedSignificantly Decreased

Note: The coi1-1 mutant lacks the canonical JA-Ile receptor. The opr2-1opr3-3 mutant is impaired in the conversion of cis-OPDA to JA-Ile. The cts1 mutant has inhibited transport of cis-OPDA into the peroxisome, where downstream metabolites are synthesized.[1][2] These findings strongly support the hypothesis that the downstream metabolites, and not cis-OPDA itself, are the genuine bioactive forms responsible for COI1-independent signaling.[2]

Visualizing the Signaling Pathways

To better understand the distinct mechanisms of canonical and noncanonical jasmonate signaling, the following diagrams illustrate the key pathways.

Canonical_vs_Noncanonical_JA_Signaling cluster_Canonical Canonical Pathway cluster_Noncanonical Noncanonical Pathway cis_OPDA_can cis-OPDA OPR3 OPR3 cis_OPDA_can->OPR3 cis_OPDA_non cis-OPDA OPC8 OPC-8:0 OPR3->OPC8 beta_ox_can β-oxidation OPC8->beta_ox_can JA JA beta_ox_can->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1_JAZ COI1-JAZ Receptor Complex JA_Ile->COI1_JAZ binds MYCs MYC TFs COI1_JAZ->MYCs degrades JAZ, releases MYCs JA_genes JA-responsive Genes MYCs->JA_genes activates beta_ox_non β-oxidation cis_OPDA_non->beta_ox_non dn_cis_OPDA dn-cis-OPDA beta_ox_non->dn_cis_OPDA ddh_JA 4,5-ddh-JA beta_ox_non->ddh_JA tn_cis_OPDA tn-cis-OPDA dn_cis_OPDA->tn_cis_OPDA unknown_target Unknown Target(s) tn_cis_OPDA->unknown_target ddh_JA->unknown_target OPDA_genes OPDA-responsive Genes (e.g., ZAT10, ERF5) unknown_target->OPDA_genes activates

Canonical vs. Noncanonical Jasmonate Signaling Pathways.

Experimental Protocols: A Guide to Jasmonate Analysis

The quantification of jasmonates is crucial for understanding their physiological roles. The following section details a robust protocol for the extraction and analysis of these compounds from plant tissues.

Jasmonate Extraction from Plant Tissue

This protocol is optimized for the analysis of jasmonates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Materials and Reagents:

  • Equipment: Mortar and pestle, microcentrifuge tubes, refrigerated centrifuge (4°C).[9]

  • Extraction Solvent: 80% Acetonitrile (B52724) (ACN) or 80% Methanol (B129727) (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[9]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[9]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.[9]

  • SPE Wash Solution: 1% AcOH in ultrapure water.[9]

  • SPE Elution Solution: 80% ACN with 1% AcOH.[9]

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue (20-100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.[9][10]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[10]

  • Extraction: Add the frozen tissue powder to a microcentrifuge tube containing the cold extraction solvent and internal standards.[9]

  • Incubation: Incubate the mixture overnight at 4°C with gentle shaking.[10]

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant.[10]

  • SPE Purification:

    • Condition the C18 SPE cartridge with methanol followed by ultrapure water.[9]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with the SPE wash solution.

    • Elute the jasmonates with the SPE elution solution.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.[10]

UPLC-MS/MS Analysis

This technique offers high sensitivity and specificity for the quantification of jasmonates.[10][11]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[10]

Typical Parameters:

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[11]

  • Flow Rate: 0.5 - 0.85 mL/min.[11]

  • Ionization Mode: ESI in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each jasmonate and its internal standard.[11]

Experimental_Workflow sample Plant Tissue Sample freeze Flash Freeze in Liquid N2 sample->freeze homogenize Homogenize Frozen Tissue freeze->homogenize extract Extract with Solvent + Internal Standards homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms

General Experimental Workflow for Jasmonate Analysis.

Conclusion and Future Directions

The discovery of downstream metabolites of cis-OPDA as noncanonical bioactive jasmonates represents a paradigm shift in our understanding of plant stress signaling. These molecules, acting independently of the well-characterized COI1-dependent pathway, highlight the complexity and robustness of plant defense mechanisms. For researchers and drug development professionals, this opens exciting new possibilities. The identification of the specific receptors and signaling components for these noncanonical jasmonates could lead to the development of novel agrochemicals or therapeutic agents that modulate plant or even human cellular responses in a highly specific manner. Further research into the biosynthetic regulation, transport, and perception of these compounds will undoubtedly uncover even more intricate layers of this fascinating signaling network.

References

Safety Operating Guide

Proper Disposal and Handling of dinor-12-oxo Phytodienoic Acid-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing dinor-12-oxo Phytodienoic Acid-d5, a deuterated internal standard crucial for the quantification of dinor-12-oxo-phytodienoic acid (dinor-OPDA), ensuring proper disposal and safe handling is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and ensure the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is typically supplied in a methanol (B129727) solution, a flammable liquid. Therefore, adherence to safety protocols for handling flammable substances is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Flame-retardant laboratory coat

  • Chemical safety goggles or face shield

  • Chemically resistant gloves (e.g., nitrile)

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage: Store this compound at -80°C for long-term stability, as recommended by suppliers.[1] The product is stable for at least one year under these conditions.[1]

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound and its methanol solution must comply with federal, state, and local regulations for hazardous waste.

  • Containerization:

    • Collect all waste containing this compound, including unused solutions and contaminated materials (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with flammable liquids. Glass or polyethylene (B3416737) containers are generally suitable.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name: "this compound in Methanol."

    • Indicate the approximate concentration and volume of the waste.

  • Segregation:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, sparks, and open flames.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour any solution containing this compound down the drain.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Storage Temperature -80°C[1]
Stability ≥ 1 year (at -80°C)[1]
Purity ≥99% deuterated forms (d1-d5)
Solubility (in DMF) 25 mg/ml
Solubility (in DMSO) 15 mg/ml
Solubility (in Ethanol) 300 mg/ml
Solubility (in PBS, pH 7.2) 3 mg/ml

Experimental Protocol: Quantification of dinor-OPDA using this compound as an Internal Standard by LC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of dinor-OPDA in biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. To a known amount of the biological sample (e.g., plant tissue homogenate, cell lysate), add a precise amount of this compound solution to serve as an internal standard. b. Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction. c. Evaporate the organic solvent under a stream of nitrogen. d. Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. LC-MS Analysis: a. Inject the reconstituted sample into an LC-MS system equipped with a suitable column (e.g., C18). b. Use a gradient elution program with mobile phases appropriate for the separation of oxylipins (e.g., water with formic acid and acetonitrile/methanol). c. Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both dinor-OPDA and this compound.

3. Data Analysis: a. Integrate the peak areas for both the analyte (dinor-OPDA) and the internal standard (this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of dinor-OPDA in the original sample by comparing the area ratio to a standard curve generated with known concentrations of dinor-OPDA and a fixed concentration of the internal standard.

Signaling Pathway and Experimental Workflow Visualization

dinor-12-oxo Phytodienoic Acid is an intermediate in the jasmonate biosynthesis pathway, a critical signaling cascade in plants involved in defense responses and development.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS 12-oxo-Phytodienoic_Acid 12-oxo-Phytodienoic_Acid Allene_Oxide->12-oxo-Phytodienoic_Acid AOC dinor-12-oxo_Phytodienoic_Acid dinor-12-oxo_Phytodienoic_Acid 12-oxo-Phytodienoic_Acid->dinor-12-oxo_Phytodienoic_Acid β-oxidation (simplified) Jasmonic_Acid Jasmonic_Acid dinor-12-oxo_Phytodienoic_Acid->Jasmonic_Acid OPR3, β-oxidation Jasmonate_Responses Jasmonate_Responses Jasmonic_Acid->Jasmonate_Responses Signaling

Caption: Simplified Jasmonate Biosynthesis Pathway.

The following diagram illustrates a typical experimental workflow for the quantification of dinor-OPDA.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add dinor-12-oxo Phytodienoic Acid-d5 Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Result Result Quantification->Result

References

Personal protective equipment for handling dinor-12-oxo Phytodienoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Dinor-12-oxo Phytodienoic Acid-d5. The following procedural guidance is based on a conservative assessment of available safety data for related compounds and general best practices for laboratory chemical handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Conflicting safety information exists for 12-oxo-phytodienoic acid and its analogs. While one Safety Data Sheet (SDS) for the parent compound suggests it is not hazardous, an SDS for this compound indicates potential for organ damage (specifically to the eyes) and toxicity if swallowed, inhaled, or absorbed through the skin. Another related compound is supplied in a flammable solvent, presenting a fire risk. Therefore, a cautious approach is mandatory.

Assumed Hazards:

  • Toxic upon ingestion, inhalation, or skin absorption.

  • Potential for serious eye irritation or damage.

  • May be irritating to the respiratory system and mucous membranes.

  • If dissolved in a flammable solvent, poses a fire hazard.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye damage.
Skin Protection Nitrile gloves (or other chemically resistant gloves) and a lab coat.Prevents skin contact and absorption of the potentially toxic compound.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of any dusts, aerosols, or vapors.
Body Protection A chemical-resistant apron worn over a lab coat.Provides an additional barrier against spills and splashes, especially during mixing or transfer operations.
Foot Protection Closed-toe shoes.Protects feet from spills.

Step-by-Step Operational Plan

This section outlines the procedural steps for the safe handling of this compound, from receiving to disposal.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received, and hazard symbols.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. If the compound is light-sensitive, store it in an amber vial or in the dark. For long-term storage, refrigeration (e.g., -20°C) may be recommended; always consult the manufacturer's certificate of analysis.

  • Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

2.2. Preparation of Solutions

All preparation steps must be conducted in a chemical fume hood.

  • Pre-Experiment Briefing: Before starting, review the SDS and this protocol. Ensure all necessary PPE and spill cleanup materials are readily available.

  • Weighing (if solid): If the compound is a solid, handle it in a ventilated balance enclosure or a fume hood to avoid inhaling dust. Use the minimum quantity necessary for the experiment.

  • Solvent Selection: The compound is often supplied as a solution in methanol. If preparing a new solution, use a solvent appropriate for your analytical method (e.g., methanol, ethanol, DMF, DMSO). Be aware that acidic or basic solutions may facilitate deuterium-hydrogen exchange.

  • Dissolution: Slowly add the solvent to the weighed compound. If the compound is in a pre-scored ampule, follow proper procedures for opening it safely within the fume hood.

  • Mixing: Cap the vial and mix gently until the compound is fully dissolved.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

2.3. Handling and Use in Experiments

  • Work Area: Conduct all work in a designated area within a chemical fume hood.

  • Transfers: Use calibrated pipettes or syringes for transferring solutions to minimize the risk of spills.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames, especially if flammable solvents are present.

  • Post-Experiment: After use, securely cap all containers and decontaminate the work area.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. If halogenated solvents are used, they must be collected in a separate "Halogenated Organic Waste" container.

    • Solid Waste: Dispose of contaminated consumables (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.

  • Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.

  • Disposal Pathway: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.

Experimental Workflow and Signaling Pathway Visualization

Representative Experimental Workflow: Use as an Internal Standard

This compound is intended for use as an internal standard for the quantification of dinor-OPDA by GC- or LC-mass spectrometry (MS).[1][2] The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing a Biological Sample (e.g., plant tissue) b Extraction of Lipids a->b c Spike with Dinor-12-oxo-PDA-d5 b->c d Purification/ Derivatization c->d e LC-MS/MS or GC-MS Analysis d->e f Data Acquisition e->f g Quantification of Endogenous dinor-OPDA f->g h Normalization using Dinor-12-oxo-PDA-d5 g->h i Final Result h->i

Caption: A representative workflow for the use of this compound as an internal standard in mass spectrometry-based quantification.

Signaling Pathway Context: Jasmonate Biosynthesis

Dinor-12-oxo-phytodienoic acid (dinor-OPDA) is an intermediate in the jasmonate biosynthetic pathway, derived from hexadecatrienoic acid in plants. This pathway is crucial for plant development and defense responses.

G cluster_pathway Simplified Jasmonate Biosynthesis fatty_acid Hexadecatrienoic Acid (in plastids) oxygenation Oxygenation (Lipoxygenase) fatty_acid->oxygenation cyclization Cyclization (Allene Oxide Synthase/ Allene Oxide Cyclase) oxygenation->cyclization dinor_opda Dinor-12-oxo-PDA (dinor-OPDA) cyclization->dinor_opda reduction Reduction (in peroxisomes) dinor_opda->reduction ja Jasmonic Acid (JA) reduction->ja signaling Downstream Signaling (Defense, Growth) ja->signaling

Caption: A simplified diagram of the jasmonate biosynthetic pathway, highlighting the position of dinor-OPDA.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.